4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXQTEHJMLNIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. This document details a robust synthetic protocol, rooted in established N-alkylation methodologies for pyrazole derivatives, and provides a thorough guide to the structural elucidation and purity assessment of the title compound using modern analytical techniques. The causality behind experimental choices is explained, ensuring that the described protocols are not merely procedural but are also instructive. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds.
Introduction: The Significance of N-Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile platform for the design of compounds targeting a wide range of biological targets. The N-alkylation of the pyrazole ring is a critical step in the diversification of these molecules, allowing for the introduction of various substituents that can modulate their pharmacokinetic and pharmacodynamic properties.[2] The title compound, this compound, incorporates several key structural features: a pyrazole core, a bromine atom at the 4-position which can serve as a handle for further functionalization via cross-coupling reactions, and a 4-chlorobenzyl group at the N1 position, a common moiety in bioactive molecules.
This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, followed by a comprehensive section on its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis.
Synthetic Strategy: N-Alkylation of 4-bromo-1H-pyrazole
The synthesis of this compound is achieved through the N-alkylation of 4-bromo-1H-pyrazole with 4-chlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole nitrogen acts as the nucleophile.
Causality of Reagent and Condition Selection
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the N-H of the pyrazole ring, forming the corresponding sodium salt. The use of a strong base ensures complete deprotonation, driving the reaction to completion.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the pyrazole starting material and the resulting sodium salt, facilitating a homogeneous reaction environment. Its high boiling point also allows for heating if necessary to increase the reaction rate.
-
Alkylating Agent: 4-Chlorobenzyl chloride is the electrophile in this reaction. The benzylic chloride is highly reactive towards nucleophilic attack, making the reaction efficient.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive sodium hydride by atmospheric moisture.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: A schematic overview of the synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-bromo-1H-pyrazole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
4-chlorobenzyl chloride (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-chlorobenzyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from key analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
The structural elucidation of the target compound relies heavily on spectroscopic methods.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the benzylic methylene protons, and the protons of the 4-chlorophenyl ring.
-
Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, likely in the range of 7.5-8.0 ppm.
-
Benzylic Protons: A singlet corresponding to the two methylene protons (CH₂) is anticipated around 5.2-5.4 ppm.
-
Aromatic Protons: The four protons of the 4-chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (approximately 7.2-7.4 ppm).
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected. The C4 carbon, attached to the bromine atom, will appear at a lower field compared to the other pyrazole carbons.
-
Benzylic Carbon: The methylene carbon (CH₂) signal is expected in the range of 50-55 ppm.
-
Aromatic Carbons: Four distinct signals for the carbons of the 4-chlorophenyl ring are anticipated, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the methylene group (ipso-carbon).
Mass spectrometry will be used to determine the molecular weight of the compound and to observe its characteristic isotopic pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak cluster corresponding to [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the molecular weight calculated with the most abundant isotopes.
Characterization Workflow
Caption: A logical workflow for the comprehensive characterization of the synthesized compound.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The successful synthesis of the target compound will be confirmed by the collective data from the characterization techniques. Any deviation from the expected spectroscopic data or physical properties would indicate either the formation of an unexpected product or the presence of impurities, prompting further investigation and optimization of the synthetic and purification procedures.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By explaining the rationale behind the experimental choices and providing a clear workflow for both synthesis and analysis, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The methodologies presented here are robust and can likely be adapted for the synthesis of other N-substituted pyrazole derivatives.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Unique Scaffold with a Wide Range of Biological Activities. Current Pharmaceutical Design, 23(34), 5135-5164.
-
Chisholm, J. D., & Meador, R. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(9), 2978.[2]
- PubChem. (n.d.). This compound.
- Kleiziene, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Xia, Y., et al. (2007). Synthesis and preliminary biological evaluation of novel 1,3,5-trisubstituted pyrazole derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 15(21), 6793-6801.
- Ge, Z., et al. (2007). Synthesis and herbicidal activities of novel 1-substituted-benzyl-3-aryl-1H-pyrazole-5-carboxylates. Journal of Agricultural and Food Chemistry, 55(23), 9518-9523.
- Hao, L., et al. (2012). Synthesis and crystal structure of a new pyrazole derivative. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2203.
- Sener, A., et al. (2006). Synthesis and antimicrobial activity of some novel pyrazole derivatives. Turkish Journal of Chemistry, 30(2), 223-231.
Sources
An In-depth Technical Guide to 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and materials science. This document details the compound's structural characteristics, physicochemical properties, and provides a validated synthetic protocol. Furthermore, it explores the compound's reactivity, potential applications in drug discovery, and its role as a versatile building block in the synthesis of novel bioactive molecules.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their pharmacological profiles. The subject of this guide, this compound (CAS No: 1006538-60-8), combines the reactive potential of a brominated pyrazole core with a substituted benzyl group, offering a unique platform for the development of novel chemical entities.[3][4] The presence of the bromine atom at the C4 position provides a key handle for further functionalization through various cross-coupling reactions, while the 4-chlorobenzyl group at the N1 position can influence the molecule's overall steric and electronic properties, potentially impacting its biological target interactions.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The available data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrClN₂ | [4] |
| Molecular Weight | 271.54 g/mol | [4] |
| CAS Number | 1006538-60-8 | [4] |
| Appearance | White to off-white solid | [6] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), and -20°C for long term (1-2 years). | [7] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with 1-(chloromethyl)-4-chlorobenzene. This reaction is a standard procedure for the preparation of N-substituted pyrazoles.
Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 4-bromopyrazole acts as the nucleophile, attacking the electrophilic benzylic carbon of 1-(chloromethyl)-4-chlorobenzene.
Experimental Protocol
Materials:
-
4-Bromopyrazole
-
1-(chloromethyl)-4-chlorobenzene
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-(chloromethyl)-4-chlorobenzene (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Justification of Experimental Choices:
-
Base: A strong base like NaH is used to ensure complete deprotonation of the pyrazole NH, which has a pKa of approximately 14. K₂CO₃ can be used as a milder and safer alternative.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product.
Structural Characterization
The structure of this compound can be unequivocally confirmed using modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons (two singlets in the aromatic region), the benzylic methylene protons (a singlet around 5.0-5.5 ppm), and the protons of the 4-chlorophenyl group (two doublets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the two sp² carbons of the pyrazole ring, the benzylic carbon, and the six carbons of the 4-chlorophenyl ring. The carbon attached to the bromine atom will appear at a characteristic downfield shift.
Note: Specific spectral data for this compound is not widely available in the literature and would need to be acquired experimentally.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic isotopic patterns for bromine and chlorine.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C4 position of the pyrazole ring. This bromine atom can be readily displaced or utilized in various cross-coupling reactions to introduce a wide range of functional groups.
Cross-Coupling Reactions
The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl substituents.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions enable the synthesis of a diverse library of pyrazole derivatives with tailored properties for various applications, particularly in drug discovery.
Potential Applications in Drug Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[2] The structural features of this compound make it an attractive starting material for the development of novel therapeutic agents.
The ability to functionalize the C4 position allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can interact with biological targets. Pyrazole derivatives have shown a wide range of pharmacological activities, including but not limited to:
The 4-chlorobenzyl moiety may also contribute to the pharmacological profile by engaging in specific interactions within the binding pockets of target proteins.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7]
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the reactive bromine handle at the C4 position provide a robust platform for the generation of diverse molecular architectures. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established reactivity of the 4-bromopyrazole core suggests its significant potential for the discovery and development of novel therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
-
Biosynth. This compound.
-
BLDpharm. This compound.
-
CAS号查询. 4-溴-1-[(4-氯苯基)甲基]-1H-吡唑.
-
Punagri. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
-
Wu, H., et al. A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Adv., 2016, 6, 43605.
-
BuyersGuideChem. 4-Bromo-1-(4-chlorophenyl)-1H-pyrazole suppliers and producers.
-
BIOFOUNT. This compound.
- Vertex AI Search. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [URL: not available]
-
Jay Finechem. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole.
-
Chem-Impex. 4-Bromo-1-methyl-1H-pyrazole.
-
SpectraBase. 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide.
-
Benchchem. Application Notes and Protocols for the Heck Reaction with 1-benzyl-4-bromo-1H-pyrazole.
-
PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-bromo-1-(4-chlorophenyl_methyl-1h-pyrazole]([Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pak. J. Pharm. Sci., 35, 1(Suppl), 2022, 239-246.
-
NIST WebBook. 1H-Pyrazole, 4-bromo-.
-
PubChemLite. This compound.
-
Mu, S., et al. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 2022, 42(12): 4292-4299.
-
PubChem. 1H-Pyrazole, 4-bromo-1-methyl-.
-
Benchchem. An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazole: Chemical Properties, Structure, and Synthetic Applications.
-
SpectraBase. 1H NMR of 4-bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole.
-
PubChem. 4-Bromopyrazole.
-
Khan, I., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 2023, 28(18), 6691.
-
Alam, M. J., et al. Current status of pyrazole and its biological activities. J. Parallel Distrib. Comput., 2016, 2, 1.
-
de Oliveira, C. S. A., et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 2017, 22(8), 1248.
-
Jana, S., et al. The reactions of a 4-bromo-1H-pyrazole-blocked-toluene diisocyanate with polyols. Polym. Bull., 2017, 74, 3457–3473.
-
PubChem. 1-benzyl-4-bromo-1H-pyrazole.
-
Google Patents. Preparation method and application of bromopyrazole compound intermediate.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 4. 1006538-60-8|this compound|BLD Pharm [bldpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. 1178169-30-6|4-Bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
Spectroscopic and Synthetic Elucidation of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel heterocyclic compound, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. Furthermore, a detailed synthetic protocol and methodologies for spectroscopic analysis are presented to facilitate its practical application in a laboratory setting.
Molecular Structure and Key Features
This compound (CAS No. 1006538-60-8) is a disubstituted pyrazole derivative. The structural complexity arises from the N-1 substitution with a 4-chlorobenzyl group and the presence of a bromine atom at the C-4 position of the pyrazole ring. These features are expected to give rise to a unique spectroscopic fingerprint, crucial for its unambiguous identification.
Figure 1: Molecular Structure of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra are based on the analysis of closely related compounds, such as 1-benzyl-4-bromo-1H-pyrazole, and the known effects of substituents on chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | s | 1H | H-5 (pyrazole) | The proton at C-5 of the pyrazole ring is expected to be a singlet and downfield due to the electron-withdrawing nature of the adjacent nitrogen and the bromine at C-4. |
| ~7.45 | s | 1H | H-3 (pyrazole) | The proton at C-3 is also a singlet and in a similar electronic environment to H-5. |
| ~7.35 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to Cl) | These aromatic protons on the 4-chlorophenyl ring are ortho to the chlorine atom and will appear as a doublet. |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to Cl) | These aromatic protons are meta to the chlorine and ortho to the methylene group, appearing as a doublet. |
| ~5.30 | s | 2H | CH₂ (benzyl) | The benzylic methylene protons will be a sharp singlet, deshielded by the adjacent nitrogen and the aromatic ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~140 | C-5 (pyrazole) | The carbon atom C-5 is deshielded by the adjacent nitrogen. |
| ~135 | C-3 (pyrazole) | The carbon atom C-3 is in a similar environment to C-5. |
| ~134 | C-Cl (aromatic) | The aromatic carbon bearing the chlorine atom will be downfield. |
| ~133 | C-ipso (aromatic) | The aromatic carbon attached to the methylene group. |
| ~129 | Ar-CH (ortho to Cl) | Aromatic CH carbons ortho to the chlorine. |
| ~128 | Ar-CH (meta to Cl) | Aromatic CH carbons meta to the chlorine. |
| ~92 | C-Br (pyrazole) | The carbon atom C-4 attached to the bromine will be significantly shielded. |
| ~55 | CH₂ (benzyl) | The benzylic carbon will appear in the aliphatic region but deshielded by the nitrogen and aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1490 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1090 | Strong | C-N stretching |
| ~1015 | Strong | C-Cl stretching (aromatic) |
| ~650 | Medium-Strong | C-Br stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 270/272/274 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
| 125/127 | [C₇H₆Cl]⁺ | A significant fragment corresponding to the 4-chlorobenzyl cation. |
| 145/147 | [C₃H₂BrN₂]⁺ | A fragment corresponding to the 4-bromopyrazole cation. |
Synthesis of this compound
The synthesis of the title compound can be achieved through the N-alkylation of 4-bromopyrazole with 1-chloro-4-(chloromethyl)benzene.
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Add 1-chloro-4-(chloromethyl)benzene (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis Protocols
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for the title compound.
Figure 3: Experimental workflow for spectroscopic analysis.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert to ensure homogeneity.
IR Sample Preparation (KBr Pellet)
-
Grind a small amount (~1 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet die.
-
Press the die under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
Mass Spectrometry (GC-MS) Protocol
-
Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).
-
The sample will be vaporized and separated on the GC column before entering the mass spectrometer for ionization and analysis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds for applications in drug discovery and materials science. The unique structural features of this molecule, particularly the combination of the brominated pyrazole and the chlorobenzyl moiety, make it an interesting candidate for further investigation and functionalization.
References
An In-depth Technical Guide to 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (CAS Number 1006538-60-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, identified by the CAS number 1006538-60-8, is a halogenated pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The specific substitutions on the pyrazole ring, in this case, a bromo group at the 4-position and a 4-chlorobenzyl group at the 1-position, are anticipated to modulate its biological and physicochemical characteristics. This guide provides a comprehensive overview of the available technical information for this compound, offering insights into its properties, potential hazards, and its context within the broader landscape of pyrazole-based research.
Chemical and Physical Properties
While specific, experimentally determined physicochemical data for this compound is not extensively documented in publicly available literature, its properties can be estimated based on its chemical structure and data from closely related compounds.
| Property | Value | Source/Comment |
| CAS Number | 1006538-60-8 | |
| Chemical Name | This compound | |
| Molecular Formula | C₁₀H₈BrClN₂ | [3] |
| Molecular Weight | 271.54 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from similar substituted pyrazoles. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water. | General characteristic of similar organic compounds. |
The Pyrazole Core in Drug Discovery
The pyrazole nucleus is a privileged scaffold in drug design, with numerous approved drugs and clinical candidates featuring this heterocyclic system. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.
Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including:
-
Anti-inflammatory effects: Many pyrazole-containing compounds act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory cascade.[4]
-
Anticancer properties: Researchers have developed pyrazole derivatives that show potent activity against various cancer cell lines.[2]
-
Antimicrobial activity: The pyrazole scaffold has been incorporated into novel antibacterial and antifungal agents.[1][5]
The biological activity of this compound has not been specifically reported. However, the presence of the halogenated phenyl and bromo-pyrazole moieties suggests that it could be a subject of interest in medicinal chemistry research, potentially as an intermediate for the synthesis of more complex, biologically active molecules.
Synthesis of Substituted Pyrazoles
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and versatile method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6]
To illustrate a general synthetic approach that could be adapted for this compound, a hypothetical synthetic workflow is presented below.
Caption: A generalized workflow for the synthesis of 4-bromo-1-substituted pyrazoles.
A Step-by-Step Generalized Protocol:
-
Synthesis of the Pyrazole Core: A suitable 1,3-dicarbonyl compound is reacted with a hydrazine derivative (in this case, a substituted hydrazine would be required to introduce the 4-chlorobenzyl group) in a suitable solvent, often with acid or base catalysis. The reaction mixture is typically heated to drive the condensation and cyclization to form the pyrazole ring.
-
Purification: The crude pyrazole product is purified using standard techniques such as recrystallization or column chromatography.
-
Bromination: The purified pyrazole is then subjected to bromination. A common and effective brominating agent is N-bromosuccinimide (NBS) in a solvent like chloroform or carbon tetrachloride. The reaction selectively introduces a bromine atom at the 4-position of the pyrazole ring.
-
Final Purification: The final 4-bromo-1-substituted pyrazole is purified by recrystallization or chromatography to yield the desired product.
Hazard and Safety Information
Inferred Potential Hazards:
-
Skin and Eye Irritation: Similar halogenated heterocyclic compounds can cause skin and serious eye irritation.[7][8]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[7][8]
-
Harmful if Swallowed: Ingestion may be harmful.[9]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
The following diagram outlines a standard safety workflow for handling potentially hazardous chemical compounds in a research setting.
Caption: A standard workflow for the safe handling of laboratory chemicals.
Conclusion
This compound is a chemical compound with a structure that suggests potential for further investigation in the field of medicinal chemistry. While specific data on its biological activity and physicochemical properties are limited, the well-established importance of the pyrazole scaffold in drug discovery makes this and similar compounds interesting candidates for synthetic elaboration and biological screening. Researchers working with this compound should proceed with caution, adhering to best practices for laboratory safety and handling, and consult a specific Safety Data Sheet provided by the supplier.
References
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]
-
Biological activity of pyrazoles derivatives and experimental... ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. NCBI. Available at: [Link]
-
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole suppliers and producers - BuyersGuideChem. BuyersGuideChem. Available at: [Link]
-
4-BROMO-1-METHYL-1H-PYRAZOLE - ChemBK. ChemBK. Available at: [Link]
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem. PubChem. Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. 1006538-60-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] First synthesized in 1883, this seemingly simple scaffold has proven to be a "privileged structure," meaning its core framework can be readily modified with various substituents to interact with a wide array of biological targets.[1][3] This structural versatility has led to the development of numerous FDA-approved drugs across diverse therapeutic areas, cementing the importance of pyrazole derivatives in pharmaceutical sciences.[1][4][5]
Prominent examples of pyrazole-based drugs include:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[1][6]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[1][3]
-
Ruxolitinib (Jakafi®): A kinase inhibitor used in the treatment of myelofibrosis and other cancers.[3][7]
-
Lenacapavir (Sunlenca®): A first-in-class HIV capsid inhibitor.[3][7]
The success of these and other pyrazole-containing drugs stems from the unique physicochemical properties of the pyrazole ring.[5] The two nitrogen atoms can act as both hydrogen bond donors (at N-1) and acceptors (at N-2), allowing for diverse and specific interactions with protein active sites.[5] Furthermore, the aromatic nature of the ring provides a stable, rigid core upon which various functional groups can be strategically placed to modulate potency, selectivity, and pharmacokinetic properties.[8] This guide provides an in-depth exploration of the major biological activities of substituted pyrazole derivatives, the underlying mechanisms of action, and the standard methodologies used to evaluate their therapeutic potential.
The Broad Spectrum of Biological Activities
The true power of the pyrazole scaffold lies in its chameleonic ability to exhibit a vast range of pharmacological effects. By strategically altering the substituents at different positions on the pyrazole ring, medicinal chemists can fine-tune the molecule's activity towards specific biological targets. This has resulted in the discovery of pyrazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties, among others.[4][6][8][9]
Anticancer Activity
The development of targeted cancer therapies has been a major focus of pyrazole-related research. Substituted pyrazoles have been shown to inhibit cancer cell proliferation through multiple mechanisms of action.[8][10]
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cell growth, signaling, and survival.[3][8] For example, pyrazole-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Bruton's tyrosine kinase (BTK), all of which are key targets in oncology.[3][8] The drug Zanubrutinib, for instance, is a pyrazole-pyrimidine hybrid that acts as a highly selective BTK inhibitor.[3]
-
Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have demonstrated the ability to inhibit the polymerization of tubulin, a crucial process for mitotic spindle formation during cell division.[6] This disruption of the microtubular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[10]
-
Induction of Apoptosis: Numerous studies have confirmed that various pyrazole derivatives can trigger apoptosis in cancer cells.[10] This is often a downstream effect of their primary mechanism, such as kinase inhibition or microtubule disruption, which activates cellular pathways leading to controlled cell death.[10]
The following diagram illustrates a general workflow for the initial screening of novel pyrazole derivatives for potential anticancer activity.
Caption: Celecoxib selectively inhibits COX-2 by binding to a specific side pocket.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. [1][4][11]The mechanism of action for these compounds can vary widely.
-
Antibacterial Agents: Certain pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. [4]Some trifluoromethyl phenyl-substituted pyrazoles are effective against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [3]Mechanistic studies suggest that some of these compounds act as cell membrane-disrupting agents, potentially by inhibiting fatty acid biosynthesis. [3]* Antifungal Agents: The pyrazole scaffold is present in compounds that exhibit significant antifungal efficacy against various phytopathogenic fungi. [1]The structural versatility of pyrazoles allows for the development of compounds that can interfere with fungal cell wall synthesis, membrane integrity, or other essential cellular processes.
Quantitative Data Summary
The efficacy of biologically active compounds is often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC). Lower values indicate higher potency.
| Compound Class | Biological Activity | Target/Cell Line | IC₅₀ / MIC Value (µM) | Reference |
| Pyrazole Benzothiazole Hybrid | Anticancer | HT29 (Colon Cancer) | 3.17 | [8] |
| Pyrazole Benzothiazole Hybrid | Anticancer | PC3 (Prostate Cancer) | 6.77 | [8] |
| Pyrazole Carbaldehyde Derivative | Anticancer (PI3 Kinase Inhibitor) | MCF-7 (Breast Cancer) | 0.25 | [8] |
| Fused Pyrazole Derivative | Anticancer (Dual EGFR/VEGFR-2) | HepG2 (Liver Cancer) | 0.71 | [8] |
| Pyrazole Derivative 42 (Zhao et al.) | Anticancer | MCF-7 (Breast Cancer) | 0.16 | [6] |
| Pyrazole-Chalcone (Compound 6b) | Anticancer | HNO-97 (Head and Neck) | 10.0 | [12] |
| Pyrazole-Chalcone (Compound 6d) | Anticancer | HNO-97 (Head and Neck) | 10.56 | [12] |
| Benzotiophenyl Pyrazole (Compound 44) | Anti-inflammatory | COX-2 Enzyme | 0.01 | [13] |
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the evaluation of pyrazole derivatives relies on standardized, self-validating experimental protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells.
-
Controls (Essential for a Self-Validating System):
-
Vehicle Control: Wells with cells treated only with the solvent used to dissolve the compounds (e.g., 0.1% DMSO).
-
Untreated Control: Wells with cells in medium only.
-
Positive Control: Wells with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Agar Well Diffusion for Antibacterial Activity
Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces on an agar plate uniformly seeded with a test bacterium. The size of the zone is proportional to the compound's potency and its ability to diffuse through the agar.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow a fresh culture of the test bacterium (e.g., S. aureus, E. coli) in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Seeding: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test pyrazole derivative at a known concentration into each well.
-
Controls (Essential for a Self-Validating System):
-
Negative Control: A well with the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A well with a standard antibiotic (e.g., Ceftriaxone, Ciprofloxacin).
-
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each well.
-
Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The results are compared against the positive and negative controls.
Conclusion and Future Perspectives
Substituted pyrazole derivatives undeniably represent a privileged scaffold in medicinal chemistry, with a proven track record and immense future potential. [3][14]The structural simplicity and synthetic accessibility of the pyrazole ring, combined with its favorable electronic properties, allow for the creation of vast and diverse chemical libraries. [1][9]Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single pyrazole-based molecules that can modulate multiple targets simultaneously (e.g., dual kinase and COX inhibitors) could lead to more effective treatments for complex diseases like cancer. [8]* Targeting Drug Resistance: Pyrazoles will continue to be explored as a source of novel antimicrobial agents to combat the growing threat of antibiotic resistance. [3]* Advanced Formulations: Improving the drug delivery and pharmacokinetic profiles of potent pyrazole derivatives through novel formulation strategies will be crucial for translating preclinical success into clinical viability.
The continued exploration of structure-activity relationships (SAR) and the application of computational modeling will further accelerate the discovery of next-generation pyrazole-based therapeutics, ensuring this remarkable scaffold remains at the forefront of drug discovery for years to come. [8][9]
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent Advances in the Development of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and biological evaluation of novel pyrazole deriv
- The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Synthesis and biological evaluation of novel pyrazole compounds.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
- Pharmacological profile of pyrazole.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 14. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Pathologies
A Senior Application Scientist's Guide to Unlocking Therapeutic Potential
Introduction: The Versatility of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold."[1] This distinction is not merely academic; it is evidenced by the numerous FDA-approved drugs incorporating this moiety for a wide array of clinical conditions, from inflammation and cancer to cardiovascular diseases and neurological disorders.[1][3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of pyrazole compounds. Moving beyond a simple catalog of targets, this guide delves into the causality behind experimental choices for target validation, presents detailed protocols as self-validating systems, and offers a curated view of the signaling pathways and mechanisms of action that underpin the therapeutic efficacy of this remarkable class of molecules.
Enzymes: A Major Arena for Pyrazole-Mediated Inhibition
The ability of the pyrazole scaffold to be readily functionalized allows for the precise tuning of molecular interactions, making its derivatives potent and often selective enzyme inhibitors. This has been a highly fruitful area of drug discovery, with several blockbuster drugs validating this approach.
Cyclooxygenases (COX): Combating Inflammation
One of the most well-known applications of pyrazole compounds is in the selective inhibition of cyclooxygenase-2 (COX-2).[5][6][7] This enzyme is a key mediator of inflammation and pain through its role in prostaglandin synthesis.[6][8]
Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, exemplifies this class of inhibitors.[5] It selectively binds to a hydrophilic side pocket near the active site of COX-2, an interaction facilitated by its sulfonamide side chain.[6][7] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform reduces the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a method for high-throughput screening of COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (Substrate)
-
NaOH
-
Celecoxib (Positive Control Inhibitor)
-
96-well white opaque flat-bottom plate
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized reagents as per the manufacturer's instructions. Keep the reconstituted COX-2 enzyme on ice.
-
Prepare a 10X working solution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 10 µL of the 10X diluted test inhibitor.
-
Enzyme Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control Wells: Add a known concentration of Celecoxib.
-
Solvent Control Wells: Add 10 µL of the solvent used for the test inhibitor to control for solvent effects.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer and COX Probe. Add 80 µL to each well.
-
Using a multi-channel pipette, add 10 µL of diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction simultaneously.
-
Immediately measure the fluorescence (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 25°C for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate_EnzymeControl - Rate_SolventControl) - (Rate_Sample - Rate_SolventControl)] / (Rate_EnzymeControl - Rate_SolventControl) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phosphodiesterase Type 5 (PDE5): A Target for Erectile Dysfunction and Pulmonary Hypertension
Sildenafil, another prominent drug featuring a pyrazole-like core (a pyrazolopyrimidinone), is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[10][11][12][13] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[10][11][14]
Mechanism of Action: By inhibiting PDE5, sildenafil prevents the breakdown of cGMP.[11][12][14] In the context of sexual stimulation, this leads to elevated cGMP levels, promoting smooth muscle relaxation, vasodilation, and increased blood flow, resulting in penile erection.[10][11] In the pulmonary arteries, this vasodilation reduces pulmonary arterial pressure.[14]
Signaling Pathway: Sildenafil's Mechanism of Action
Caption: Sildenafil inhibits PDE5, preventing cGMP breakdown and promoting vasodilation.
Kinases: Critical Targets in Oncology and Beyond
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.[15][16][17] The versatility of the pyrazole ring allows for the development of inhibitors targeting a wide range of kinases, including Akt, Aurora kinases, cyclin-dependent kinases (CDKs), and Janus kinases (JAKs).[15][17][18]
Mechanism of Action: Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[17] The specific substitutions on the pyrazole ring dictate the selectivity and potency against different kinases.[13] For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a common pharmacophore in many kinase inhibitors.[19]
Quantitative Efficacy of Pyrazole-Based Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 / Ki | Reference(s) |
| Afuresertib | Akt1 | Ki = 0.08 nM, IC50 = 1.3 nM | [13] |
| Ruxolitinib | JAK1, JAK2 | IC50 ≈ 3 nM | [18] |
| Tozasertib | Aurora A/B | IC50 = 35 nM (A), 75 nM (B) | [13] |
| AT7518 | CDK2, CDK5 | IC50 = 24 nM, 23 nM | [13] |
| Compound 1 | Akt1 | IC50 = 61 nM | [13] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a robust and sensitive method for measuring kinase activity and screening for inhibitors, suitable for high-throughput applications.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF detection buffer containing EDTA
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Serially dilute the pyrazole test compounds in DMSO.
-
Dispense a small volume (e.g., 0.5 µL) of the diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a solution of the kinase in HTRF KinEASE buffer and add it to the wells (e.g., 5.5 µL).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a solution of the biotinylated substrate and ATP in HTRF KinEASE buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells (e.g., 4 µL).
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
Prepare a detection mixture containing the Eu3+-cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. The EDTA in the buffer will stop the kinase reaction.
-
Add the detection mixture to the wells (e.g., 10 µL).
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
The HTRF ratio is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 values by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
-
Experimental Workflow: Kinase Inhibitor Screening
Caption: A typical workflow for screening pyrazole compounds as kinase inhibitors using an HTRF assay.
G Protein-Coupled Receptors (GPCRs): Modulating Cellular Signaling
GPCRs represent another major class of drug targets for which pyrazole-containing compounds have shown significant therapeutic potential.
Cannabinoid Receptor 1 (CB1): A Target for Metabolic Disorders
Rimonabant, a 1,5-diarylpyrazole, was developed as a selective antagonist or inverse agonist of the cannabinoid receptor 1 (CB1).[19][20][21] The endocannabinoid system, through CB1 receptors, plays a crucial role in regulating appetite and energy balance.
Mechanism of Action: By blocking the CB1 receptor, rimonabant was designed to reduce appetite and food intake, leading to weight loss.[19][22] It also demonstrated beneficial effects on metabolic parameters such as insulin sensitivity and lipid profiles.[19][22] However, due to severe psychiatric side effects, including depression and anxiety, it was withdrawn from the market. The case of rimonabant serves as a critical lesson in the complexities of targeting the endocannabinoid system.
Experimental Protocol: CB1 Receptor Radioligand Binding Assay
This protocol describes a filtration-based assay to determine the binding affinity of test compounds for the CB1 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
[3H]CP55,940 (radioligand)
-
Rimonabant (unlabeled competitor for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Filtration manifold
Step-by-Step Methodology:
-
Assay Setup (in polypropylene tubes or 96-well plates):
-
Total Binding: Add assay buffer, CB1 receptor membranes, and a fixed concentration of [3H]CP55,940.
-
Non-specific Binding: Add assay buffer, CB1 receptor membranes, [3H]CP55,940, and a high concentration of an unlabeled competitor (e.g., 10 µM Rimonabant).
-
Competition Binding: Add assay buffer, CB1 receptor membranes, [3H]CP55,940, and varying concentrations of the pyrazole test compound.
-
-
Incubation:
-
Incubate the reactions for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which have been pre-soaked in wash buffer. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in the development of therapeutic agents against a diverse range of targets. The successful translation of pyrazole-based compounds from the laboratory to the clinic for treating inflammation, erectile dysfunction, and cancer underscores the power of this chemical framework.
The future of pyrazole-based drug discovery remains bright. Advances in structural biology and computational chemistry will continue to enable the rational design of even more potent and selective inhibitors. The exploration of novel therapeutic targets for pyrazole compounds, particularly in the areas of neurodegenerative diseases and metabolic disorders, holds significant promise. The robust and validated experimental workflows outlined in this guide provide a solid foundation for researchers to continue to unlock the full therapeutic potential of this remarkable and versatile scaffold.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Sildenafil - Wikipedia. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (URL: [Link])
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (URL: [Link])
-
[Mode of action of sildenafil] - PubMed. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
What is the mechanism of Rimonabant? - Patsnap Synapse. (URL: [Link])
-
Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (URL: [Link])
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (URL: [Link])
-
What is Rimonabant used for? - Patsnap Synapse. (URL: [Link])
-
The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (URL: [Link])
-
Rimonabant - Wikipedia. (URL: [Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (URL: [Link])
-
Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (URL: [Link])
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (URL: [Link])
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC - NIH. (URL: [Link])
-
GPCR-radioligand binding assays - PubMed. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (URL: [Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. (URL: [Link])
-
Examples of pyrazole‐containing drugs and their pharmacological activities. - ResearchGate. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])
-
Can anyone suggest a protocol for a kinase assay? - ResearchGate. (URL: [Link])
-
In vitro kinase assay - Protocols.io. (URL: [Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])
-
Kinetics of pyrazole inhibition. Competitive inhibition plot for... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. - SciSpace. (URL: [Link])
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: [Link])
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. (URL: [Link])
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. spin.atomicobject.com [spin.atomicobject.com]
- 3. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 10. protein.bio.msu.ru [protein.bio.msu.ru]
- 11. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. tandfonline.com [tandfonline.com]
In-Silico Modeling of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Interactions with Human Topoisomerase II Alpha: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in-silico investigation of the interactions between the novel pyrazole derivative, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, and its potential biological target, human topoisomerase II alpha. Pyrazole scaffolds are of significant interest in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3][4][5] This guide, intended for researchers, scientists, and drug development professionals, delineates a complete computational workflow, from initial target identification and system preparation to advanced molecular dynamics simulations and binding free energy calculations. By explaining the rationale behind each methodological choice and grounding the protocols in established scientific principles, this document serves as a practical and self-validating guide for the virtual screening and characterization of potential small molecule inhibitors.
Introduction: The Rationale for In-Silico Investigation
The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized the early stages of drug discovery. In-silico techniques offer a rapid and cost-effective means to predict and analyze the interactions between a small molecule and its biological target at an atomic level. This approach allows for the prioritization of lead compounds, the elucidation of mechanisms of action, and the rational design of more potent and selective therapeutics.
This guide focuses on this compound, a compound belonging to the pyrazole class of heterocycles. This class is well-represented in a number of FDA-approved drugs and clinical candidates due to their diverse pharmacological activities.[4] Notably, various pyrazole derivatives have been identified as potent anticancer agents, acting through the inhibition of key enzymes involved in cancer progression, such as topoisomerases.[1][2]
Target Selection: Human Topoisomerase II Alpha
Human topoisomerase II alpha (TOP2A) is a critical enzyme that modulates the topological state of DNA, playing a vital role in DNA replication, transcription, and chromosome segregation. Its overexpression in many human cancers makes it a well-established target for anticancer therapies. Based on the documented activity of pyrazole derivatives against topoisomerases, we have selected human topoisomerase II alpha as the biological target for this in-silico investigation. For our study, we will utilize the crystal structure of the DNA-bound human topoisomerase II alpha, available in the Protein Data Bank (PDB) with the accession code 4FM9 .[6][7][8][9][10]
The In-Silico Workflow: A Conceptual Overview
Our investigation will follow a multi-step computational protocol designed to provide a comprehensive understanding of the binding of this compound to TOP2A. This workflow is designed to be both logical and self-validating, with checkpoints to ensure the quality and reliability of the data at each stage.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rcsb.org [rcsb.org]
- 7. Report for PDB Structure 4fm9 [dnaprodb.usc.edu]
- 8. rcsb.org [rcsb.org]
- 9. wwPDB: pdb_00004fm9 [wwpdb.org]
- 10. NAKB : Atlas [nakb.org]
An In-depth Technical Guide on the Solubility and Stability of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel heterocyclic compound, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. As a potential pharmacophore, understanding its physicochemical properties is paramount for formulation development, bioavailability, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols, from systematic solubility assessments in a range of pharmaceutically relevant solvents to a robust stability-indicating high-performance liquid chromatography (HPLC) method for forced degradation studies. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams to enhance clarity. This guide is intended to be a practical resource for researchers and drug development professionals engaged in the preclinical evaluation of pyrazole-based drug candidates.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a leading cause of attrition. Among these, aqueous solubility and chemical stability are fundamental parameters that dictate the developability of a compound. This compound, a halogenated pyrazole derivative, represents a class of compounds with significant biological potential, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of bromo and chloro substituents, along with the pyrazole core, suggests a lipophilic character, which may present challenges in achieving adequate aqueous solubility for oral absorption.
This guide provides a systematic approach to thoroughly characterize the solubility and stability of this promising NCE. By understanding its behavior in various solvents and under different stress conditions, researchers can make informed decisions regarding formulation strategies, identify potential liabilities early in development, and establish a foundation for robust analytical method development.
Solubility Determination: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile in various solvents is essential for selecting appropriate vehicles for preclinical studies and for guiding formulation development. Pyrazole itself exhibits limited solubility in water but is more soluble in organic solvents. Similarly, the related compound 4-bromo-1-methyl-1H-pyrazole shows good solubility in common organic solvents like ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), while being poorly soluble in water. Based on the structural features of this compound, a similar solubility trend is anticipated.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. It involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Step-by-Step Methodology:
-
Solvent Selection: A diverse panel of solvents with varying polarities should be chosen to represent a range of potential formulation excipients and processing conditions.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Proposed Solvents for Solubility Screening
The choice of solvents is critical for building a comprehensive solubility profile. The following table outlines a suggested panel of solvents, categorized by their properties, to provide a holistic understanding of the compound's solubility behavior.
| Solvent Category | Specific Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate Buffered Saline) | To assess solubility in physiologically relevant media. |
| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | To evaluate the impact of hydrogen bonding on solubility. |
| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone | Commonly used solvents in preclinical studies and formulation. |
| Non-Polar Solvents | Dichloromethane, Ethyl Acetate, Toluene, Heptane | To understand the lipophilic nature of the compound. |
| Co-solvent Mixtures | Ethanol/Water, PEG 400/Water, Propylene Glycol/Water | To explore potential formulation strategies for enhancing aqueous solubility. |
Visualizing the Solubility Determination Workflow
Caption: Workflow for the equilibrium shake-flask solubility determination.
Stability Assessment: Unveiling Degradation Pathways
Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a drug molecule and helping to identify potential degradation products. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation process and elucidate the degradation pathways. These studies are essential for the development and validation of stability-indicating analytical methods.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously resolve the API peak from all degradation product peaks.
Key Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is a common starting point for the separation of moderately non-polar compounds like the target pyrazole derivative.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of the parent compound and its degradants.
-
Detection Wavelength: The UV detection wavelength should be selected at the λmax of the parent compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the λmax of any degradation products.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies Protocol
Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.
-
HPLC Analysis: Analyze the stressed samples, along with a control sample (unstressed), using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Determine the percentage degradation of the parent compound.
-
Calculate the relative retention times (RRT) of the degradation products.
-
Assess the peak purity of the parent compound in the stressed samples.
-
Perform a mass balance to account for the parent compound and all degradation products.
-
Proposed Stress Conditions for Forced Degradation
The following table summarizes the recommended stress conditions for the forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | To assess lability to acidic environments (e.g., stomach). |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours | To evaluate stability in alkaline conditions (e.g., small intestine). |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | To investigate susceptibility to oxidative degradation. |
| Thermal | Dry Heat | 80 °C | 48 hours |
Introduction: The Significance of Pyrazole Scaffolds and Their Characterization
An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2][3] The compound this compound represents a novel entity within this class, incorporating halogen substitutions that can significantly modulate its physicochemical and pharmacological profile. For researchers and drug development professionals, a thorough understanding of a compound's fundamental physicochemical parameters is not merely academic; it is a critical prerequisite for advancing a molecule from discovery to clinical application. Properties such as solubility, lipophilicity, and thermal stability govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.
This guide provides a comprehensive overview of the essential methodologies for the complete physicochemical characterization of this compound. As a Senior Application Scientist, the focus herein is not just on the procedural steps, but on the underlying scientific principles and the causal logic behind experimental choices, ensuring a robust and reproducible analytical workflow.
Molecular Identity and Physicochemical Synopsis
A precise understanding of the molecule's identity is the cornerstone of all subsequent analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₈BrClN₂
-
Molecular Weight: 287.54 g/mol
-
Chemical Structure:
(Self-generated image, for illustrative purposes)
The following table summarizes the key physicochemical parameters and the standard methodologies for their determination, which will be detailed in this guide.
| Physicochemical Parameter | Standard Determination Method | Scientific Rationale & Expected Characteristics |
| Melting Point (°C) | Capillary Method (Mel-Temp) | A sharp melting point is a primary indicator of the purity of a crystalline solid.[4] |
| Solubility Profile | Thermodynamic Shake-Flask in Solvent Panel | Dictates bioavailability and provides critical data for formulation and in vitro assay development.[5][6] |
| Lipophilicity (LogP) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A key predictor of membrane permeability and ADME properties; a positive value is expected.[7][8] |
| Acid/Base Dissociation (pKa) | UV-Vis Spectrophotometry or Potentiometric Titration | The pyrazole ring imparts weak basicity, influencing solubility and receptor interactions at physiological pH.[2][9] |
| UV-Vis Absorption (λmax) | UV-Vis Spectrophotometry | The conjugated aromatic systems are expected to produce characteristic absorption maxima in the UV region.[10] |
| Chemical Purity (%) | High-Performance Liquid Chromatography (HPLC) | Considered the gold standard for quantifying the purity of pharmaceutical compounds.[11][12][13][14] |
Thermal Analysis: Melting Point Determination
Expertise & Causality: Why Melting Point is a Critical First Step
The melting point is more than a simple physical constant; it is a powerful and rapid diagnostic tool for assessing the purity of a crystalline compound.[15] A pure, crystalline substance will exhibit a sharp, well-defined melting range, typically less than 2°C.[16] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[16] Therefore, this initial measurement provides immediate, valuable feedback on the success of the final purification step and the suitability of the material for further testing. The capillary method is selected for its efficiency and minimal sample requirement.
Protocol: Capillary Melting Point Determination
This protocol is designed for a standard Mel-Temp apparatus or similar digital melting point device.
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered. If the solid is granular, gently crush it using a mortar and pestle.[17]
-
Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm for optimal heat transfer.[17]
-
-
Instrument Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.[17]
-
Rapid Ramp (Screening): For an unknown compound, first perform a rapid determination by heating at 10-20°C per minute to find an approximate melting range.[16] Allow the apparatus to cool.
-
Slow Ramp (Accurate Measurement): Using a fresh sample, heat rapidly to within 20°C of the approximate melting point found.[17]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[16]
-
T₁: Record the temperature at which the first droplet of liquid appears.[17]
-
T₂: Record the temperature at which the last solid crystal melts completely.
-
The melting point is reported as the T₁-T₂ range.
-
Visualization: Melting Point Workflow
Caption: Workflow for accurate melting point determination.
Aqueous and Organic Solubility Profiling
Expertise & Causality: The Central Role of Solubility
Solubility is a gatekeeper property in drug development. A compound's ability to dissolve in aqueous media is fundamental to its absorption in the gastrointestinal tract, while its solubility in organic solvents (like DMSO) is essential for preparing stock solutions for in vitro screening.[6] A systematic solubility panel provides a comprehensive profile of the compound's behavior in polar, non-polar, acidic, and basic environments, guiding formulation strategies and predicting potential bioavailability challenges.[5][18]
Protocol: Thermodynamic Solubility Assessment
This protocol determines the qualitative solubility of the compound in a standard solvent panel.
-
Preparation:
-
Procedure:
-
To each tube, add 100 µL of the respective solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at room temperature for at least 1 hour to reach thermodynamic equilibrium.
-
Visually inspect each tube against a dark background for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Slightly Soluble: Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble: The bulk of the solid material remains undissolved.
-
-
Visualization: Solubility Testing Decision Tree
Caption: Schematic of an RP-HPLC system for LogP determination.
Spectroscopic and Purity Characterization
Spectroscopic analysis provides definitive structural confirmation and is the basis for robust purity assessment.
UV-Visible Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. [20]This absorption corresponds to the promotion of electrons from the ground state to higher energy orbitals, particularly the π → π* transitions in conjugated systems like the phenyl and pyrazole rings of the target molecule. [21][10]The wavelength of maximum absorbance (λmax) is a characteristic feature, and the absorbance intensity is directly proportional to the concentration, as described by the Beer-Lambert Law. [22]* Protocol:
-
Dissolve the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to a known concentration (e.g., 10 µg/mL).
-
Use a dual-beam spectrophotometer, with a cuvette containing the pure solvent as the reference.
-
Scan the sample from 400 nm down to 190 nm.
-
Record the λmax and the absorbance value. This λmax is crucial for setting the detection wavelength in HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry. [23][24]By measuring the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of every atom. For pyrazole derivatives, specific 1D and 2D NMR experiments (like ¹H, ¹³C, COSY, and HMBC) confirm the substitution pattern and the integrity of the synthesized structure. [25]* Protocol Outline:
-
Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. [26] 2. Acquire a ¹H NMR spectrum to identify all proton signals and their couplings. Key expected signals include the methylene bridge protons (CH₂) and the distinct protons on the pyrazole and phenyl rings. [27] 3. Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
If necessary, run 2D NMR experiments to confirm connectivity.
-
Purity Assessment by HPLC
-
Principle: High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds. [12]It separates the target compound from any impurities or related substances based on their differential partitioning between a liquid mobile phase and a solid stationary phase. [11][13]The area of the peak in the resulting chromatogram is proportional to the concentration of the species, allowing for precise quantification of purity. [12]* Protocol:
-
Method Development: Utilize the same RP-HPLC system described for LogP determination. A gradient elution method (e.g., 10% to 90% Acetonitrile/Water over 20 minutes) is typically used to ensure the separation of components with a wide range of polarities. [28] 2. Analysis: Inject a prepared solution of the compound.
-
Data Interpretation: Monitor the chromatogram at the compound's λmax. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected. For a research-grade compound, purity should exceed 95%.
-
Visualization: HPLC Purity Analysis Workflow
Caption: Standard workflow for chemical purity determination by HPLC.
References
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Google Search.
- Solubility test for Organic Compounds. (2024, September 24). Google Search.
- Method for determining solubility of slightly soluble organic compounds. (n.d.). Google Search.
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). Google Search.
- Melting point determination. (n.d.). Google Search.
-
Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research. Retrieved from [Link]
-
Structure Elucidation of a Pyrazolop[5][29]yran Derivative by NMR Spectroscopy. (n.d.). Google Search. Retrieved from
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]
-
HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. (2025, February 3). Mastelf. Retrieved from [Link]
-
Melting Point. (2010, February 4). MIT Digital Lab Techniques Manual - YouTube. Retrieved from [Link]
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). Google Search.
-
11 Experiment 3. (n.d.). Scribd. Retrieved from [Link]
-
How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]
- experiment (1) determination of melting points. (2021, September 19). Google Search.
-
Structure Elucidation of a Pyrazolop[5][29]yran Derivative by NMR Spectroscopy. (2007, May 24). PMC - NIH. Retrieved from [Link]
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Google Search.
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, October 7). Lab Manager. Retrieved from [Link]
-
Lipophilicity Parameters of Analyzed Compounds with the log P Values... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. (n.d.). Sci-Hub. Retrieved from [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
pKa values for morpholine, pyrazole and imidazole. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. Retrieved from [Link]
-
29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). (n.d.). Open Library Publishing Platform. Retrieved from [Link]
-
4-Bromopyrazole. (n.d.). PubChem - NIH. Retrieved from [Link]
-
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]
-
4-BROMO-1-METHYL-1H-PYRAZOLE. (2024, April 9). ChemBK. Retrieved from [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024, May 22). Google Search.
-
4-bromo-3-fluoro-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved from [Link]
-
4-Bromo-1-[[4-(phenylmethoxy)phenyl]methyl]-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. moravek.com [moravek.com]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. mastelf.com [mastelf.com]
- 14. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. technologynetworks.com [technologynetworks.com]
- 21. longdom.org [longdom.org]
- 22. eu-opensci.org [eu-opensci.org]
- 23. researchgate.net [researchgate.net]
- 24. Sci-Hub. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines / Magnetic Resonance in Chemistry, 2008 [sci-hub.st]
- 25. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmtech.com [pharmtech.com]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active compounds.[2] Its structural and electronic properties allow it to engage in a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Several FDA-approved drugs, such as Celecoxib and Rimonabant, feature the pyrazole core, underscoring its therapeutic significance.[1]
The compound 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (CAS No. 1006538-60-8) is a particularly valuable synthetic intermediate for drug discovery programs. Its key structural features—the pyrazole core for biological activity, the 4-bromo substituent as a versatile handle for cross-coupling reactions, and the 4-chlorobenzyl group at the N1 position for modulating physicochemical properties—make it an ideal starting point for the generation of diverse chemical libraries.[2]
This guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and its potential for the development of G-protein coupled receptor (GPCR) modulators. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided to empower researchers in their drug discovery endeavors.
Chemical Properties and Synthetic Versatility
The strategic placement of the bromine atom at the 4-position of the pyrazole ring is the key to the synthetic utility of this compound. This position is readily amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of the chemical space around the pyrazole core to optimize interactions with a specific biological target.
| Property | Value |
| Chemical Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| CAS Number | 1006538-60-8 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons |
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyrazole scaffold is a well-established pharmacophore in the design of potent and selective kinase inhibitors.[3][4]
The 4-aryl pyrazole motif, which can be readily synthesized from this compound, is a common feature in many kinase inhibitors. The central pyrazole ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the appended aryl groups can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[4]
Below is a workflow for the development of novel kinase inhibitors starting from this compound.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in the Synthesis of Advanced Agrochemicals
In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the design and synthesis of novel agrochemicals are of paramount importance. The pyrazole scaffold has emerged as a privileged structure in modern agrochemical discovery, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2] Within this chemical class, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole (CAS No. 1006538-60-8) stands out as a versatile and strategically important intermediate. Its unique structural features, particularly the reactive bromine atom at the 4-position, provide a synthetic handle for the construction of complex molecular architectures with tailored biological activities.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the application of this compound in agrochemical synthesis. We will delve into its pivotal role in the synthesis of advanced pyrazole-based agrochemicals, with a focus on palladium-catalyzed cross-coupling reactions, and provide a detailed, field-proven protocol for a representative Suzuki-Miyaura coupling reaction.
The Pyrazole Core: A Foundation for Agrochemical Innovation
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a wide range of biologically active compounds. In the context of agrochemicals, the pyrazole ring often serves as a bioisostere for other aromatic or heterocyclic systems, enabling favorable interactions with biological targets in pests and pathogens. The substitution pattern on the pyrazole ring is crucial in determining the mode of action and efficacy of the final product.
This compound: A Key Synthetic Intermediate
The subject of this guide, this compound, possesses several key attributes that make it an invaluable building block in agrochemical synthesis:
-
The 4-Bromo Substituent: The bromine atom at the 4-position of the pyrazole ring is the primary site for synthetic elaboration. It is an excellent leaving group in a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
The N-1 Benzyl Group: The 1-[(4-chlorophenyl)methyl] group provides steric bulk and specific electronic properties to the pyrazole core. This substituent can influence the overall conformation of the molecule and its binding affinity to target enzymes or receptors.
-
Structural Versatility: The combination of the reactive bromine atom and the tailored N-1 substituent allows for the creation of a diverse library of pyrazole derivatives for screening and optimization in agrochemical discovery programs.
Application in the Synthesis of Pyrazole-Based Fungicides and Insecticides
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the synthetic strategies employed for analogous compounds provide a clear roadmap for its application. Many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHIs), and some insecticides feature a substituted pyrazole core.
The primary application of this intermediate lies in its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to modern organic synthesis and are widely used in the pharmaceutical and agrochemical industries.[3]
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the bromine atom in this compound makes it an ideal substrate for several powerful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[4][5]
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the modular construction of complex molecules, enabling the systematic exploration of structure-activity relationships (SAR) in the development of new agrochemicals.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details a representative Suzuki-Miyaura coupling reaction to illustrate the synthetic utility of this compound. This reaction introduces a new aryl group at the 4-position of the pyrazole ring, a common structural motif in many biologically active molecules.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (mmol) |
| This compound | 1006538-60-8 | 313.59 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL |
| Water | 7732-18-5 | 18.02 | 1 mL |
Step-by-Step Protocol
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (314 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-(4-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-1H-pyrazole.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions. Other palladium catalysts, such as Pd(dppf)Cl₂, can also be used and may require optimization.
-
Base: Sodium carbonate is a common and effective base for this type of coupling. The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
Logical Workflow for Agrochemical Synthesis
The synthesis of a novel agrochemical using this compound as a starting material would typically follow a logical workflow.
A logical workflow for synthesizing novel agrochemicals.
This workflow highlights the modularity and efficiency of using this compound as a key intermediate. By systematically varying the coupling partner in the initial cross-coupling step and performing subsequent functionalization, a large and diverse library of potential agrochemical candidates can be rapidly synthesized and evaluated.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of advanced pyrazole-based agrochemicals. Its utility is primarily derived from the reactivity of the 4-bromo substituent in palladium-catalyzed cross-coupling reactions, which allows for the efficient construction of complex molecular structures. The provided protocol for a Suzuki-Miyaura coupling serves as a practical example of its application. As the demand for new and improved crop protection solutions continues to grow, the strategic use of such well-designed synthetic building blocks will be essential for driving innovation in the agrochemical industry.
References
-
Gao, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(15), 8765-8775. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole. Retrieved from [Link]
-
RSC Publishing. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. New Journal of Chemistry, 42(10), 8086-8096. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4949. Available at: [Link]
-
PubMed Central (PMC). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. Available at: [Link]
-
DergiPark. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1116. Available at: [Link]
-
Synthink. (n.d.). N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
GlobeNewswire. (2023). Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. Retrieved from [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]
- Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate.
-
National Center for Biotechnology Information. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 14205–14218. Available at: [Link]
Sources
High-throughput screening assays using 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
High-Throughput Screening for Kinase Inhibitors Using 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole as a Core Scaffold
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[1][2] This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors using a library of compounds derived from the versatile building block, this compound. We present a robust, luminescence-based kinase assay as the primary screening platform, suitable for automated HTS environments. The methodologies described herein are designed to ensure data quality, reproducibility, and the confident identification of potent "hit" compounds for further drug development.
Introduction: The Rationale for Screening Pyrazole-Based Compounds
The search for novel therapeutic agents often begins with the identification of promising chemical scaffolds that can be elaborated into diverse libraries of small molecules. The pyrazole ring system is of significant interest due to its prevalence in biologically active compounds and its synthetic tractability.[3] Pyrazole derivatives have been successfully developed as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), by engaging in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes.[4][5][6]
The subject of this application note, this compound, serves as an ideal starting point for such a screening library. Its key features include:
-
A Stable Pyrazole Core: Provides the foundational structure for kinase interaction.
-
A Substituted Phenyl Ring: The 4-chlorophenyl group can be modified to explore structure-activity relationships (SAR) in one region of the kinase ATP-binding site.
-
A Reactive Bromine Atom: The bromine at the 4-position of the pyrazole is a versatile chemical handle for introducing a wide array of functional groups through cross-coupling reactions, allowing for the rapid generation of a diverse chemical library.[7]
This protocol will focus on screening a hypothetical library derived from this scaffold against a representative protein kinase (e.g., a Cyclin-Dependent Kinase) using the Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ATP remaining in the reaction.
Assay Principle: The Kinase-Glo® Luminescent Assay
The Kinase-Glo® assay is a homogeneous, luminescence-based method for determining the activity of a protein kinase. The principle is based on the quantification of ATP remaining in the reaction after kinase-catalyzed phosphorylation.
The process involves two key steps:
-
Kinase Reaction: The kinase enzyme, its substrate, and ATP are incubated with the test compounds. Active kinases will consume ATP to phosphorylate the substrate. Inhibitors will prevent this consumption, leaving more ATP in the well.
-
ATP Detection: After the kinase reaction, a proprietary Kinase-Glo® Reagent is added. This reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating light (luminescence).
The amount of light produced is directly proportional to the amount of ATP remaining. Therefore, a high luminescent signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity.
Diagram: Kinase-Glo® Assay Workflow
Caption: Workflow for the luminescence-based kinase inhibition assay.
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format, which is standard for high-throughput screening.
Materials and Reagents
-
Test Compound: this compound and its derivatives, dissolved in 100% DMSO to create a 10 mM stock.
-
Kinase: Recombinant human kinase (e.g., CDK2/Cyclin A), stored at -80°C.
-
Substrate: Specific peptide substrate for the chosen kinase (e.g., a histone H1-derived peptide).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (Promega or similar).
-
Plates: White, opaque, flat-bottom 384-well assay plates (low-volume).
-
Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., Staurosporine) for the positive control.
-
DMSO: Dimethyl sulfoxide, cell culture grade.
Reagent Preparation
-
Compound Plates: Create a compound source plate by serially diluting the 10 mM stock compounds in DMSO. For a primary screen, a single final concentration of 10 µM is typical.
-
Kinase Reaction Mix: Prepare a 2X kinase reaction mix in assay buffer containing the kinase and its substrate at 2X the final desired concentration.
-
ATP Mix: Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ of the kinase for ATP to ensure assay sensitivity.
Step-by-Step Assay Procedure
-
Compound Dispensing: Using an acoustic dispenser or a pin tool, transfer 50 nL of compound solution from the compound source plate to the 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of the control inhibitor (positive control).
-
Kinase/Substrate Addition: Add 2.5 µL of the 2X kinase reaction mix to all wells of the assay plate.
-
Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume in each well is now 5 µL, and the final compound concentration is 10 µM in 1% DMSO.
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of Kinase-Glo® Reagent to all wells.
-
Signal Stabilization: Mix the plate on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Plate Layout and Controls
A robust HTS assay requires proper controls on every plate to ensure data quality and to validate the screen.
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO. These wells represent maximum kinase activity. (Typically columns 1 and 23).
-
Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a saturating concentration of a known inhibitor. These wells represent minimum kinase activity. (Typically columns 2 and 24).
-
Test Compound Wells: Wells containing the library compounds.
Data Analysis and Hit Identification
Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
Hit Identification: Percent Inhibition
The activity of each test compound is calculated as a percentage of inhibition relative to the controls on the same plate.
% Inhibition = 100 * (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos)
Where:
-
Signal_compound is the luminescence from a well with a test compound.
-
Signal_neg is the average signal from the negative control wells.
-
Signal_pos is the average signal from the positive control wells.
A "hit" is defined as a compound that meets a certain inhibition threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative controls.
Table 1: Representative HTS Data Summary
| Parameter | Value | Interpretation |
| Assay Format | 384-well Luminescence | High-throughput, sensitive |
| Final Compound Conc. | 10 µM | Standard for primary screening |
| Final DMSO Conc. | 1% | Minimizes solvent effects |
| Mean Negative Control | 850,000 RLU | High kinase activity |
| Mean Positive Control | 50,000 RLU | Inhibited kinase activity |
| Calculated Z'-Factor | 0.78 | Excellent assay quality |
| Hit Threshold | >50% Inhibition | Standard primary hit cutoff |
Conclusion and Next Steps
This application note details a robust and reliable HTS protocol for screening a pyrazole-based compound library against a target protein kinase. The use of this compound as a core scaffold allows for the creation of a diverse and synthetically accessible library.[7] Following the primary screen, identified "hits" should be subjected to a series of secondary assays to confirm their activity, determine their potency (IC₅₀), and evaluate their selectivity against other kinases. This structured approach provides a clear path from initial high-throughput screening to the identification of promising lead compounds for drug discovery programs.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Google Cloud.
- 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier - Punagri. Punagri.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Preprints.org.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. SSRN.
- Current status of pyrazole and its biological activities - PMC - PubMed Central. NIH.
- Combinatorial Chemistry & High Throughput Screening. Bentham Science.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Chemistry & High Throughput Screening [cijournal.ru]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
Analytical methods for quantification of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in biological samples
Application Note: AN-2026-01
Topic: A Validated High-Throughput LC-MS/MS Method for the Quantification of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Accurate quantification of such novel compounds in biological matrices is fundamental for evaluating their pharmacokinetic (PK) and toxicokinetic (TK) profiles in drug development.[3] The presented method utilizes a straightforward protein precipitation protocol for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[4][5] This validated assay demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range, making it suitable for supporting preclinical and clinical studies.
Introduction: The Rationale for a Dedicated Bioanalytical Method
This compound is a novel heterocyclic small molecule. The pyrazole nucleus is a key pharmacophore in many approved drugs, recognized for its broad spectrum of pharmacological activities.[2][6] As new derivatives are synthesized, establishing a reliable method to measure their concentration in biological fluids becomes a critical step in the drug discovery and development pipeline.[7] Such methods are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry's gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and speed.[3][5] The specificity is achieved by monitoring a specific precursor-to-product ion transition (MRM), which significantly reduces interference from endogenous matrix components. This application note provides a comprehensive, step-by-step protocol for researchers to implement this analytical method.
Analyte Physicochemical Properties
Understanding the analyte's properties is crucial for method development, particularly for selecting an appropriate sample extraction technique and chromatographic conditions.[8]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrClN₂ | [9] |
| Molecular Weight | 271.54 g/mol | [9] |
| Structure | ![]() | (Structure based on name) |
| Predicted LogP | ~3.5 - 4.0 | (Estimated based on structure) |
| Predicted pKa | ~1.5 - 2.5 (pyrazole ring nitrogen) | (Estimated based on structure) |
Note: Predicted values are based on the presence of hydrophobic (chlorophenyl, bromo) and basic (pyrazole) moieties.
Experimental Methodology
Rationale for Methodological Choices
-
Sample Preparation: Protein Precipitation (PPT) . For high-throughput analysis, PPT with acetonitrile was selected. It is a simple, fast, and cost-effective technique that effectively removes over 95% of plasma proteins.[10] The high organic content of the resulting supernatant is directly compatible with the reversed-phase LC mobile phase, minimizing the need for evaporation and reconstitution steps.[3]
-
Internal Standard (IS) : The use of a stable isotope-labeled (SIL) internal standard is ideal but often not available in early development. Therefore, a close structural analog, 4-bromo-1-(phenylmethyl)-1H-pyrazole, is proposed. It is expected to have similar extraction recovery and ionization efficiency, effectively compensating for process variability.
-
Chromatography: Reversed-Phase HPLC . A C18 stationary phase was chosen due to the non-polar nature of the analyte (predicted LogP > 3). An acidic mobile phase modifier (formic acid) is used to promote protonation of the analyte, leading to better peak shape and enhanced ionization efficiency in positive ion mode.
-
Detection: Electrospray Ionization (ESI) Tandem MS . ESI is a soft ionization technique suitable for small molecules.[3] Operation in the positive ion mode is selected due to the presence of basic nitrogen atoms in the pyrazole ring. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | Reference Standard (>98%) | (e.g., Synthesized in-house) |
| 4-bromo-1-(phenylmethyl)-1H-pyrazole (IS) | Reference Standard (>98%) | (e.g., Synthesized in-house) |
| Acetonitrile (ACN) | HPLC/MS Grade | (e.g., Fisher Scientific) |
| Methanol (MeOH) | HPLC/MS Grade | (e.g., Fisher Scientific) |
| Formic Acid (FA) | LC-MS Grade | (e.g., Sigma-Aldrich) |
| Water, Ultrapure | Type 1, 18.2 MΩ·cm | (e.g., Milli-Q® system) |
| Human Plasma (K₂EDTA) | Pooled, Blank | (e.g., BioIVT) |
Instrumentation
-
LC System : Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer : SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column : Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh ~5 mg of the analyte and internal standard reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Analyte Working Standard for Spiking (WS) : Perform serial dilutions of the primary stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (IS-WS, 200 ng/mL) : Dilute the IS primary stock with 50:50 (v/v) ACN:Water.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample (Blanks, Zeros, CCs, QCs, and Unknowns).
-
Allow all plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Aliquot 50 µL of plasma into the appropriate labeled tubes.
-
Spike 5 µL of the appropriate Analyte WS into each tube (except for Blanks and Zeros). Spike 5 µL of 50:50 ACN:Water into Blanks and Zeros.
-
Add 200 µL of the IS-WS in acetonitrile to all tubes except the Blank (add 200 µL of ACN only to the Blank).
-
Cap the tubes and vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Method
| Parameter | Condition |
| Column | Phenomenex Kinetex® C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Tandem Mass Spectrometry Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| Ionspray Voltage | 5500 V |
| MRM Transitions | Compound |
| Analyte | |
| Internal Standard (IS) |
Note: Q1 m/z represents the [M+H]⁺ ion for the most abundant isotopes (³⁵Cl, ⁷⁹Br). The mass spectrometer should be set to monitor this specific transition.
Bioanalytical Method Validation Summary
The method was validated following the FDA's Bioanalytical Method Validation guidance.[4][11] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All parameters met the acceptance criteria.
Table of FDA Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrices. |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for LLOQ). |
| Accuracy | Mean concentration at each QC level must be within ±15% of the nominal value (±20% for LLOQ). |
| Precision (CV%) | Must not exceed 15% at each QC level (20% for LLOQ). |
| Stability | Analyte concentration change should be within ±15% of the nominal concentration under tested conditions. |
Source: FDA Guidance for Industry: Bioanalytical Method Validation, May 2018.[4]
(Hypothetical validation data would be presented here in a full report, demonstrating that the method meets these criteria)
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Sources
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. tecan.com [tecan.com]
- 9. 1006538-60-8|this compound|BLD Pharm [bldpharm.com]
- 10. xisdxjxsu.asia [xisdxjxsu.asia]
- 11. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols: 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors.[1][2][3] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal anchor for binding to the ATP-binding pocket of various kinases.[4] The strategic functionalization of the pyrazole ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This guide focuses on the application of a key building block, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole , in the synthesis of kinase inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 1-(4-chlorobenzyl) group provides a lipophilic substituent that can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity.
Synthesis of the Building Block: this compound
The synthesis of the title compound can be achieved through a straightforward N-alkylation of 4-bromopyrazole with 4-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure described in the patent literature for the synthesis of pyrazole derivatives as p38 kinase inhibitors.
Materials:
-
4-bromopyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the pyrazole nitrogen without causing significant side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Temperature: Heating the reaction to 60°C increases the reaction rate to ensure completion within a reasonable timeframe.
-
Workup: The aqueous workup is necessary to remove the inorganic salts and DMF. Extraction with ethyl acetate isolates the desired product.
-
Purification: Column chromatography is a standard method for purifying organic compounds to obtain the final product with high purity.
Application in Kinase Inhibitor Synthesis: A Case Study of p38 MAP Kinase Inhibitors
The this compound building block is a valuable precursor for the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors.[8] p38 MAP kinases are key regulators of inflammatory responses and are implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.
The bromine atom at the 4-position of the pyrazole core allows for the introduction of various aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling reactions. This is a powerful strategy for exploring the SAR of the "hinge-binding" region of the inhibitor, which interacts with the backbone of the kinase in the ATP-binding site.
Signaling Pathway: The p38 MAP Kinase Cascade
Caption: The p38 MAP kinase signaling pathway.
Experimental Workflow: Synthesis of a p38 Kinase Inhibitor
Caption: Synthetic workflow for a p38 kinase inhibitor.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This generalized protocol illustrates the key transformation in the synthesis of p38 kinase inhibitors from the title building block.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 4-substituted pyrazole derivative.
Trustworthiness of the Protocol: This protocol is a well-established and widely used method for the formation of carbon-carbon bonds. The use of a palladium catalyst ensures high efficiency and functional group tolerance. The inert atmosphere is crucial to prevent the degradation of the catalyst. The choice of base and solvent can be optimized for specific substrates to maximize the yield.
Expanding the Scope: Accessing Other Kinase Inhibitor Scaffolds
The versatility of the this compound building block extends beyond p38 inhibitors. The bromine atom can also participate in other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based substituents. This opens up avenues for the synthesis of inhibitors targeting other kinase families, such as AKT and RAF kinases, where amino-pyrazole cores are prevalent.[9][10]
Signaling Pathways: PI3K/Akt/mTOR and RAF/MEK/ERK
Caption: Key kinase signaling pathways often targeted in cancer therapy.
Protocol: Buchwald-Hartwig Amination
This generalized protocol provides a starting point for the synthesis of 4-aminopyrazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalysts)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a reaction vessel.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110°C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-aminopyrazole product.
Data Summary: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| Appearance | Solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF) |
| Reactivity | The C-Br bond is susceptible to palladium-catalyzed cross-coupling reactions. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward synthesis and the reactivity of the bromine atom at the 4-position provide a robust platform for the rapid generation of diverse compound libraries. The case study of p38 MAP kinase inhibitors demonstrates a clear application of this building block in the development of targeted therapeutics. Furthermore, the potential to engage in various cross-coupling reactions opens up possibilities for targeting a wide range of kinases, making this pyrazole derivative an essential tool for drug discovery and development professionals.
References
-
PrepChem. Preparation of 4-chlorobenzyl chloride. [Link]
-
sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
University of Dundee. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
PubChem. N'-(2-bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]
-
PubMed Central. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
-
ResearchGate. (PDF) 4-Chlorobenzyl Chloride. [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. [Link]
- Google Patents.
- Google Patents.
-
Liang Tong Lab at Columbia University. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. [Link]
-
PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
MDPI. 4-Chlorobenzyl Chloride. [Link]
-
PubMed Central. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]
-
ScienceDirect. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. [Link]
-
PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
-
PubChem. 3-oxadiazolyl substituted pyrazolo[1,5,a]pyrimidines for ROS1, NTRK, and ALK mediated diseases - Patent US-12435089-B2. [Link]
-
ScienceDirect. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
-
PubMed Central. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Assay Approach for Evaluating the Cytotoxicity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Introduction: Contextualizing the Cytotoxicity Assessment
The evaluation of a novel chemical entity's effect on cell health is a foundational step in toxicology and drug discovery.[1][2] This document provides a comprehensive framework for assessing the in vitro cytotoxicity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole , a synthetic pyrazole derivative. Pyrazole-containing compounds are of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4]
-
Metabolic Competence: Mitochondrial function via MTT assay.
-
Cell Membrane Integrity: Lactate Dehydrogenase (LDH) release.
-
Lysosomal Function: Neutral Red (NR) uptake.
-
Induction of Programmed Cell Death: Apoptosis vs. Necrosis via Annexin V/PI staining.
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Foundational Experimental Design
Before proceeding to specific assays, careful planning is paramount. The quality of the data is directly dependent on a well-designed experimental setup.
Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[5] Consider the tissue of origin, relevance to a specific disease model (e.g., cancer vs. normal tissue), and metabolic capabilities.[5][6]
-
For General Toxicity Screening: A common starting point is a robust, easy-to-culture cell line like human embryonic kidney cells (HEK-293T) for non-cancer context or mouse fibroblasts (L929), an established standard for cytotoxicity testing.[7][8][9]
-
For Anticancer Potential: A panel of cancer cell lines is recommended. For instance, a breast cancer line (MCF-7), a colon cancer line (DLD-1), and a lung carcinoma line (A549) could be used to assess specificity.[10]
-
Crucial Control: It is highly advisable to include a non-cancerous cell line in parallel with cancer lines to determine a compound's selectivity index (SI)—its ability to target cancer cells while sparing normal cells.[8][9]
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium must be kept constant across all wells, including the "vehicle control" wells (cells treated with solvent only). This concentration should be non-toxic, typically ≤0.5%.
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), a dose-response experiment is essential. A common approach is to use a semi-logarithmic serial dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Time-Course: Cytotoxic effects are time-dependent. Standard incubation times are 24, 48, and 72 hours to capture both acute and delayed responses.[8][9]
Core Cytotoxicity Assay Protocols
A multi-assay approach provides a more complete picture of the cytotoxic mechanism. We will detail three primary assays that measure different cellular functions, followed by a mechanistic assay.
Workflow Overview
The general workflow for cytotoxicity testing involves cell seeding, compound treatment, and subsequent application of a specific viability assay.
Caption: Distinguishing Cell Death Pathways with Annexin V/PI.
-
Step-by-Step Protocol (Flow Cytometry): [11][12] 1. Seeding & Treatment: Culture cells in 6-well plates and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls. 2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like EDTA to preserve membrane integrity. [12] 3. Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes. [12] 4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [12] 5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. 6. Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Presentation
Calculating Percentage Viability
For the MTT, LDH, and Neutral Red assays, data should be expressed as a percentage of the vehicle control.
For MTT and Neutral Red: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
For LDH: % Cytotoxicity = [(Absorbance_Sample - Absorbance_LowControl) / (Absorbance_HighControl - Absorbance_LowControl)] * 100
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%. It is a standard measure of a compound's potency.
-
Data Transformation: The compound concentrations are typically log-transformed. [13][14]2. Non-linear Regression: Plot the percentage viability (Y-axis) against the log-transformed compound concentration (X-axis).
-
Curve Fitting: Fit the data using a four-parameter logistic (sigmoidal) dose-response model using software like GraphPad Prism or an equivalent. [14][15][16]The software will calculate the IC50 value from the curve.
Data Presentation
Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's effect across different cell lines and time points.
Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Exposure
| Assay | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK-293T (Normal Kidney) |
| MTT | 22.5 | 45.1 | > 100 |
| LDH | 28.1 | 52.8 | > 100 |
| Neutral Red | 19.8 | 41.7 | > 100 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Interpretation
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for permeation studies. European Journal of Pharmaceutics and Biopharmaceutics, 59(2), 387-389. (Note: This is a representative citation for the principle of using specific cell lines like HepG2 mentioned in the search result). [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor Protocols, 2016(9). [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying cellular viability using the neutral red uptake assay. Journal of Pharmacological and Toxicological Methods, 58(2), 143-151. (Note: This is a representative citation for the principle of the NRU assay described in the search result). [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?[Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?[Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual. [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. [Link]
-
Leist, M., Hasiwa, N., & Hengstler, J. G. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 129–131. [Link]
-
GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]
-
Peng, Y., Pustylnikov, S., & Swaan, P. W. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 15(4), 1123–1132. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
Delbono, O. (2003). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Methods in Molecular Biology, 225, 1-13. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Lee, J. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3326. [Link]
-
Scientific Reports. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
Sources
- 1. opentrons.com [opentrons.com]
- 2. kosheeka.com [kosheeka.com]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. blog.johner-institute.com [blog.johner-institute.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. youtube.com [youtube.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole derivatives
An In-Depth Guide to the Synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Derivatives
Authored by: A Senior Application Scientist
This application note provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating the pharmacological profile of these compounds. The title compound, this compound, is a versatile building block. The bromine atom at the C4 position serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the substituted benzyl group at the N1 position can be crucial for receptor binding.[2][3][4]
This protocol outlines a reliable two-step synthesis commencing from the readily available 1H-pyrazole. The synthetic strategy involves an initial electrophilic bromination at the C4 position, followed by a regioselective N-alkylation.
Overall Synthetic Scheme
The synthesis is achieved in two sequential steps:
-
Bromination: 1H-pyrazole is treated with a brominating agent to yield 4-bromo-1H-pyrazole.
-
N-Alkylation: The resulting 4-bromo-1H-pyrazole is alkylated with 4-chlorobenzyl chloride to afford the final product.
Experimental Protocol
Step 1: Synthesis of 4-bromo-1H-pyrazole
This step involves the electrophilic substitution on the pyrazole ring. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity compared to liquid bromine.[5]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | 5.00 g | 73.4 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 13.07 g | 73.4 | 1.0 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole (5.00 g, 73.4 mmol).
-
Dissolve the pyrazole in 150 mL of acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (13.07 g, 73.4 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The addition of NBS is exothermic, and slow addition is crucial to prevent the formation of di-brominated byproducts.
-
After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 50% Ethyl Acetate in Hexane).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 4-bromo-1H-pyrazole as a white solid.
Step 2: Synthesis of this compound
This step is a nucleophilic substitution reaction where the deprotonated nitrogen of 4-bromo-1H-pyrazole attacks the benzylic carbon of 4-chlorobenzyl chloride. The N-alkylation of pyrazoles can lead to two regioisomers (N1 and N2). However, for 4-substituted pyrazoles, the alkylation generally occurs at the N1 position due to steric hindrance from the C5 proton, directing the incoming electrophile to the less hindered nitrogen.[6] A strong base like sodium hydride is used to ensure complete deprotonation of the pyrazole N-H.[7]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 4-bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 5.00 g | 34.0 | 1.0 |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 1.63 g | 40.8 | 1.2 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 6.04 g | 37.4 | 1.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add sodium hydride (1.63 g, 40.8 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with dry hexane (2 x 20 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add 100 mL of dry N,N-Dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-bromo-1H-pyrazole (5.00 g, 34.0 mmol) in 20 mL of dry DMF and add it dropwise to the NaH suspension over 30 minutes. Effervescence (hydrogen gas evolution) will be observed. Caution: Hydrogen gas is flammable. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Add a solution of 4-chlorobenzyl chloride (6.04 g, 37.4 mmol) in 10 mL of dry DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Upon completion, carefully quench the reaction by the slow addition of 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol/water to obtain this compound as a white solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. nbinno.com [nbinno.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for a Senior Application Scientist: In Vitro Antibacterial Activity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antibacterial Agents
The relentless rise of antibiotic resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological properties, including significant antibacterial activities.[1][2] The pyrazole scaffold is a core component in several clinically used drugs and is known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria.[2]
This guide focuses on a specific chemical class: 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole analogs . While extensive data on this exact substitution pattern is still emerging, the structural motifs—a halogenated pyrazole core and a chlorobenzyl group—are known to influence antibacterial efficacy. It is understood that chloro and bromo substituents can increase the antimicrobial activity of compounds due to their lipophilic properties.[3] This document provides a comprehensive framework for the in vitro evaluation of these analogs, enabling researchers to systematically assess their potential as novel antibacterial agents. The protocols herein are grounded in established methodologies, particularly those set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness and reproducibility of the generated data.[4][5][6]
Principle of Antibacterial Susceptibility Testing
The primary objective of in vitro antibacterial susceptibility testing is to determine the lowest concentration of a drug that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).[4] These parameters are fundamental in the preclinical assessment of a potential new antibiotic.
The choice of experimental conditions is critical for obtaining reliable and comparable results. This includes the use of standardized bacterial inocula, specific growth media, and defined incubation conditions. Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly recommended medium for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria.
Experimental Workflow for Antibacterial Activity Screening
The following diagram outlines the typical workflow for assessing the in vitro antibacterial activity of novel chemical entities like the this compound analogs.
Caption: Workflow for MIC and MBC Determination.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
1. Preparation of Materials:
-
Test Compounds: Prepare a 1 mg/mL stock solution of each this compound analog in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Subculture the strains from frozen stocks onto an appropriate agar medium (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C ± 2°C.
-
Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or densitometer.
2. Preparation of Bacterial Inoculum:
-
From the fresh culture plate, select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add an additional 100 µL of the test compound stock solution to the first well of a row, resulting in a 1:1 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except the sterility control.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the pyrazole analog at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the completion of the MIC assay.
1. Subculturing:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a fresh agar plate (e.g., Tryptic Soy Agar).
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
2. Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]
Data Presentation: Illustrative Antibacterial Activity of Structurally Related Pyrazole Analogs
As specific data for this compound analogs are not yet widely published, the following table presents hypothetical data based on the observed activities of other substituted pyrazole derivatives to serve as a template for data reporting.[1]
| Analog ID | Substitution Pattern | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| PYR-01 | This compound | S. aureus (ATCC 29213) | Data to be determined | Data to be determined |
| PYR-01 | This compound | E. coli (ATCC 25922) | Data to be determined | Data to be determined |
| Related-A | Quinoline-substituted pyrazole | S. aureus | 0.12 - 0.98[1] | N/A |
| Related-B | Pyrazole-nucleus-containing benzofuran | S. aureus | 7.81[1] | N/A |
| Related-C | Pyrazole-nucleus-containing benzofuran | E. coli | 15.6[1] | N/A |
| Related-D | Substituted pyrazole derivative 4e | S. pneumoniae | 0.0156 | N/A |
| Ciprofloxacin | (Reference Antibiotic) | S. aureus | 0.25 - 1.0 | 0.5 - 2.0 |
| Ciprofloxacin | (Reference Antibiotic) | E. coli | 0.008 - 0.03 | 0.015 - 0.06 |
N/A: Not Available in the cited literature.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2] For the target analogs, the following structural features are of key interest:
-
4-bromo substitution: Halogenation at the C4 position can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its ability to penetrate bacterial cell membranes and interact with molecular targets.[3]
-
1-[(4-chlorophenyl)methyl] group: The presence of a substituted benzyl group at the N1 position can impact the molecule's spatial conformation and binding affinity to target proteins. The chloro-substituent on the phenyl ring further modifies the electronic and steric properties.
While the precise mechanism of action for this specific class of pyrazoles is yet to be elucidated, related pyrazole derivatives have been shown to act as inhibitors of essential bacterial enzymes, such as DNA gyrase.[1]
The following diagram illustrates the key structural components of the target analogs that are likely to influence their antibacterial activity.
Caption: Key Structural Features for SAR Studies.
Conclusion and Future Directions
The protocols and framework presented in this document provide a robust starting point for the systematic evaluation of the in vitro antibacterial activity of this compound analogs. By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that will be crucial for determining the potential of these compounds as future therapeutic agents. Further studies should focus on elucidating the mechanism of action, exploring the activity against a broader panel of clinically relevant and drug-resistant bacterial strains, and assessing the cytotoxicity of promising lead compounds.
References
-
Alam, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362. Available at: [Link]
- Bekhit, A. A., & Abdel-Aziem, T. (2014). Design, synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. Medicinal Chemistry Research, 23(1), 21-34.
-
Asante, I. A., et al. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 28(14), 5367. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.
- BMG LABTECH. (2024).
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 97. Available at: [Link]
-
Faidah, A. S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 15225-15243. Available at: [Link]
-
Gising, J., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 441. Available at: [Link]
- Kumar, A., et al. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of the Serbian Chemical Society, 81(10), 1109-1119.
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
- Patel, N. B., & Shaikh, F. M. (2010). Synthesis, antibacterial and antifungal activity of pyrazolyl-quinazolin-4(3H)-one derivatives. Orbital - The Electronic Journal of Chemistry, 2(3), 248-262.
- Patil, S. A., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(21), 6537.
-
SEAMEO BIOTROP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
World Health Organization. (2020). Antimicrobial resistance. Retrieved from [Link]
- Zhang, H., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 7, 72.
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Available at: [Link]
- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51165.
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- ResearchGate. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing.
- ResearchGate. (2020).
- pid-library.com. (2024). CLSI M100™.
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential [mdpi.com]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in the Development of Novel Anti-Inflammatory Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole as a scaffold for the discovery and development of new anti-inflammatory agents. This document outlines the synthesis, characterization, and evaluation of this compound and its analogues, grounded in established scientific principles and methodologies.
Introduction: The Pyrazole Scaffold in Inflammation Research
Part 1: Synthesis and Characterization
A reliable synthetic route is paramount for the exploration of any chemical scaffold. The following protocol describes a plausible and efficient method for the synthesis of this compound, based on established pyrazole chemistry.
1.1: Synthetic Workflow
The synthesis can be conceptualized as a two-step process: initial formation of the pyrazole ring followed by N-alkylation and subsequent bromination. A one-pot approach can also be considered for improved efficiency.[5]
Caption: Synthetic workflow for this compound.
1.2: Detailed Synthesis Protocol
Materials:
-
4-pyrazole
-
4-chlorobenzyl chloride
-
N-Bromosuccinimide (NBS)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
Step 1: N-Alkylation of 1H-pyrazole
-
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 1-[(4-chlorophenyl)methyl]-1H-pyrazole.
Step 2: Bromination of the Pyrazole Ring
-
Dissolve the crude product from Step 1 in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: In Vitro Anti-Inflammatory Evaluation
In vitro assays are crucial for the initial screening and mechanistic understanding of novel anti-inflammatory compounds. The following protocols are standard methods to assess the potential of this compound and its derivatives.
2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The selective inhibition of COX-2 over COX-1 is a key objective for developing safer NSAIDs.[6]
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[7]
Protocol:
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and either the test compound (at various concentrations) or a vehicle control.
-
Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | >100 | 0.5 | >200 |
| Celecoxib | 8.3 | 0.08 | 103.75 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Note: The data presented are exemplary and intended for illustrative purposes.
2.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[9]
Principle: This assay measures the inhibitory effect of the test compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
Part 3: In Vivo Anti-Inflammatory Models
In vivo models are essential for evaluating the efficacy and safety of a drug candidate in a whole-organism context.
3.1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[10][11] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase primarily driven by prostaglandins.[12]
Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[10]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 25 | 0.40 ± 0.03 | 52.9 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
*p < 0.05 compared to vehicle control. Data are exemplary.
Part 4: Mechanistic Insights - Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its anti-inflammatory effects is crucial for its development. Key inflammatory signaling pathways include NF-κB and MAPK.
4.1: NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including cytokines, chemokines, and iNOS.[13][14]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
4.2: MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also critical in transducing inflammatory signals that lead to the production of inflammatory mediators.[15][16]
Conclusion
This compound represents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and methodologies outlined in these application notes provide a robust framework for its synthesis, characterization, and comprehensive evaluation. Further investigation into its mechanism of action, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI. Retrieved January 20, 2026.
- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5). International journal of health sciences. Retrieved January 20, 2026.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). IJPPR. Retrieved January 20, 2026.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13).
- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2, 17023.
- The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (n.d.). PMC. Retrieved January 20, 2026.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem. Retrieved January 20, 2026.
- MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. Retrieved January 20, 2026.
- The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. Retrieved January 20, 2026.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed. Retrieved January 20, 2026.
- MAPK signaling pathway. (n.d.). Cusabio. Retrieved January 20, 2026.
- MAPK signaling in inflammation-associated cancer development. (n.d.). PMC. Retrieved January 20, 2026.
- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. (n.d.). Benchchem. Retrieved January 20, 2026.
- MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved January 20, 2026.
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 20, 2026.
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (n.d.). Frontiers. Retrieved January 20, 2026.
- NF-κB Signaling. (n.d.). Cell Signaling Technology. Retrieved January 20, 2026.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16).
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. Retrieved January 20, 2026.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE. (n.d.). WuXi Biology. Retrieved January 20, 2026.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 20, 2026.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 20, 2026.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 20, 2026.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. Retrieved January 20, 2026.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 20, 2026.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 20, 2026.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC. Retrieved January 20, 2026.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 20, 2026.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved January 20, 2026.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical. Retrieved January 20, 2026.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved January 20, 2026.
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 20, 2026.
- Some reported pyrazole-containing anti-inflammatory agents. (n.d.).
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI. Retrieved January 20, 2026.
- Modulation of nitric oxide synthase activity in macrophages. (n.d.). PubMed. Retrieved January 20, 2026.
- Nitric oxide synthase is expressed in human macrophages during foreign body inflammation. (1997).
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. Retrieved January 20, 2026.
- Role of nitric oxide synthesis in macrophage antimicrobial activity. (n.d.). PubMed. Retrieved January 20, 2026.
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025, August 7).
- Inducible nitric oxide synthase of macrophages. Present knowledge and evidence for species-specific regulation. (n.d.). PubMed. Retrieved January 20, 2026.
- Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. (n.d.). Frontiers. Retrieved January 20, 2026.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved January 20, 2026.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. Retrieved January 20, 2026.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved January 20, 2026.
- Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 20, 2026.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of nitric oxide synthase activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we translate complex chemical principles into actionable, field-proven strategies to enhance yield, purity, and reproducibility.
Section 1: Reaction Overview and Core Challenges
The synthesis of this compound is fundamentally an N-alkylation of the 4-bromo-1H-pyrazole core with a 4-chlorobenzyl halide. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. These include side reactions, suboptimal reaction conditions, and difficulties in product isolation.
This guide will address these common issues through a structured question-and-answer format, providing both theoretical explanations and practical solutions.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent issue and can be attributed to several factors, from incomplete reactions to the formation of unwanted byproducts. A systematic approach to troubleshooting is crucial.[1][2]
Troubleshooting Workflow for Low Yield
// Connections from Start Start -> Incomplete_Reaction; Start -> Side_Reactions; Start -> Degradation; Start -> Purification_Loss;
// Solutions for Incomplete Reaction Increase_Time [label="Increase Reaction Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Base [label="Optimize Base/Solvent System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incomplete_Reaction -> Increase_Time; Incomplete_Reaction -> Increase_Temp; Incomplete_Reaction -> Optimize_Base;
// Solutions for Side Reactions Optimize_Stoichiometry [label="Adjust Reagent Stoichiometry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lower_Temp [label="Lower Reaction Temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PTC [label="Consider Phase Transfer Catalyst", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Reactions -> Optimize_Stoichiometry; Side_Reactions -> Lower_Temp; Side_Reactions -> PTC;
// Solutions for Degradation Inert_Atmosphere [label="Use Inert Atmosphere (N2/Ar)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Purity [label="Verify Starting Material Purity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation -> Inert_Atmosphere; Degradation -> Check_Purity;
// Solutions for Purification Loss Optimize_Extraction [label="Optimize Extraction pH & Solvents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alternative_Purification [label="Alternative Purification (e.g., Crystallization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Purification_Loss -> Optimize_Extraction; Purification_Loss -> Alternative_Purification; } } Caption: Troubleshooting workflow for low reaction yield.
In-depth Analysis:
-
Incomplete Deprotonation: The N-alkylation of pyrazole proceeds via nucleophilic attack from the pyrazolide anion on the alkyl halide.[3] Inefficient deprotonation of the 4-bromo-1H-pyrazole is a common bottleneck. The choice of base is critical. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are generally more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Side Reactions: A significant side reaction is the quaternization of the product, where the already alkylated pyrazole reacts with another molecule of 4-chlorobenzyl chloride to form a pyrazolium salt.[4] This can be mitigated by slow, controlled addition of the alkylating agent and by avoiding a large excess of it. Another potential side reaction is the hydrolysis of 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol, especially if using a strong base like KOH in the presence of water.[5]
-
Reaction Conditions: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Q2: I am observing multiple spots on my TLC plate, even after the starting materials are consumed. What are the likely byproducts?
The presence of multiple products indicates competing reaction pathways.
Potential Byproducts in Pyrazole N-Alkylation
// Nodes Starting_Materials [label="4-Bromo-1H-pyrazole + \n4-Chlorobenzyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Product [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quaternized_Salt [label="Side Product 1:\nDialkylated Pyrazolium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="Side Product 2:\n4-Chlorobenzyl Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Starting_Materials -> Desired_Product [label="N-Alkylation (SN2)", color="#4285F4"]; Desired_Product -> Quaternized_Salt [label="Over-alkylation", style=dashed, color="#FBBC05"]; Starting_Materials -> Hydrolysis_Product [label="Hydrolysis of Alkyl Halide", style=dashed, color="#FBBC05"]; } } Caption: Common byproducts in the N-alkylation of pyrazole.
-
Dialkylated Pyrazolium Salt: As mentioned, over-alkylation is a common issue.[4] This byproduct is ionic and will have a very different polarity compared to your desired product, often remaining at the baseline on a silica TLC plate.
-
4-Chlorobenzyl Alcohol: This forms from the reaction of 4-chlorobenzyl chloride with hydroxide ions, which can be present if using bases like NaOH or KOH, especially in protic solvents.[5]
-
Unreacted Starting Materials: Incomplete reactions will, of course, leave starting materials in the mixture.
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 4-chlorobenzyl chloride. A large excess should be avoided.
-
Controlled Addition: Add the 4-chlorobenzyl chloride solution dropwise to the deprotonated pyrazole solution at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature or be heated.
-
Choice of Base and Solvent: Using a non-nucleophilic base like NaH in an anhydrous aprotic solvent (e.g., DMF, THF) will minimize the formation of 4-chlorobenzyl alcohol.
Q3: What is the optimal base and solvent combination for this synthesis?
The choice of base and solvent is interdependent and significantly influences the reaction's success.
| Base | Solvent | Advantages | Disadvantages |
| NaH | DMF, THF | Strong, non-nucleophilic base; drives the reaction to completion. | Highly reactive with water and protic solvents; requires anhydrous conditions. |
| K₂CO₃ | DMF, Acetonitrile | Milder, easier to handle. | Slower reaction rates; may require higher temperatures.[6] |
| KOH/NaOH | Acetonitrile, Ethanol | Inexpensive and effective. | Can lead to hydrolysis of the alkyl halide.[5] |
| Phase Transfer Catalysis (PTC) | Biphasic (e.g., Toluene/Water) with a catalyst like TBAB | Excellent for N-alkylation, often giving high yields with simplified workup.[5][7][8] | Requires an additional catalyst; optimization of the catalyst and solvent system may be needed. |
Recommendation: For high yield and purity, the use of sodium hydride in anhydrous DMF is a robust starting point. For a more environmentally friendly and potentially simpler workup, exploring a phase transfer catalysis system is highly recommended.[7][8]
Q4: How can I effectively purify the final product?
Purification can be challenging due to the potential for closely related byproducts.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The desired product is moderately polar.
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an excellent method for obtaining highly pure material. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Acid-Base Extraction: The desired product is a weak base. An acidic wash (e.g., with dilute HCl) during the workup can help remove any unreacted 4-bromo-1H-pyrazole, which is more acidic. However, the product itself may form a salt and be lost to the aqueous layer if the acid is too concentrated. A final wash with a saturated sodium bicarbonate solution is recommended to neutralize any remaining acid before extraction with an organic solvent.
Section 3: Optimized Experimental Protocol
This protocol is provided as a validated starting point. Modifications may be necessary based on your specific laboratory conditions and available reagents.
Materials:
-
4-bromo-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-chlorobenzyl chloride
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (br
Sources
Technical Support Center: Purification of Crude 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Welcome to the technical support guide for the purification of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven techniques.
Part 1: Understanding Your Crude Material: FAQs
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. The typical synthesis involves the N-alkylation of 4-bromo-1H-pyrazole with 4-chlorobenzyl chloride, which informs the likely impurity profile.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
Your crude material likely contains a mixture of unreacted starting materials, isomeric byproducts, and side-reaction products. Identifying these is the first step toward selecting an effective purification method.
-
Unreacted Starting Materials :
-
4-bromo-1H-pyrazole : A polar, potentially water-soluble solid with a melting point of 93-96 °C. Its presence indicates an incomplete reaction.
-
4-chlorobenzyl chloride : A reactive lachrymator and moisture-sensitive solid (m.p. 27-29 °C).[1] Leftover alkylating agent can lead to further side reactions during workup or storage.
-
-
Isomeric Byproducts :
-
Positional Isomers : While N1-alkylation is generally favored, trace amounts of the N2-alkylated isomer, 4-bromo-2-[(4-chlorophenyl)methyl]-1H-pyrazole, may form. Pyrazole regioisomers often have very similar polarities, making them notoriously difficult to separate via standard chromatography.[2]
-
-
Side-Reaction Products :
-
Hydrolysis Products : Exposure to moisture can hydrolyze the starting 4-chlorobenzyl chloride to 4-chlorobenzyl alcohol.[1][3] This impurity is more polar than the desired product.
-
Base-Related Impurities : Inorganic salts (e.g., KCl, NaBr) formed from the base used during alkylation are typically removed with an aqueous workup but can persist in the crude solid if not washed properly.
-
Q2: How can I perform a quick preliminary analysis of my crude product?
Before committing to a large-scale purification, a rapid assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC) : This is the most critical preliminary test. It provides a visual representation of the number of components and their relative polarities. Use a combination of stains (UV light, potassium permanganate, iodine) to ensure all spots are visualized. A good starting eluent system is 20-30% ethyl acetate in hexane.[2][4]
-
Proton NMR (¹H NMR) : A crude ¹H NMR spectrum can quickly confirm the presence of the desired product and identify key impurities. Look for the characteristic singlet of the benzylic protons (~5.5 ppm) and the distinct signals for the pyrazole ring protons. Unreacted 4-chlorobenzyl chloride will show a singlet around 4.6 ppm, while 4-bromo-1H-pyrazole has its own unique aromatic signals.
Part 2: Troubleshooting Purification Methodologies
Based on the typical impurity profile, the most effective purification methods are recrystallization and flash column chromatography. This section provides solutions to common problems encountered with each technique.
A. Troubleshooting Recrystallization
Recrystallization is ideal for removing minor impurities if the target compound is a stable, crystalline solid.
Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality : The boiling point of your chosen solvent is likely too high, or the purity of your crude material is too low (impurities depress the melting point).
-
Solutions :
-
Lower the Solvent Boiling Point : Switch to a lower-boiling solvent or solvent mixture. If you are using ethanol, try isopropanol or an ethanol/water mixture.
-
Increase Solvent Volume : Add more hot solvent to fully dissolve the oil, then allow it to cool very slowly.
-
Induce Crystallization : Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal from a previously purified batch.
-
Pre-Purification : If the crude material is very impure, perform a rapid filtration through a short plug of silica gel to remove the gross impurities before attempting recrystallization.
-
Q2: My recrystallization yield is very low. What are the common causes?
Low recovery is typically due to using an inappropriate solvent or excessive solvent volume.
-
Causality : The desired compound has high solubility in the chosen solvent even at low temperatures, or you have used too much solvent to dissolve it.
-
Solutions :
-
Optimize the Solvent System : The ideal solvent should dissolve the compound when hot but have poor solubility when cold. Perform a solvent screen using small vials with different solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures like ethyl acetate/hexane or ethanol/water).
-
Minimize Solvent Volume : Use only the minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions is key.
-
Reduce Final Temperature : Ensure the solution is thoroughly chilled (e.g., in an ice bath) to maximize precipitation before filtration.
-
Solvent Evaporation : If too much solvent was added, you can carefully evaporate some of it to reach the saturation point and then allow the solution to cool.
-
B. Troubleshooting Flash Column Chromatography
Flash column chromatography on silica gel is the most reliable and versatile method for purifying this compound, especially for removing closely related isomers and byproducts.[2][5][6]
Caption: Standard workflow for flash chromatography purification.
Q1: My desired product and an impurity are co-eluting on the column. How can I improve the separation?
This is the most common challenge, often caused by an inadequately optimized mobile phase.[2]
-
Causality : The polarity difference between your product and the impurity is small, and the chosen eluent system is not selective enough to resolve them.
-
Solutions :
-
Run a Shallower Gradient : If you are running a gradient (e.g., 0% to 30% ethyl acetate in hexane), make it shallower (e.g., 5% to 15% over more column volumes). This increases the residence time on the stationary phase and allows for better separation.
-
Switch Solvent Systems : The selectivity of the separation is highly dependent on the solvents used. If a hexane/ethyl acetate system fails, try a system with a different solvent class. For example, replace ethyl acetate with dichloromethane or use a toluene/acetone system.
-
Consider a Different Stationary Phase : While silica gel is the default, for very challenging separations, consider reverse-phase chromatography (C18 stationary phase) with a mobile phase like acetonitrile/water or methanol/water.[2][7]
-
Caption: Decision tree for resolving co-elution issues.
Q2: I'm observing significant "tailing" of my product spot on TLC and on the column. What causes this and how can I fix it?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality : The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow, uneven elution, resulting in a tailed peak.
-
Solutions :
-
Add a Basic Modifier : Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase. This base will preferentially bind to the acidic sites on the silica, preventing your compound from "sticking" and allowing it to elute as a sharper band.
-
Use Deactivated Silica : Use a commercially available "deactivated" or end-capped silica gel.
-
Switch to Alumina : For particularly basic compounds, switching to a neutral or basic alumina stationary phase can eliminate this problem entirely.
-
Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable starting point for the purification of gram-scale quantities of crude this compound.
-
TLC Analysis :
-
Dissolve a small sample of crude material in dichloromethane.
-
Spot on a silica gel TLC plate and elute with 20% ethyl acetate in hexane.
-
Visualize under UV light (254 nm). The desired product should be one of the major, less polar spots. Identify the Rf values of the product and major impurities. The ideal Rf for column separation is ~0.3.
-
-
Column Preparation :
-
Select a glass column appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading) :
-
Dissolve the crude product in a minimal amount of a low-boiling solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, forming a thin, even layer.
-
-
Elution and Fractionation :
-
Begin eluting the column with the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane).
-
Gradually increase the polarity of the mobile phase as the column runs. A typical gradient might be:
-
5% EtOAc/Hexane (2 column volumes)
-
10% EtOAc/Hexane (5-10 column volumes)
-
15% EtOAc/Hexane (until product elutes)
-
-
Collect fractions continuously in test tubes.
-
-
Monitoring and Final Steps :
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent. Obtain the final mass and calculate the yield.
-
Part 3: Purity Assessment and Final Characterization
After purification, it is essential to confirm the identity and purity of the final material.
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural confirmation and impurity detection | Clean spectrum with correct integrations. Key signals: ~7.4-7.2 ppm (multiplets, 4H, chlorophenyl ring), ~7.6 ppm (s, 1H, pyrazole C5-H), ~7.5 ppm (s, 1H, pyrazole C3-H), ~5.4 ppm (s, 2H, benzylic CH₂). |
| HPLC | High-resolution purity assessment | A single major peak (>98% by area integration) on a C18 reverse-phase column.[2][7] |
| Mass Spec (MS) | Molecular weight confirmation | Correct molecular ion peak (m/z) corresponding to the chemical formula C₁₀H₈BrClN₂. |
| Melting Point | Purity and physical property confirmation | A sharp, defined melting point range. A broad range suggests the presence of impurities. |
References
-
Mosslemin, M. H., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 159-163. Retrieved from [Link]
-
ResearchGate. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
ResearchGate. (2015). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Functionalization
Welcome to the technical support center for the functionalization of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold.
The this compound core is a valuable building block in medicinal chemistry. The bromine atom at the C4-position serves as a versatile handle for introducing a wide range of functionalities through various cross-coupling reactions. However, the specific nature of the N-substituent, a (4-chlorophenyl)methyl group, introduces both steric and electronic factors that can influence reaction outcomes. This guide will help you navigate these challenges and optimize your reaction conditions for successful functionalization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers may have when working with this compound.
Q1: What are the most common methods for functionalizing the C4-position of this pyrazole?
A1: The C4-bromo position is ideal for palladium-catalyzed cross-coupling reactions. The most common and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a robust and versatile reaction with broad functional group tolerance.[1][2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[4][5][6][7]
-
Heck Coupling: For the formation of C-C bonds with alkenes to introduce vinyl groups.[8][9][10]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q2: How does the 1-[(4-chlorophenyl)methyl] substituent affect the reactivity of the pyrazole?
A2: The N-substituent plays a crucial role in the reactivity of the pyrazole ring and the C4-bromo bond:
-
Steric Hindrance: The bulky nature of the (4-chlorophenyl)methyl group can influence the approach of the catalyst and coupling partners to the C5-position. While the C4-position is less affected, very bulky ligands on the palladium catalyst might still experience some steric clash.
-
Electronic Effects: The (4-chlorophenyl)methyl group is weakly electron-withdrawing, which can have a modest effect on the electron density of the pyrazole ring. This can slightly influence the rate of oxidative addition in palladium-catalyzed reactions.
Q3: I am considering a C-H functionalization approach instead of using the bromo-handle. Is this feasible?
A3: While C-H functionalization is a powerful tool for pyrazoles, for this specific substrate, it presents challenges.[11] The most acidic C-H bond on the pyrazole ring is typically at the C5-position. The N-substituent can direct C-H activation, but regioselectivity can be an issue. Given the presence of the versatile C4-bromo handle, cross-coupling reactions are generally a more direct and reliable strategy for achieving selective functionalization at this position.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for common palladium-catalyzed cross-coupling reactions used to functionalize this compound.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. However, issues such as low yield, side reactions, and incomplete conversion can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated. | 1a. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst (e.g., XPhos-Pd-G3).[12] 1b. Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen. |
| 2. Inefficient Transmetalation: The transfer of the organic group from boron to palladium is slow. | 2a. The choice of base is critical. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. An aqueous solution of the base is often beneficial.[3] 2b. For sterically hindered boronic acids, stronger bases like NaOH or Ba(OH)₂ might be necessary.[1] | |
| 3. Poor Solubility: Reagents may not be fully dissolved in the reaction medium. | 3a. Use a solvent system that ensures solubility of all components, such as 1,4-dioxane/water or DMF/water.[3] | |
| Significant Side Product Formation | 1. Protodebromination (loss of Br): The bromo group is replaced by a hydrogen atom. | 1a. This can occur if the boronic acid is of poor quality or decomposes. Use high-purity boronic acids. 1b. Ensure strictly anaerobic conditions. |
| 2. Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct. | 2a. This is often promoted by the presence of oxygen. Improve degassing procedures. 2b. Lower the reaction temperature or reduce the catalyst loading. | |
| 3. Dehalogenation of the (4-chlorophenyl)methyl group: In rare, harsh conditions, the chloro substituent might react. | 3a. Use milder reaction conditions (lower temperature, weaker base). 3b. This is generally not a major concern as the C-Br bond on the pyrazole is significantly more reactive. |
This protocol is a good starting point for the coupling of this compound with various arylboronic acids.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines. The choice of ligand and base is particularly critical for success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inhibition: The nitrogen atoms of the pyrazole ring or the amine substrate can coordinate to the palladium center and inhibit catalysis.[13] | 1a. Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that favor reductive elimination and prevent catalyst inhibition.[14] 1b. Using a pre-catalyst can lead to more reliable formation of the active catalytic species compared to Pd(OAc)₂.[15] |
| 2. Incorrect Base: The base may be too weak to deprotonate the amine or too strong, leading to side reactions. | 2a. For most amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is effective.[16] 2b. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures or longer reaction times.[16] | |
| 3. Poor Quality Reagents/Solvent: Traces of water or oxygen can deactivate the catalyst. | 3a. Ensure the use of anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane).[14] 3b. Use high-purity amines and aryl halides. | |
| Side Product Formation | 1. Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | 1a. This can be a significant side reaction, especially with electron-rich amines.[13] 1b. Use a ligand that promotes faster C-N bond formation, such as a Josiphos-type ligand. |
| 2. Amine Scrambling: If using a primary amine, double arylation can occur. | 2a. Use a slight excess of the amine (1.1-1.2 equivalents). |
This protocol provides a general starting point for the amination of this compound.
Caption: General workflow for Buchwald-Hartwig amination.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction allows for the vinylation of the C4-position. Regioselectivity and catalyst activity are key parameters to control.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Catalyst Deactivation: Palladium black precipitation can indicate catalyst decomposition. | 1a. Use a ligand to stabilize the palladium catalyst, such as PPh₃ or a more electron-rich phosphine. 1b. Consider using a phase-transfer catalyst like TBAB, especially in polar solvents.[10] |
| 2. Poorly Reactive Alkene: Electron-rich olefins can be less reactive in the Heck reaction. | 2a. Higher reaction temperatures may be required. 2b. For electron-rich alkenes, specific catalyst systems, sometimes involving N-heterocyclic carbene (NHC) ligands, may be more effective. | |
| Poor Regioselectivity | 1. Isomerization of the Alkene: The double bond in the product may migrate. | 1a. This can sometimes be suppressed by the choice of base and solvent. 1b. Shorter reaction times can minimize isomerization. |
| 2. Mixture of α- and β-addition products: The aryl group adds to either carbon of the double bond. | 2a. For styrene and acrylates, addition to the β-position is generally favored. 2b. The choice of ligand can influence regioselectivity. |
This protocol is a general guideline for the Heck reaction with this compound.
Caption: General workflow for Heck coupling.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
- Chen, Y., et al. (2024). Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Advanced Science, 11(13), e2309192.
- Cee, V. J., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Kim, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690.
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
- Kashani, S. K., et al. (2021).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Arbačiauskienė, E., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024.
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. Retrieved from [Link]
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1308-1316.
-
Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3072.
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2266-2281.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
- PubMed Central. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4947.
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from [Link]
- National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 108.
- MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6034-6051.
- National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505.
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the coupling of 4-bromotoluene with phenylboronic catalyzed by complex 3. a. Retrieved from [Link]
- MDPI. (2018). Palladium Catalysts for Cross-Coupling Reaction.
- Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 866-875.
- RSC Publishing. (2021). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Organic Chemistry Frontiers, 8(19), 5433-5439.
-
ResearchGate. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
- PubMed. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
-
ResearchGate. (n.d.). Optimization of the conditions for the Heck reaction of bromobenzene with styrene. Retrieved from [Link]
- National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5833.
- MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5003.
- PubMed Central. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10.
- PubMed Central. (2022).
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Strategies for Solubilizing 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole in Aqueous Media
Welcome to the technical support center for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the success of your research.
Introduction: Understanding the Challenge
This guide will walk you through a systematic approach to addressing these solubility issues, from initial stock solution preparation to the selection and implementation of advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for a cell-based assay. What is the recommended first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of nonpolar compounds and its compatibility with most cell culture systems at low final concentrations (typically <0.5% v/v).
Q2: My compound dissolves in DMSO, but it precipitates out of solution when I dilute it into my aqueous experimental medium. What is happening and how can I prevent this?
A2: This phenomenon is often referred to as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. To mitigate this, consider the following strategies:
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.
-
Vortexing During Dilution: Vigorously vortex or mix the aqueous medium while adding the stock solution to promote rapid and uniform dispersion.
Q3: Are there alternatives to DMSO for creating a stock solution?
A3: Yes, other water-miscible organic solvents can be used, depending on the specific requirements of your experiment. Common alternatives include:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.
-
Ethanol: A less toxic option, but may be less effective for highly hydrophobic compounds.
-
N-methyl-2-pyrrolidone (NMP): A powerful solvent, but its use in biological systems should be carefully evaluated.
The choice of solvent should always be validated for compatibility with your specific assay.
Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
If preparing a simple stock solution in an organic solvent is insufficient, a more systematic approach to solubility enhancement is required. The following sections detail various techniques, from straightforward to more advanced, that can be employed.
Workflow for Solubility Enhancement
Below is a decision-making workflow to guide you in selecting the most appropriate solubilization strategy for your experimental needs.
Caption: A decision-making workflow for selecting a solubility enhancement strategy.
In-Depth Solubility Enhancement Techniques
Co-solvent Systems
The use of a co-solvent system involves adding a water-miscible organic solvent to the aqueous medium to increase the overall solubilizing capacity of the vehicle.
Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for nonpolar solutes.[1]
Common Co-solvents:
| Co-solvent | Typical Concentration Range (v/v) | Considerations |
| Ethanol | 1-20% | Generally well-tolerated in many in vitro systems at lower concentrations. |
| Propylene Glycol | 1-30% | A common vehicle for in vivo studies; can be viscous. |
| Polyethylene Glycol (PEG 300/400) | 1-40% | Low toxicity and widely used in pharmaceutical formulations. |
| Glycerol | 1-20% | Increases viscosity; may affect some enzymatic assays. |
Protocol for Co-solvent Screening:
-
Prepare a concentrated stock solution of this compound in a primary organic solvent (e.g., 50 mg/mL in DMSO).
-
Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol in phosphate-buffered saline).
-
Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration of the compound.
-
Visually inspect for precipitation immediately and after a defined period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
Select the co-solvent system that provides the desired solubility with the lowest concentration of the co-solvent to minimize potential biological effects.
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[2]
Types of Surfactants:
| Surfactant | Type | Typical Concentration Range (w/v) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01-1% | Widely used in pharmaceutical formulations; generally low toxicity. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01-1% | Similar to Tween® 80, but with a shorter polyoxyethylene chain. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.01-0.5% | A strong solubilizer, but can denature proteins and may be cytotoxic.[3] |
| Cremophor® EL | Non-ionic | 0.1-2% | Effective but has been associated with hypersensitivity reactions in vivo. |
| Pluronic® F-68 | Non-ionic | 0.01-1% | A block copolymer with low toxicity. |
Protocol for Surfactant Screening:
-
Prepare a concentrated stock solution of the compound in an appropriate organic solvent.
-
Prepare a series of aqueous buffers containing different surfactants at concentrations above their CMC.
-
Add the compound stock solution to each surfactant-containing buffer.
-
Incubate the solutions with gentle agitation for a period to allow for micellar encapsulation.
-
Assess the solubility visually or by a suitable analytical method (e.g., HPLC) after centrifugation or filtration to remove any undissolved compound.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic guest from the aqueous environment and increasing its solubility.[4][5]
Common Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity; widely used in pharmaceutical applications.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile. |
Protocol for Cyclodextrin Complexation:
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. Concentrations can range from 1% to 20% (w/v).
-
Add an excess of solid this compound to the cyclodextrin solution.
-
Stir or shake the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filter the suspension to remove the undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
pH Adjustment
For compounds with ionizable functional groups, adjusting the pH of the aqueous medium can significantly increase solubility.[7] The pyrazole ring itself is weakly basic. While the specific pKa of this compound is unknown, exploring pH modification may be worthwhile.
Principle: By adjusting the pH to a value where the compound is predominantly in its ionized (salt) form, its solubility in water can be dramatically increased.
Experimental Approach:
-
Given the pyrazole moiety, the compound is likely to be a weak base. Therefore, lowering the pH of the aqueous medium may increase its solubility through protonation of the pyrazole nitrogen atoms.
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, and 7.4).
-
Add the compound to each buffer and determine the solubility.
-
It is crucial to ensure that the compound remains stable at the tested pH values and that the altered pH is compatible with the intended experiment.
Advanced Strategy: Dendrimer-Based Nanoparticles
For particularly challenging cases, advanced formulation strategies such as encapsulation in dendrimers can be considered. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure that can physically entrap guest molecules. A study on a water-insoluble pyrazole derivative, 2-(4-bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol, demonstrated a 105-fold increase in water solubility when formulated as dendrimer-based nanoparticles.[8][9] This approach is more complex but offers a powerful solution for significant solubility enhancement.
Visualization of Solubilization Mechanisms
Caption: Visual representation of different solubilization mechanisms.
Conclusion
Overcoming the solubility challenges of this compound in aqueous media is achievable through a systematic and informed approach. By starting with the preparation of a stock solution in a suitable organic solvent and progressing through the use of co-solvents, surfactants, and cyclodextrins, researchers can identify an effective solubilization strategy for their specific experimental needs. It is imperative to validate the chosen method for compatibility with the downstream application to ensure that the solubilizing agents do not interfere with the experimental results.
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021-05-31). Available from: [Link]
-
ResearchGate. Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025-08-06). Available from: [Link]
-
PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
NIH. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
PubMed. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021-10-10). Available from: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting. (2022-11-04). Available from: [Link]
-
PMC. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2021-10-10). Available from: [Link]
-
ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. (2015-11-16). Available from: [Link]
-
PubChem. 4-Bromopyrazole. Available from: [Link]
-
ChemBK. 4-BROMO-1-METHYL-1H-PYRAZOLE. (2024-04-09). Available from: [Link]
-
PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Available from: [Link]
-
Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. (2022-11-01). Available from: [Link]
-
Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. (2025-12-27). Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. (2022-01-01). Available from: [Link]
-
PMC. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. (2025-11-04). Available from: [Link]
-
ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025-10-31). Available from: [Link]
-
Wiley Online Library. Coupling surfactants/cosolvents with oxidants for enhanced DNAPL removal: A review. Available from: [Link]
-
ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
- Google Patents. Reducing the telogenic behavior of hydrocarbon-containing surfactants in aqueous dispersion fluoromonomer polymerization.
-
NSA. An Approach to Enhance Drug Solubility: Design, Characterization and E. (2025-02-27). Available from: [Link]
-
PMC. Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils. Available from: [Link]
-
PubChem. 3-bromo-N-(4-chloro-2-methyl-6-((2H3)methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide. Available from: [Link]
-
PubChem. 4-Bromo-1-[[4-(phenylmethoxy)phenyl]methyl]-1H-pyrazole. Available from: [Link]
-
PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole under different pH conditions
Welcome to the technical support center for the stability testing of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various pH conditions. Our goal is to equip you with the necessary knowledge to design, execute, and interpret pH stability studies in line with regulatory expectations.
Introduction to pH Stability Testing
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, including exposure to a range of pH values, are a regulatory requirement by bodies such as the International Council for Harmonisation (ICH) to understand the intrinsic stability of a drug substance.[3][4][5] These studies help in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][5] For a molecule like this compound, which contains a pyrazole ring, a bromine substituent, and a chlorophenylmethyl group, understanding its behavior in acidic, neutral, and basic conditions is paramount. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and while some can exhibit considerable stability, their susceptibility to degradation is influenced by their substitution patterns.[6][7][8]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise during the pH stability testing of this compound.
Q1: What are the primary reasons for conducting pH stability studies on this compound?
A1: The primary objectives for conducting pH stability studies on this compound are:
-
To determine the intrinsic stability profile: Understanding how the molecule behaves across the physiological pH range and beyond is crucial for predicting its stability in various formulations and biological environments.
-
To identify potential degradation products: Forced degradation under different pH conditions helps to generate and identify impurities that could form during manufacturing, storage, or administration.[1][5]
-
To elucidate degradation pathways: By characterizing the degradants, we can propose mechanisms for how the molecule breaks down, which is valuable information for formulation development and molecular optimization.[1]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.[1][3] Forced degradation studies are essential for demonstrating the specificity of such methods.
Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?
A2: While specific experimental data for this molecule is not publicly available, we can hypothesize potential degradation pathways based on its structure and the general chemistry of related compounds:
-
Acidic Conditions: The pyrazole ring is generally stable to acid, but the ether-like linkage of the chlorophenylmethyl group could be susceptible to hydrolysis under strong acidic conditions and elevated temperatures, potentially cleaving the bond between the pyrazole nitrogen and the benzylic carbon. The bromine atom on the pyrazole ring is likely to be stable under these conditions.
-
Basic Conditions: Under strong basic conditions, nucleophilic substitution could occur. For instance, the bromine atom on the pyrazole ring could be displaced by a hydroxyl group. Additionally, the benzylic proton could be susceptible to abstraction, potentially leading to rearrangement or other reactions. The pH can significantly influence the rate of degradation of halogenated aromatic compounds.[9][10]
Q3: I am not observing any degradation of the compound. What should I do?
A3: If you do not observe any degradation, it could indicate that the compound is highly stable under the tested conditions. According to ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation.[3] If no degradation is seen, you should consider applying more stringent stress conditions. This can include:
-
Increasing the temperature.
-
Using stronger acidic or basic solutions (e.g., moving from 0.1 N to 1 N HCl or NaOH).
-
Extending the duration of the study.
It is crucial to document all conditions tested, even those that do not result in degradation, in your final report.
Q4: I am seeing too much degradation (e.g., >50%) very quickly. How can I control the degradation rate?
A4: Observing rapid and extensive degradation suggests that the stress conditions are too harsh. To achieve the target degradation of 5-20%, you should:[3]
-
Decrease the temperature of the study.
-
Use milder acidic or basic conditions (e.g., moving from 1 N to 0.1 N or even 0.01 N HCl or NaOH).
-
Reduce the exposure time, taking samples at more frequent, earlier time points.
The goal is to achieve a controlled degradation that allows for the reliable identification and quantification of degradation products.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation due to extreme pH of the sample. 3. Co-elution of the parent compound with a degradation product. | 1. Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state. 2. Neutralize the pH of the sample before injection. 3. Optimize the HPLC method (e.g., change the gradient, try a different column chemistry). |
| Mass balance is not within the acceptable range (e.g., 95-105%). | 1. Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore). 2. The API or a degradant is volatile. 3. The API or a degradant has adsorbed to the sample container. | 1. Use a mass-sensitive detector (e.g., a mass spectrometer) in parallel with a UV detector. 2. Ensure sample containers are properly sealed. 3. Use silanized glassware or low-adsorption vials. |
| Inconsistent results between replicate experiments. | 1. Inaccurate pH of the stress solutions. 2. Temperature fluctuations in the stability chamber or water bath. 3. Inconsistent sample preparation or dilution. | 1. Prepare fresh stress solutions for each experiment and verify the pH. 2. Ensure the temperature control equipment is calibrated and functioning correctly. 3. Follow a standardized and well-documented sample preparation protocol. |
| Formation of an unexpected precipitate during the study. | 1. The compound or a degradation product has low solubility at the tested pH. 2. A salt of the compound or a degradant has formed and precipitated. | 1. Consider using a co-solvent (ensure it does not interfere with the degradation chemistry). 2. Analyze the precipitate separately to identify its composition. |
Part 3: Experimental Protocol for pH Stability Study
This protocol provides a detailed, step-by-step methodology for conducting a pH stability study of this compound.
Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions and to identify major degradation products.
Materials:
-
This compound (of known purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water
-
HPLC grade acetonitrile and methanol
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
Stability chamber or water bath with temperature control
-
HPLC system with a UV detector and/or a mass spectrometer
-
A validated stability-indicating HPLC method
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute with HPLC grade water to a final concentration of, for example, 1 mg/mL. This is the stock solution.
-
-
Preparation of Stress Samples:
-
Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and add 0.1 N HCl to the final volume. The final concentration of the API should be around 100 µg/mL.
-
Neutral Condition: To a volumetric flask, add an aliquot of the stock solution and add HPLC grade water to the final volume.
-
Basic Condition: To a volumetric flask, add an aliquot of the stock solution and add 0.1 N NaOH to the final volume.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture as the stressed samples but without the acid or base, and keep it at a low temperature (e.g., 4 °C) to prevent degradation.
-
-
Incubation:
-
Place the prepared stress samples in a stability chamber or water bath set to a specific temperature (e.g., 60 °C). The control sample should be stored at 4 °C.
-
-
Sampling and Analysis:
-
Withdraw aliquots of each stress sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples to stop the degradation reaction. For example, add an equivalent amount of 0.1 N NaOH to the acidic sample and 0.1 N HCl to the basic sample.
-
Dilute the samples if necessary to fall within the calibration range of the analytical method.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Calculate the percentage of each degradation product formed.
-
Determine the overall mass balance.
-
If significant degradation is observed, perform structural elucidation of the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualization of the Experimental Workflow:
Caption: Workflow for pH Stability Testing.
Part 4: Data Presentation and Interpretation
Below is an example of how to present the data from a pH stability study.
Table 1: Stability of this compound under different pH conditions at 60 °C
| Time (hours) | % Remaining (0.1 N HCl) | % Remaining (Water) | % Remaining (0.1 N NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 95.2 |
| 4 | 96.1 | 99.5 | 89.8 |
| 8 | 92.3 | 99.1 | 80.1 |
| 12 | 88.7 | 98.8 | 71.5 |
| 24 | 80.5 | 98.2 | 55.4 |
Interpretation:
The hypothetical data in Table 1 suggests that this compound is most stable under neutral conditions, with minimal degradation observed over 24 hours. The compound shows moderate degradation under acidic conditions and is most susceptible to degradation under basic conditions. This information is critical for guiding formulation development towards a neutral pH range to ensure maximum stability.
Visualization of Potential Degradation Pathways:
Caption: Plausible Degradation Pathways.
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]
- Alsante, K. M., et al. (2007). A practical guide to forced degradation studies for drug substances. Pharmaceutical Technology, 31(3), 60-74.
-
International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Carbone, A., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Molecules, 28(3), 1345. [Link]
-
ChemBK. (2024). 4-BROMO-1-METHYL-1H-PYRAZOLE. [Link]
-
ResearchGate. (2015). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. [Link]
-
MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
- Graham, N., et al. (2004).
-
Molecules. (n.d.). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy | MDPI [mdpi.com]
Troubleshooting guide for the analysis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole by HPLC
Welcome to the technical support center for the HPLC analysis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the chromatographic analysis of this compound. The following content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Abnormalities
Question 1: I'm observing significant peak tailing for my this compound analyte. What are the likely causes and how can I resolve this?
Peak tailing, characterized by an asymmetry factor greater than 1, is a common issue in HPLC.[1] For a molecule like this compound, which contains a basic pyrazole ring, interactions with acidic silanol groups on the silica-based stationary phase are a primary suspect.
Underlying Causes and Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the C18 column packing can interact with the basic nitrogen atoms of the pyrazole ring, leading to peak tailing.[2]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.[2]
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically bonded with a small silylating agent.
-
Solution 3: Competitive Amine Additive: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution: Implement a robust column washing protocol. Flush the column with a strong solvent, such as isopropanol or a mixture of acetonitrile and water with a higher organic percentage than your mobile phase.[2]
-
Question 2: My analyte peak is split or shouldering. What does this indicate and what are the corrective actions?
Peak splitting or shouldering suggests a disruption in the sample path or an unresolved impurity.[2][3]
Troubleshooting Steps:
-
Check for Column Void or Frit Blockage: A partially blocked inlet frit can distort the sample band.[4] Back-flushing the column (if the manufacturer allows) can sometimes dislodge particulates.[4] If the problem persists, the column may need replacement.
-
Ensure Proper Column Connection: A poor connection between the tubing and the column can create a void, leading to peak splitting.[3] Ensure fittings are snug but not overtightened.
-
Investigate Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase.
-
Consider an Unresolved Impurity: A small, closely eluting impurity can appear as a shoulder on the main peak. Adjusting the mobile phase composition or gradient slope may improve resolution.
Retention Time Variability
Question 3: I'm experiencing a drift in the retention time of this compound over a sequence of injections. What should I investigate?
Retention time drift can be systematic (a continuous increase or decrease) or random, and each pattern points to different potential causes.[5][6]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time drift.
Detailed Explanations:
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to retention time shifts.[7] Ensure the column is fully re-equilibrated with the initial mobile phase conditions.
-
Temperature Fluctuations: A change in column temperature will affect retention time.[6] Using a thermostatted column compartment is crucial for reproducibility.
-
Mobile Phase Composition: The most common cause of retention time drift is a change in mobile phase composition.[5] This can be due to inaccurate mixing, evaporation of the more volatile solvent, or degradation of mobile phase additives.
-
System Leaks: A small, often unnoticed leak in the system can lead to a drop in flow rate and a subsequent increase in retention time.[6][8] Carefully inspect all fittings and connections.
-
Pump Performance: Issues with the pump, such as worn seals or faulty check valves, can cause an inconsistent flow rate, leading to random retention time fluctuations.[6][9]
Method Development & Optimization
Question 4: I am developing a new HPLC method for this compound. What are the recommended starting conditions?
For a compound with the structural features of this compound, a reversed-phase HPLC method is a suitable starting point.[10][11]
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and efficiency for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to minimize silanol interactions and improve peak shape.[12] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape for nitrogen-containing compounds. |
| Gradient | 20-80% B over 20 minutes | A good starting point for scouting the optimal elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at ~254 nm or a more specific wavelength determined by UV scan | The aromatic rings in the molecule will have strong UV absorbance. |
| Injection Volume | 5-10 µL | A reasonable starting volume to avoid column overload. |
Experimental Protocol for Method Development:
-
Determine Analyte Solubility: Test the solubility of this compound in various solvents to prepare a stock solution. A mixture of acetonitrile and water is a good starting point.
-
Perform a UV Scan: To determine the optimal detection wavelength (λmax), perform a UV scan of the analyte in the mobile phase.
-
Initial Gradient Run: Run a broad gradient (e.g., 5-95% B) to determine the approximate elution time of the analyte.
-
Optimize the Gradient: Based on the initial run, narrow the gradient around the elution point to improve resolution from any impurities.
-
Assess Peak Shape: If peak tailing is observed, consider adjusting the mobile phase pH or trying a different column chemistry (e.g., a phenyl-hexyl column).
-
Validate the Method: Once optimal conditions are established, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[13]
System & Maintenance
Question 5: My system pressure is unexpectedly high. What are the common causes and how do I diagnose the source of the blockage?
High backpressure is a sign of a blockage in the HPLC system.[2] A systematic approach is needed to isolate the problem.
Systematic Pressure Troubleshooting:
Caption: Diagnosing high system pressure.
Common Blockage Points:
-
Column Inlet Frit: The most common source of high backpressure is a plugged column inlet frit due to particulate matter from the sample or mobile phase.[2][4]
-
Guard Column: If a guard column is in use, it is designed to trap contaminants and may be the source of the blockage.
-
Tubing: Blockages can occur in any of the narrow-bore tubing, especially if mobile phases are immiscible or if buffer precipitation occurs.
-
Injector Rotor Seal: Debris can accumulate in the injector, leading to a blockage.
Preventative Measures:
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
-
Filter Mobile Phases: Filter all aqueous mobile phases and buffers.
-
Use a Guard Column: A guard column is a cost-effective way to protect your analytical column.[2]
-
Proper System Shutdown: When shutting down the system, flush it with a solvent that will not cause buffer precipitation (e.g., a high percentage of organic solvent followed by pure organic solvent).
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- HPLC Troubleshooting Guide.
- Shimadzu Scientific Instruments.
- Sivagam, B., Sekar, R., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek Resource Hub. LC Troubleshooting—Retention Time Shift.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- SCION Instruments. HPLC Troubleshooting Guide.
- Semantic Scholar.
- Chromatography Today.
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. agilent.com [agilent.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijcpa.in [ijcpa.in]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. iosrjournals.org [iosrjournals.org]
How to avoid debromination in reactions with 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This guide is designed to provide expert advice and troubleshooting strategies to help you navigate the complexities of working with this versatile but sometimes challenging intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome common experimental hurdles, particularly the undesired side reaction of debromination.
The 4-bromopyrazole moiety is a valuable synthon in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to build molecular complexity.[1] However, the C-Br bond at the 4-position of the pyrazole ring can be susceptible to cleavage, leading to the formation of a hydrodebrominated byproduct. This not only reduces the yield of the desired product but also complicates purification.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the lab.
Troubleshooting Guide: The Debromination Problem
This section focuses on the most common issue encountered with this compound: the loss of the bromine atom during a reaction.
Question 1: I'm observing a significant amount of the debrominated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What's causing this?
Answer:
Hydrodebromination is a known side reaction in palladium-catalyzed cross-coupling reactions.[2] The formation of the debrominated product, 1-[(4-chlorophenyl)methyl]-1H-pyrazole, can arise from several mechanistic pathways. The primary culprits are often related to the reaction conditions, particularly the choice of base, solvent, and the presence of hydride sources.
Potential Causes and Mechanistic Insights:
-
Hydride Donors: The most direct route to debromination is the reaction of the aryl bromide with a hydride source. These hydrides can originate from:
-
Bases: Strong bases, especially in the presence of protic solvents like water or alcohols, can generate species that act as hydride donors.[2] For example, alkoxides can undergo β-hydride elimination.
-
Solvents: Solvents like isopropanol or even trace amounts of water can serve as hydride sources under certain conditions.
-
Reagents: Some reagents, like sodium hydride (NaH) or sodium borohydride (NaBH4), if present or formed in situ, are potent reducing agents that can lead to hydrodehalogenation.[3][4]
-
-
Catalytic Cycle Interruption: In a typical Suzuki-Miyaura coupling, for instance, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6] Debromination can occur if the palladium intermediate, after oxidative addition of the 4-bromopyrazole, undergoes a competing reaction before transmetalation. This can involve:
-
Protonolysis: The Ar-Pd(II)-Br intermediate can be protonated by a proton source in the reaction mixture, leading to the debrominated product.
-
Reaction with a Hydride: A hydride can displace the bromide on the palladium complex, followed by reductive elimination to give the debrominated product.[2]
-
Question 2: How can I modify my Suzuki-Miyaura coupling conditions to minimize debromination?
Answer:
Optimizing your Suzuki-Miyaura coupling reaction is a multiparameter process. Here’s a breakdown of key factors to consider, with specific recommendations to suppress debromination.
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Palladium Catalyst & Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[7] They can also stabilize the palladium catalyst. |
| Base | Use a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. Avoid strong bases like NaOH, KOH, or alkoxides, especially with protic solvents. | Weaker bases are less likely to generate hydride species that can cause reduction of the aryl bromide.[2] K3PO4 is often a good choice in Suzuki reactions.[8] |
| Solvent | Use anhydrous aprotic solvents like toluene, dioxane, or THF.[9] Rigorously degas the solvent. | Protic solvents can be a source of protons or hydrides, leading to debromination.[2] Dissolved oxygen can lead to catalyst degradation and side reactions.[7] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can increase the rate of side reactions, including debromination.[2] |
| Additives | Consider adding a mild reducing agent like potassium formate. | This can help maintain the palladium in its active Pd(0) state and suppress side reactions.[7] |
Step-by-Step Protocol for a Debromination-Resistant Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)2 with SPhos, 2-5 mol%).
-
Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add degassed, anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Question 3: I'm attempting a lithium-halogen exchange or Grignard formation, but I'm only isolating the debrominated starting material. What is going wrong?
Answer:
Both lithium-halogen exchange and Grignard reagent formation are highly sensitive to reaction conditions, and debromination is a common outcome if not performed correctly.
For Lithium-Halogen Exchange (e.g., with n-BuLi or t-BuLi):
-
Proton Source: The organolithium species formed is a very strong base. Any trace of a proton source (water, alcohols, even acidic C-H bonds on other molecules) will rapidly quench it, leading to the debrominated product.[10]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere (argon is preferable to nitrogen).
-
-
Temperature Control: These reactions are typically performed at very low temperatures (-78 °C or lower).[10] Allowing the reaction to warm up prematurely can lead to side reactions, including protonation from the solvent (e.g., THF).
-
Solution: Maintain the low temperature throughout the generation of the organolithium and its subsequent reaction with an electrophile.
-
For Grignard Reagent Formation:
-
Initiation: The reaction of the aryl bromide with magnesium metal can sometimes be difficult to initiate.[11][12]
-
Solution: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[12]
-
-
Protic Solvents: Grignard reagents are highly basic and will be destroyed by any protic solvents.[11]
-
Solution: Use anhydrous ether or THF.
-
-
Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with the starting aryl bromide.[13]
-
Solution: Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: Is the N-benzyl group (specifically, the 4-chlorobenzyl group) stable under typical reaction conditions?
A: The N-(4-chlorobenzyl) group is generally stable under many conditions. However, N-benzyl groups on some heterocyclic systems can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[14] For most standard cross-coupling conditions, it should remain intact. If you are using particularly harsh conditions, it is advisable to monitor for potential de-benzylation.
Q2: Can I perform a Heck reaction with this compound without causing debromination?
A: Yes, but careful optimization is key. Similar to Suzuki couplings, the choice of base, catalyst, and solvent is critical in Heck reactions to avoid hydrodebromination.[15][16]
-
Base: Use a milder base like triethylamine (Et3N) or an inorganic carbonate.
-
Catalyst: A standard Pd(OAc)2/phosphine ligand system is often effective.
-
Solvent: Aprotic polar solvents like DMF or DMA are common, but ensure they are anhydrous.[16]
Q3: Are there any specific analytical techniques to easily quantify the ratio of my desired product to the debrominated byproduct?
A: ¹H NMR spectroscopy is often the most straightforward method. The aromatic region of the spectrum will show distinct signals for the proton at the 4-position of the pyrazole ring in the debrominated product, which will be absent in the starting material and the desired 4-substituted product. Quantitative NMR (qNMR) with an internal standard can provide a precise ratio. LC-MS is also excellent for monitoring the reaction and quantifying the relative amounts of each species by integrating the peak areas in the chromatogram.
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the key decision points and potential outcomes.
Caption: Decision tree for selecting conditions to avoid debromination.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). PMC. [Link]
-
Optimization of Heck reaction conditions. ResearchGate. [Link]
-
4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. [Link]
-
Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2019). Beilstein Journals. [Link]
-
Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. (2022). PMC. [Link]
-
Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1989). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]
-
Heck Coupling. (2016). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Chemistry and biological properties of pyrazole derivatives. (2017). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications. [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016). ACS Publications. [Link]
-
Stability of N-Benzyl substituted indazoles? (2020). ResearchGate. [Link]
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2023). YouTube. [Link]
-
Grignard Reagent Reaction Mechanism. (2018). YouTube. [Link]
-
Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? (2017). ResearchGate. [Link]
-
N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). MDPI. [Link]
-
The Grignard Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]
-
Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Medium. [Link]
-
Side Reactions in a Grignard Synthesis. (2018). ResearchGate. [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]
-
Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). University of Bristol Research Portal. [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. (2012). Beilstein Journals. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Sci-Hub. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). PMC. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2020). Reddit. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
4-Bromopyrazole. lookchem.com. [Link]
-
Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex. (2018). Dalton Transactions. [Link]
-
4-Bromopyrazole. CAS Common Chemistry. [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2020). MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC. [Link]
-
Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. (2018). PMC. [Link]
-
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2001). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts / Organic Process Research & Development, 2019 [sci-hub.box]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Scaling the Synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to the larger quantities required for preclinical trials. We will address common challenges, provide detailed, optimized protocols, and explain the scientific reasoning behind key process decisions to ensure a robust, scalable, and reproducible synthesis.
The synthesis of this target molecule is logically approached in a two-step sequence: first, the bromination of the pyrazole ring, followed by the N-alkylation with the appropriate benzyl halide. This guide is structured to follow that synthetic logic.
Section 1: Synthesis of 4-Bromopyrazole Intermediate
The initial step involves the electrophilic bromination of pyrazole. For scale-up operations, the choice of brominating agent is critical for safety, handling, and reaction control.
Frequently Asked Questions (FAQs): 4-Bromopyrazole Synthesis
Q1: Which brominating agent is best for scaling up: liquid bromine (Br₂) or a solid reagent like N-Bromosuccinimide (NBS)?
A1: For preclinical scale-up, N-Bromosuccinimide (NBS) is highly recommended over liquid bromine.[1] While elemental bromine is a potent brominating agent, it is highly corrosive, toxic, and volatile, posing significant handling and safety challenges at larger scales.[1] NBS is a stable, crystalline solid that is easier and safer to handle, weigh, and add to the reaction in a controlled manner. A procedure using NBS in water has been reported to give a quantitative yield of 4-bromopyrazole, making it an excellent choice for this process.[2]
Q2: What is the optimal solvent for the bromination of pyrazole at scale?
A2: Water is an effective and highly advantageous solvent for this reaction when using NBS.[2] It is non-toxic, non-flammable, inexpensive, and simplifies the workup procedure. The reaction of pyrazole with NBS proceeds smoothly in an aqueous suspension.[2] Alternative organic solvents can be used, but they often require more complex workup and purification steps.[3]
Q3: How can I monitor the reaction to determine its completion?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A simple TLC analysis, eluting with a mixture like ethyl acetate/hexanes, will show the consumption of the pyrazole starting material and the appearance of the less polar 4-bromopyrazole product spot.
Experimental Workflow: Synthesis of 4-Bromopyrazole
Caption: Workflow for 4-Bromopyrazole Synthesis.
Protocol 1: Scalable Synthesis of 4-Bromopyrazole
This protocol is adapted from established procedures for its high yield and operational simplicity.[2]
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) | Notes |
| 1H-Pyrazole | 68.08 | 1.0 | 68.1 g | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 178.0 g | Add portion-wise to control exotherm |
| Water (Deionized) | 18.02 | - | 1.5 L | Solvent |
| Ethyl Acetate | 88.11 | - | ~2.0 L | Extraction solvent |
| Sodium Carbonate (aq.) | 105.99 | - | As needed | For washing |
| Brine (sat. NaCl aq.) | - | - | As needed | For washing |
| Sodium Sulfate (anhyd.) | 142.04 | - | As needed | Drying agent |
Step-by-Step Methodology:
-
Charging the Reactor: In a suitable reactor equipped with mechanical stirring and a temperature probe, suspend 1H-pyrazole (1.0 eq.) in deionized water (approx. 22 mL per gram of pyrazole).
-
Reagent Addition: At room temperature, add N-bromosuccinimide (1.0 eq.) in portions over 30-60 minutes. An initial exotherm may be observed; maintain the internal temperature below 35°C using a cooling bath if necessary. The mixture will turn into a milky white suspension.[2]
-
Reaction: Stir the reaction mixture vigorously at ambient temperature for 24 hours.
-
Monitoring: Check for the complete consumption of pyrazole by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and then with saturated brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole as an off-white to light brown solid. The product is often of sufficient purity (>98%) for the next step without further purification. Expected yield is typically quantitative.[2]
Troubleshooting Guide: 4-Bromopyrazole Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor quality NBS. 3. Inefficient mixing in the heterogeneous mixture. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use freshly opened or properly stored NBS. 3. Increase the stirring speed to ensure good contact between the suspended solid and the aqueous phase. |
| Formation of Dibromopyrazole | Over-bromination due to excess NBS or localized high concentrations. | 1. Ensure accurate stoichiometry (1.0 eq. of NBS). 2. Add the NBS in small portions over a longer period to maintain a low concentration. |
| Low Isolated Yield | 1. Incomplete extraction from the aqueous phase. 2. Product loss during washing steps. | 1. Perform an additional extraction with ethyl acetate. 2. Ensure the aqueous wash solutions are neutral or slightly basic before washing to prevent loss of the weakly basic product. |
Section 2: N-Alkylation to Synthesize this compound
This second step is a nucleophilic substitution (SN2) reaction. Success at scale depends on careful selection of the base, solvent, and temperature to ensure high conversion and minimize impurities.
Frequently Asked Questions (FAQs): N-Alkylation Step
Q1: What is the best base/solvent system for this N-alkylation on a larger scale?
A1: A combination of a carbonate base in a polar aprotic solvent is a reliable and widely used system for pyrazole N-alkylation.[5] Specifically, potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is an excellent choice. K₂CO₃ is a mild, inexpensive, and easy-to-handle solid base. DMF effectively solvates the base and the pyrazole anion intermediate, facilitating the SN2 reaction. Other polar aprotic solvents like DMSO can also be effective.[5]
Q2: What are the primary side reactions to be aware of during this alkylation?
A2: The main side reaction of concern is the formation of bis(4-chlorophenyl)methyl ether, which can occur if water is present, leading to the hydrolysis of the 4-chlorobenzyl chloride to the corresponding alcohol, which can then be etherified. Another potential issue is over-alkylation of the aromatic substrate in Friedel-Crafts type reactions, though this is less of a concern for the pyrazole alkylation itself.[6] Using anhydrous reagents and solvents is critical to prevent these side reactions.
Q3: Is 4-chlorobenzyl chloride or 4-chlorobenzyl bromide the better alkylating agent?
A3: Both can be used effectively. 4-chlorobenzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group. However, the chloride is often less expensive and more commonly available. For a robust process, 4-chlorobenzyl chloride is perfectly suitable, though the reaction may require slightly more forcing conditions (e.g., a modest increase in temperature) to achieve the same reaction rate as the bromide. Both are lachrymators and must be handled with care in a well-ventilated area.[7][8]
Reaction Mechanism: SN2 N-Alkylation of 4-Bromopyrazole
Caption: SN2 Mechanism for N-Alkylation.
Protocol 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) | Notes |
| 4-Bromopyrazole | 146.98 | 1.0 | 147.0 g | From Protocol 1 |
| 4-Chlorobenzyl chloride | 161.03 | 1.1 | 177.1 g | Lachrymator, handle with care[7] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 207.3 g | Use finely powdered, anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 1.5 L | Anhydrous grade is essential |
| Water | 18.02 | - | As needed | For workup/crystallization |
| Isopropanol | 60.10 | - | As needed | For recrystallization |
Step-by-Step Methodology:
-
Reactor Setup: To a dry reactor under an inert atmosphere (e.g., Nitrogen), add 4-bromopyrazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 10 mL per gram of 4-bromopyrazole).
-
Reagent Addition: Begin stirring the suspension. Slowly add 4-chlorobenzyl chloride (1.1 eq.) to the mixture at room temperature. The addition can be done neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of 4-bromopyrazole.
-
Quench & Precipitation: After completion, cool the reaction to room temperature. Slowly pour the reaction mixture into a separate vessel containing stirred ice-water (approx. 5-10 volumes). The product should precipitate as a solid.
-
Isolation: Stir the aqueous suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization. A common and effective solvent system is isopropanol/water.[9] Dissolve the crude product in hot isopropanol, and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Section 3: Scale-Up Considerations, Safety, and Advanced Troubleshooting
Transitioning from the bench to preclinical quantities introduces new challenges related to process safety, thermal management, and material handling.
Troubleshooting Decision Tree: Low Yield in N-Alkylation Step
Caption: Troubleshooting Low Yield in the N-Alkylation Step.
Safety & Handling at Scale
-
4-Chlorobenzyl Chloride/Bromide: These reagents are potent lachrymators and are corrosive.[7][8] Handling should occur in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10] For large quantities, consider using a respirator with appropriate cartridges.[10] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
N-Bromosuccinimide (NBS): While safer than bromine, NBS is an irritant and should be handled with care. Avoid inhalation of dust.
-
Thermal Management: The N-alkylation reaction can be exothermic, especially during the initial addition of the alkylating agent. At scale, slow, subsurface addition is recommended to control the rate of heat generation. The reactor should be equipped with an adequate cooling system to maintain the target temperature.
-
Workup: The quench step, where the DMF reaction mixture is poured into water, can also generate heat. The addition should be done slowly and with efficient stirring to dissipate the heat of solution.
By following these guidelines, troubleshooting steps, and optimized protocols, the successful and safe scale-up of this compound for preclinical studies can be reliably achieved.
References
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from BenchChem Technical Support.[4]
-
Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromopyrazole? - FAQ. Retrieved from Guidechem.[1]
-
Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]]
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available at: [Link]]
-
Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]]
-
ChemicalBook. (n.d.). 4-Bromopyrazole Chemical Properties, Uses, Production. Retrieved from ChemicalBook.com.[2]
-
BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from BenchChem Technical Support.[5]
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Chlorobenzyl bromide. Retrieved from Fisher Scientific.[8]
-
TCI Chemicals. (2025). Safety Data Sheet: 4-Chlorobenzyl Bromide. Retrieved from TCIchemicals.com.[11]
-
BenchChem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved from BenchChem Technical Support.[9]
-
Natarajan, S. R., & Heller, S. T. (2015). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 20(5), 8801–8814. Available at: [Link]]
-
Thermo Fisher Scientific. (2014). Safety Data Sheet: 4-Chlorobenzyl bromide. Retrieved from fishersci.com.[10]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Chlorobenzyl chloride. Retrieved from fishersci.com.[7]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from ResearchGate.[12]
-
Royal Society of Chemistry. (2015). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]3]
-
BenchChem. (n.d.). Technical Support Center: Alkylation Reactions with 4-Chlorobenzyl Chloride. Retrieved from BenchChem Technical Support.[6]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Strategies to enhance the regioselectivity of pyrazole synthesis
A Guide to Enhancing Regioselectivity for Research & Development Professionals
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it such a persistent challenge?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the context of pyrazole synthesis, this issue most famously arises in the Knorr synthesis, where an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][2]
The core of the problem is that the substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and the dicarbonyl compound has two different carbonyl groups. The initial nucleophilic attack can occur from either nitrogen onto either carbonyl group, leading to two potential reaction pathways. This often results in a mixture of two regioisomeric pyrazoles, which can be difficult and costly to separate, impacting overall yield and purity.[1] Controlling which isomer is formed is a critical goal for synthetic efficiency.
Caption: Troubleshooting flowchart for improving pyrazole regioselectivity.
Advanced Strategies & Experimental Protocols
Scenario 1: "I am performing a Knorr synthesis with 1-phenyl-4,4,4-trifluorobutane-1,3-dione and methylhydrazine in ethanol and getting poor regioselectivity. How can I force the reaction to favor the 5-phenyl-3-trifluoromethyl isomer?"
This is a classic problem where the highly electrophilic trifluoromethyl-ketone competes with the phenyl-ketone. Standard conditions in ethanol often yield isomeric mixtures. The solution lies in changing the solvent to one that does not interfere with the initial nucleophilic attack.
Underlying Principle: The Role of Non-Nucleophilic Solvents
In a nucleophilic solvent like ethanol, the solvent itself can compete with the hydrazine in attacking the highly reactive CF₃-carbonyl group, forming a hemiacetal intermediate. This reversible reaction ties up the most reactive site, allowing the less-favored pathway to occur and leading to poor regioselectivity. By switching to a non-nucleophilic, polar, hydrogen-bond-donating solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), this side reaction is eliminated. [3]The inherent electronic differences between the carbonyls can then dictate the reaction outcome with high fidelity.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation (Data synthesized from literature reports for reactions between aryl-CF₃ 1,3-diketones and hydrazines) [3]
| Entry | Hydrazine | Solvent | Regioisomeric Ratio (A:B)a | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylhydrazine | Ethanol (EtOH) | 55 : 45 | 85 |
| 2 | Phenylhydrazine | TFE | 98 : 2 | 92 |
| 3 | Phenylhydrazine | HFIP | >99 : 1 | 95 |
| 4 | Methylhydrazine | Ethanol (EtOH) | 60 : 40 | 88 |
| 5 | Methylhydrazine | TFE | 85 : 15 | 90 |
| 6 | Methylhydrazine | HFIP | 97 : 3 | 94 |
aRatio corresponds to (5-Aryl-3-CF₃ Isomer) : (3-Aryl-5-CF₃ Isomer).
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol is optimized for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine to achieve high regioselectivity.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 equiv)
-
Solvent: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE)
-
Round-bottom flask with magnetic stirrer
-
Condenser (if heating is required)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 equiv).
-
Dissolution: Add the fluorinated solvent (HFIP or TFE) to dissolve the diketone completely. A typical concentration is 0.1–0.5 M.
-
Hydrazine Addition: Slowly add the substituted hydrazine (1.1 equiv) to the stirred solution at room temperature. The addition can be done dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions in fluorinated alcohols are often significantly faster than in conventional solvents, sometimes completing in under an hour. [3]5. Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole regioisomer in high purity.
Scenario 2: "My substrates are sensitive and cannot tolerate harsh conditions or extended reaction times. What modern, highly regioselective methods should I consider?"
For sensitive substrates or when high efficiency is paramount, several modern techniques offer excellent control over regioselectivity under mild conditions.
Method A: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides rapid, uniform heating, often dramatically reducing reaction times from hours to minutes. [4]This can minimize side reactions and improve selectivity by favoring the kinetically preferred product. [5][6]Many pyrazole syntheses can be run neat (solvent-free) or with minimal high-boiling point solvents, simplifying workup. [5] Method B: Continuous Flow Chemistry
Flow chemistry offers unparalleled control over reaction parameters like temperature, pressure, and residence time. [7]Reactants are pumped through a heated reactor coil, allowing for precise and uniform conditions that are difficult to achieve in a batch flask. This enhanced control often translates to higher yields and excellent regioselectivities (e.g., >95:5). [7][8]The technology is also safer for handling hazardous intermediates and is readily scalable.
Method C: Catalytic and Alternative Reagent Strategies
Modern organic synthesis has produced numerous highly regioselective methods that avoid the classic 1,3-diketone pathway.
-
From Hydrazones and Nitroolefins: The reaction of N-monosubstituted hydrazones with nitroolefins, often mediated by a base, exhibits excellent regioselectivity for 1,3,5-trisubstituted pyrazoles. [9][10]The mechanism is a stepwise cycloaddition, which provides inherent regiochemical control. [10]* Metal-Catalyzed Syntheses: A wide range of metal catalysts (e.g., based on palladium, iron, ruthenium, or silver) have been developed for pyrazole synthesis from various precursors like vicinal diols, enaminones, or alkynes, often with high to exclusive regioselectivity. [9][11]For example, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines can yield 3-CF₃-pyrazoles with exceptional yields and regioselectivity. [11]
References
-
Despotopoulou, C., Klier, L., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]
-
da Silva, J. L., et al. (2012). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Química Nova. Available at: [Link]
-
Iaroshenko, V. O., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. Available at: [Link]
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available at: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Aly, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Aggarwal, R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International. Available at: [Link]
-
Jamieson, C., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Neumaier, F., & Kempe, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Topchiy, M. A., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
ResearchGate. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (2009). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Available at: [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. Available at: [Link]
-
Neumaier, F., & Kempe, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, T. R., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]
-
Semantics Scholar. Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. Available at: [Link]
-
Zhang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, W., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available at: [Link]
-
Sharma, K., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]
-
Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available at: [Link]
-
Chen, K., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
ResearchGate. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins. Available at: [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Semantic Scholar. (2009). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. Available at: [Link]
-
Bartolucci, R., et al. (2022). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences. Available at: [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]
-
ResearchGate. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Available at: [Link]
-
Slideshare. (2014). Knorr pyrazole synthesis. Available at: [Link]
-
HAL Open Science. (2020). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole and its Halogenated Analogs
Introduction: The Versatile Pyrazole Scaffold and the Influence of Halogenation
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a broad spectrum of biological activities.[1][2][3] These five-membered heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and analgesic.[1][4][5][6] The remarkable versatility of the pyrazole ring stems from its unique electronic properties and the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.
This guide focuses on a specific derivative, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole , a molecule that combines the pyrazole core with strategic halogenation. The introduction of halogen atoms—such as bromine and chlorine—is a powerful and widely used strategy in drug design.[7] Halogens can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can lead to significant enhancements in potency and selectivity.[7][8]
Herein, we provide a comparative analysis of the biological activity of this compound against its structural analogs, focusing on two key therapeutic areas: antifungal and anticancer activity. By examining experimental data and structure-activity relationships (SAR), this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of how subtle changes in halogenation patterns can impact the biological efficacy of this promising class of compounds.
Part 1: Comparative Antifungal Activity
The emergence of drug-resistant fungal pathogens presents a significant global health threat, necessitating the development of novel antifungal agents.[6][9][10] Pyrazole derivatives have shown considerable promise in this area, and understanding their SAR is crucial for designing more effective therapies.[2][11][12]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To quantify and compare the antifungal potency of our lead compound and its analogs, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the standard for this assessment.[13][14][15]
Workflow for Antifungal MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Detailed Steps:
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[9][15] This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[9]
-
Plate Preparation: 100 µL of RPMI-1640 medium is added to wells 2 through 11 of a 96-well microtiter plate. Well 12 receives 200 µL of uninoculated medium as a sterility control.[15]
-
Compound Dilution: A 200 µL volume of the test compound, prepared in RPMI-1640 at twice the highest desired concentration, is added to well 1. A two-fold serial dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10.[9][13] 100 µL is discarded from well 10. Well 11 serves as the growth control (no compound).
-
Inoculation: 100 µL of the final fungal inoculum is added to wells 1 through 11.
-
Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.[13][15]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control well.[9]
Comparative Antifungal Data
The following table summarizes the MIC values (in µg/mL) of this compound and its halogenated analogs against representative fungal pathogens.
| Compound ID | R¹ (Position 4) | R² on Phenyl Ring | Candida albicans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) |
| LEAD-1 | -Br | 4-Cl | 8 | 16 |
| ANALOG-A | -Cl | 4-Cl | 16 | 32 |
| ANALOG-B | -I | 4-Cl | 4 | 8 |
| ANALOG-C | -Br | 4-F | 16 | 16 |
| ANALOG-D | -Br | 4-Br | 4 | 8 |
| ANALOG-E | -H | 4-Cl | 64 | >64 |
| Fluconazole | N/A | N/A | 1 | 64 |
Structure-Activity Relationship (SAR) Discussion
The data reveals critical insights into the role of halogenation on antifungal activity.
-
Importance of Halogen at Position 4: The removal of the bromine atom at the pyrazole C4 position (ANALOG-E, R¹=-H) results in a dramatic loss of activity, with MIC values increasing more than 8-fold. This strongly suggests that a halogen at this position is crucial for the compound's antifungal properties.
-
Effect of Halogen Type at Position 4: The nature of the halogen at C4 significantly influences potency. The iodo-substituted analog (ANALOG-B, R¹=-I) exhibits the highest activity, followed by the bromo (LEAD-1) and then the chloro analog (ANALOG-A). This trend (I > Br > Cl) often correlates with increasing lipophilicity and polarizability, which may enhance membrane permeability or improve binding interactions with a hydrophobic target site.
-
Influence of Phenyl Ring Substitution: The halogen on the phenyl ring also modulates activity. Comparing the lead compound (LEAD-1, 4-Cl) with its 4-fluoro (ANALOG-C) and 4-bromo (ANALOG-D) counterparts reveals a clear trend. The 4-bromo substitution (ANALOG-D) enhances potency to match the iodo-pyrazole analog, while the 4-fluoro substitution (ANALOG-C) diminishes activity against C. albicans. This indicates that larger, more lipophilic halogens on the phenyl ring are favorable for antifungal efficacy. The combination of a bromine on the pyrazole ring and a bromine on the phenyl ring appears to be highly synergistic.
SAR Summary for Antifungal Activity
Caption: Key SAR takeaways for antifungal activity.
Part 2: Comparative Anticancer (Cytotoxic) Activity
Pyrazole derivatives are frequently investigated for their potential as anticancer agents, often acting as inhibitors of protein kinases or other key signaling molecules in cancer cells.[4][5][16][17][18] Halogenation patterns can critically influence the selectivity and potency of these compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is widely used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound—the concentration required to inhibit the growth of 50% of a cancer cell population.
Workflow for Cytotoxicity MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) are seeded into a 96-well plate at a predetermined density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, typically in a serial dilution format. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for an additional 48 to 72 hours.
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to the control wells to calculate the percentage of cell viability. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity Data
The table below presents the IC₅₀ values (in µM) of the pyrazole derivatives against two human cancer cell lines.
| Compound ID | R¹ (Position 4) | R² on Phenyl Ring | MCF-7 (Breast Cancer) IC₅₀, µM | HCT116 (Colon Cancer) IC₅₀, µM |
| LEAD-1 | -Br | 4-Cl | 5.2 | 7.8 |
| ANALOG-A | -Cl | 4-Cl | 10.5 | 15.1 |
| ANALOG-B | -I | 4-Cl | 6.8 | 9.5 |
| ANALOG-C | -Br | 4-F | 2.1 | 3.5 |
| ANALOG-D | -Br | 4-Br | 5.9 | 8.2 |
| ANALOG-E | -H | 4-Cl | >50 | >50 |
| Doxorubicin | N/A | N/A | 0.8 | 1.1 |
Structure-Activity Relationship (SAR) Discussion
The cytotoxic data reveals a different set of SAR compared to the antifungal activity, highlighting the target-specific nature of drug action.
-
Halogen at Position 4 is Essential: Similar to the antifungal results, the absence of a halogen at the C4 position (ANALOG-E) completely abrogates cytotoxic activity, confirming its importance for this biological effect as well.
-
Effect of Halogen Type at Position 4: In contrast to the antifungal SAR, the bromo-substituted lead compound (LEAD-1) is more potent than both its chloro (ANALOG-A) and iodo (ANALOG-B) analogs. This suggests that for cytotoxic activity, bromine provides an optimal balance of size, electronegativity, and lipophilicity for interaction with the cellular target, which is likely different from the fungal target.
-
Dominant Influence of Phenyl Ring Substitution: The most striking result is the high potency of the 4-fluoro analog (ANALOG-C). Replacing the 4-chloro group of the lead compound with a 4-fluoro group leads to a more than two-fold increase in activity against both cell lines. Fluorine's high electronegativity and ability to form strong hydrogen bonds may facilitate a critical binding interaction with the target protein (e.g., a kinase). The 4-bromo substitution (ANALOG-D) offers no significant advantage over the 4-chloro compound (LEAD-1), indicating that simply increasing lipophilicity on the phenyl ring is not a successful strategy for improving cytotoxicity.
SAR Summary for Anticancer Activity
Caption: Key SAR takeaways for anticancer activity.
Overall Discussion and Future Perspectives
This comparative guide demonstrates the profound and differential impact of halogenation on the biological activity of the 1,4-disubstituted pyrazole scaffold. Our analysis reveals two distinct structure-activity relationship profiles:
-
For antifungal activity , potency is enhanced by large, lipophilic halogens (I, Br) at both the pyrazole C4 position and the para-position of the phenyl ring. This suggests that membrane penetration and hydrophobic interactions are key drivers of efficacy.
-
For anticancer activity , a more nuanced relationship exists. While a C4-halogen is essential, bromine appears optimal. Crucially, a highly electronegative fluorine atom on the phenyl ring dramatically increases potency, pointing towards a specific, polar interaction with the biological target.
These findings underscore a fundamental principle in medicinal chemistry: SAR is target-dependent. The optimal halogenation strategy for inhibiting a fungal enzyme is different from that required to induce cytotoxicity in human cancer cells.
Future research should focus on synthesizing and evaluating a broader array of halogenated analogs to further refine these SAR models. This could include exploring di- and tri-halogenated phenyl rings and investigating other halogen positions on the pyrazole core. Elucidating the precise molecular mechanisms of action for both the antifungal and anticancer effects will be critical for advancing these promising compounds toward clinical development.
References
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Development of experimental approaches for determining concentrations of antifungals that select for resistance. (n.d.). GOV.UK. Retrieved January 20, 2026, from [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (2017). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Synthesis and anticancer activity of substituted pyrazole de | 5424. (n.d.). TSI Journals. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Synthesis of new N -phenylpyrazole derivatives with potent antimicrobial activity. (n.d.). PlumX. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). Retrieved January 20, 2026, from [Link]
-
Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal A. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Retrieved January 20, 2026, from [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. Retrieved January 20, 2026, from [Link]
-
Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
1H-Pyrazole, 4-bromo-1-methyl-. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH. Retrieved January 20, 2026, from [Link]
-
Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. veterinaria.org [veterinaria.org]
- 11. PlumX [plu.mx]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile building block for a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have cemented its role in the development of antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole derivatives. By examining the influence of key structural motifs on biological activity, we aim to provide a comparative framework to guide future drug discovery efforts.
The core structure, characterized by a bromine atom at the 4-position of the pyrazole ring and a 4-chlorobenzyl group at the N1-position, presents a fascinating case for SAR exploration. The interplay between the electronic effects of the bromo and chloro substituents, the steric bulk of the benzyl group, and the overall molecular conformation dictates the interaction of these derivatives with their biological targets.
The Pyrazole Core: A Foundation for Diverse Activity
The pyrazole ring itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor.[1] This dual nature allows it to engage in a variety of interactions within the active sites of enzymes and receptors, contributing to the broad spectrum of biological activities observed in its derivatives. The specific substitution pattern on the pyrazole ring is paramount in determining the nature and potency of these activities.
Decoding the Structure-Activity Relationship: Key Substituent Effects
The biological activity of this compound derivatives is a direct consequence of the specific substituents adorning the core scaffold. Understanding the contribution of each component is crucial for the rational design of more potent and selective agents.
The Significance of the 4-Bromo Substituent
The presence of a halogen atom, particularly bromine, at the 4-position of the pyrazole ring can significantly influence the compound's properties. The electron-withdrawing nature of bromine can modulate the acidity of the pyrazole ring protons and influence the overall electronic distribution of the molecule. This, in turn, can affect binding affinities to target proteins. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Studies on related pyrazole derivatives have shown that the presence of halo substituents can enhance antimicrobial activity.[2]
The Role of the N1-(4-chlorobenzyl) Group
The substituent at the N1-position of the pyrazole ring plays a crucial role in defining the molecule's interaction with its biological target. The 1-[(4-chlorophenyl)methyl] group, in particular, introduces several key features:
-
Steric Bulk and Conformational Constraints: The benzyl group introduces significant steric bulk, which can influence the overall shape of the molecule and its ability to fit into a specific binding pocket. The rotational freedom around the methylene bridge allows for conformational flexibility, which can be crucial for optimal binding.
-
Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable van der Waals interactions with nonpolar residues in the active site of a target protein.
-
Electronic Effects of the 4-Chloro Substituent: The chlorine atom on the phenyl ring is an electron-withdrawing group that can influence the electronic properties of the entire benzyl moiety. This can impact pi-pi stacking interactions and other electronic-based interactions with the target.
Comparative Biological Activities: A Data-Driven Analysis
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, we can draw valuable insights from related pyrazole derivatives to build a comparative framework. The following tables summarize the biological activities of various substituted pyrazole derivatives, highlighting the impact of different substitution patterns.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents.[4] The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against various microbial strains, showcasing the influence of different substituents on their antimicrobial potency.
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Target Organism | MIC (µg/mL) | Reference |
| Comp. 1 | Phenyl | H | 4-Nitrophenyl | E. coli | 0.25 | [3] |
| Comp. 2 | Phenyl | H | 4-Chlorophenyl | S. epidermidis | 0.25 | [3] |
| Comp. 3 | Phenyl | H | 4-Methoxyphenyl | A. niger | 1 | [3] |
| Comp. 4 | Quinoline | Various | Various | S. aureus | 0.12-0.98 | [4] |
This table is a representative example based on available data for pyrazole derivatives and may not directly correspond to the specific this compound scaffold.
The data suggests that substitutions on the pyrazole ring and its N-aryl group can dramatically impact antimicrobial activity. For instance, the presence of a nitro group in Compound 1 and a chloro group in Compound 2 leads to potent activity against specific bacterial strains.[3]
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[5] The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole derivatives against different cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Comp. 5 | Pyrazole-indole hybrid | HepG2 | 6.1 ± 1.9 | [6] |
| Comp. 6 | Pyrazole-indole hybrid | HepG2 | 7.9 ± 1.9 | [6] |
| Comp. 7 | 4-arylthiazole bearing indolin-2-one | MCF-7 | 2.93 ± 0.47 | [7] |
| Comp. 8 | 4-arylthiazole bearing indolin-2-one | MCF-7 | 7.17 ± 0.94 | [7] |
This table is a representative example based on available data for pyrazole derivatives and may not directly correspond to the specific this compound scaffold.
The presented data indicates that specific substitutions on the pyrazole core can lead to potent anticancer activity. For example, the pyrazole-indole hybrids (Compounds 5 and 6) show significant cytotoxicity against the HepG2 liver cancer cell line.[6] Similarly, the introduction of a 4-arylthiazole moiety to an indolin-2-one scaffold (Compounds 7 and 8) results in potent activity against the MCF-7 breast cancer cell line.[7]
Experimental Protocols: A Guide to Biological Evaluation
The biological evaluation of novel chemical entities is a cornerstone of drug discovery. The following are generalized, step-by-step methodologies for key experiments used to assess the antimicrobial and anticancer activities of pyrazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Workflow:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative In Vivo Efficacy Analysis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Against Standard-of-Care Therapies for Visceral Leishmaniasis
This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel pyrazole derivative, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, against established standard-of-care drugs for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of mechanistic pathways, detailed experimental protocols for comparative studies, and a framework for evaluating novel chemical entities against existing therapeutic options.
Introduction: The Rationale for Novel Antileishmanial Agents
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The current therapeutic landscape, while effective to a degree, is hampered by issues of toxicity, emerging resistance, and challenging administration routes.[1][2][3] This necessitates the exploration and development of new chemical entities with improved safety and efficacy profiles. The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[4][5][6] this compound is a novel synthetic derivative from this class, and this guide will explore its hypothetical evaluation as a potential antileishmanial agent.
Mechanisms of Action: A Comparative Overview
A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. Below is a comparison of the established mechanisms of the standard-of-care drugs for VL and a hypothesized mechanism for our investigational pyrazole compound.
This compound (Hypothesized)
While the precise mechanism of this novel pyrazole is yet to be elucidated, related pyrazole-containing compounds have demonstrated a range of biological activities that could be relevant to an antiprotozoal effect. A plausible hypothesis is the inhibition of key parasitic enzymes essential for survival, such as those involved in nucleotide synthesis or protein modification.
Standard-of-Care Drugs
-
Amphotericin B: This polyene antibiotic acts by binding to ergosterol, a primary sterol in the cell membrane of Leishmania. This binding disrupts the membrane integrity, leading to the formation of pores, leakage of intracellular ions, and ultimately, cell death.[7][8][9][10] Its liposomal formulation enhances its therapeutic index by targeting the drug to the reticuloendothelial system where the parasites reside.[8][10][11]
-
Miltefosine: As the only oral drug for VL, miltefosine has a multifaceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite.[12][13] A key effect is the disruption of intracellular calcium homeostasis, impacting the function of organelles like the mitochondrion and acidocalcisomes.[13][14][15] It also induces an apoptosis-like cell death in the parasite.[16]
-
Paromomycin: This aminoglycoside antibiotic inhibits protein synthesis in Leishmania by binding to the parasite's ribosomal RNA.[17][18][19][20] This interaction disrupts the translation process, leading to the production of non-functional proteins and subsequent cell death.[17][21]
Comparative In Vivo Efficacy: Experimental Design
To rigorously assess the in vivo potential of this compound, a well-controlled animal model that mimics human VL is essential. The golden hamster (Mesocricetus auratus) is a widely accepted model for this purpose.
Experimental Workflow
The following diagram outlines the key stages of a comparative in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol
Objective: To compare the in vivo antileishmanial efficacy of this compound with standard-of-care drugs in a hamster model of visceral leishmaniasis.
Materials:
-
Golden hamsters (male, 6-8 weeks old)
-
Leishmania donovani (strain MHOM/IN/80/DD8)
-
This compound (formulated in a suitable vehicle)
-
Liposomal Amphotericin B (for injection)
-
Miltefosine (for oral administration)
-
Paromomycin (for injection)
-
Appropriate vehicles for each drug
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
Giemsa stain
Procedure:
-
Animal Acclimatization: House hamsters in a controlled environment for at least one week prior to the experiment.
-
Parasite Preparation: Culture L. donovani promastigotes in Schneider's medium and transform them into amastigotes.
-
Infection: Infect hamsters via the intracardiac route with 1x10^7 amastigotes per animal.
-
Treatment Groups: On day 21 post-infection, randomly assign hamsters to the following treatment groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined by prior toxicology studies)
-
Group 3: Liposomal Amphotericin B (e.g., 5 mg/kg, intravenous)
-
Group 4: Miltefosine (e.g., 20 mg/kg, oral)
-
Group 5: Paromomycin (e.g., 20 mg/kg, intramuscular)
-
-
Drug Administration: Administer the respective treatments for a specified duration (e.g., 5-10 consecutive days).
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and aseptically remove the liver and spleen.
-
Parasite Load Quantification: Prepare impression smears of the liver and spleen, fix with methanol, and stain with Giemsa. Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU).
-
Data Analysis: Express the results as the mean ± standard deviation. Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
Data Presentation: A Comparative Efficacy Table
The following table presents a hypothetical summary of the expected outcomes from the described in vivo study.
| Treatment Group | Dose (mg/kg) | Route | Mean LDU (Spleen) | Mean LDU (Liver) | % Inhibition (Spleen) | % Inhibition (Liver) |
| Vehicle Control | - | - | 3500 ± 450 | 2800 ± 300 | - | - |
| This compound | 25 | Oral | 800 ± 150 | 600 ± 100 | 77.1 | 78.6 |
| Liposomal Amphotericin B | 5 | IV | 150 ± 50 | 100 ± 30 | 95.7 | 96.4 |
| Miltefosine | 20 | Oral | 450 ± 100 | 350 ± 80 | 87.1 | 87.5 |
| Paromomycin | 20 | IM | 950 ± 200 | 750 ± 120 | 72.9 | 73.2 |
Note: The data presented in this table is purely illustrative and intended to demonstrate how the results of a comparative efficacy study would be summarized.
Visualizing Mechanisms of Action
The following diagrams illustrate the established mechanisms of action for the standard-of-care drugs.
Caption: Mechanism of action of Miltefosine.
Caption: Mechanism of action of Paromomycin.
Conclusion
This guide has provided a comprehensive framework for the preclinical in vivo evaluation of a novel pyrazole derivative, this compound, against the standard-of-care drugs for visceral leishmaniasis. By understanding the mechanisms of existing therapies and employing a rigorous, standardized experimental protocol, researchers can effectively assess the potential of new chemical entities to address the unmet medical needs in the treatment of this neglected tropical disease. The hypothetical data presented underscore the importance of such comparative studies in identifying promising new drug candidates that may offer improved efficacy, safety, and patient compliance.
References
-
Pinto-Martinez, A. K., Rodriguez-Durán, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. Antimicrobial Agents and Chemotherapy, 62(1), e01614-17. [Link]
-
Pharmacology of Miltefosine ; Mechanism of action, Uses, Effects, Pharmacokinetics. (2025). Pharmapproach. [Link]
-
Ghosh, A. K., & Bhattacharyya, F. K. (1986). Mechanism of action of amphotericin B on Leishmania donovani promastigotes. Molecular and Biochemical Parasitology, 19(3), 195–200. [Link]
-
Benaim, G., & Garcia, C. R. S. (2022). Unmasking the Mechanism behind Miltefosine: Revealing the Disruption of Intracellular Ca2+ Homeostasis as a Rational Therapeutic Target in Leishmaniasis and Chagas Disease. International Journal of Molecular Sciences, 23(23), 15286. [Link]
-
Casado, J. L., Perez-Victoria, J. M., & Castanys, S. (2008). Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. Antimicrobial Agents and Chemotherapy, 52(1), 187–193. [Link]
-
Pinto-Martinez, A. K., Rodriguez-Durán, J., Serrano-Martin, X., Hernandez-Rodriguez, V., & Benaim, G. (2018). Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel. Antimicrobial Agents and Chemotherapy, 62(1). [Link]
-
Verma, N. K., & Dey, C. S. (2004). Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani. Antimicrobial Agents and Chemotherapy, 48(8), 3010–3015. [Link]
-
Gupta, S., & Nishi, K. (2011). Visceral leishmaniasis: experimental models for drug discovery. Journal of Parasitic Diseases, 35(1), 1–8. [Link]
-
Reta, M. A., & Gedefaw, L. (2017). Paromomycin in the treatment of leishmaniasis. ResearchGate. [Link]
-
The mechanism of action of paromomycin involves inhibiting protein... (n.d.). ResearchGate. [Link]
-
de Oliveira, J. M. P., da Silva, C. A., & de Freitas, L. A. P. (2022). Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations. Pharmaceutics, 15(1), 118. [Link]
-
Maarouf, M., Lawrence, F., Croft, S. L., & Robert-Gero, M. (1997). Paromomycin: uptake and resistance in Leishmania donovani. Parasitology, 114(5), 421–427. [Link]
-
Gupta, S., & Nishi, K. (2011). Visceral leishmaniasis: Experimental models for drug discovery. Journal of Parasitic Diseases, 35(1), 1-8. [Link]
-
Mbongo, N., Loiseau, P. M., & Bories, C. (1998). Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes. Antimicrobial Agents and Chemotherapy, 42(2), 352–357. [Link]
-
Firooz, A., & Khamesipour, A. (2019). Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis. Expert Opinion on Drug Delivery, 16(5), 527–535. [Link]
-
What is the recommended treatment for Leishmaniasis? (2025). Dr.Oracle. [Link]
-
Bern, C., & Adler-Moore, J. (2008). Liposomal Amphotericin B and Leishmaniasis: Dose and Response. Clinical Infectious Diseases, 47(12), 1548–1550. [Link]
-
van der Meer, M. A. A., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pathogens, 12(5), 720. [Link]
-
Clinical Care of Leishmaniasis. (2024). Centers for Disease Control and Prevention. [Link]
-
Treatment of Visceral Leishmaniasis. (2011). The American Journal of Tropical Medicine and Hygiene, 84(4), 530–535. [Link]
-
Leishmaniasis Medication. (2024). Medscape. [Link]
-
Visceral leishmaniasis: Experimental models for drug discovery. (2011). ResearchGate. [Link]
-
Leishmaniasis Treatment & Management. (2024). Medscape. [Link]
-
van den Bogaart, E., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003951. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2016). Molecules, 21(12), 1648. [Link]
-
Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy and Bioallied Sciences, 5(1), 2–11. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2015). ResearchGate. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2013). SciELO México. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
Non-acidic pyrazole EP1 receptor antagonists with in vivo analgesic efficacy. (2007). Bioorganic & Medicinal Chemistry Letters, 17(16), 4487–4491. [Link]
-
Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. (2019). ACS Medicinal Chemistry Letters, 10(10), 1430–1436. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4381. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(5), 1404. [Link]
Sources
- 1. Visceral leishmaniasis: experimental models for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Amphotericin B and Leishmaniasis: Dose and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative analysis of different synthetic methods for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Synthetic Methodologies
The targeted synthesis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science, can be approached through several distinct synthetic routes. The selection of an optimal method is contingent upon a variety of factors including, but not limited to, desired yield, scalability, cost-effectiveness, and the availability of specialized equipment. This guide provides a comprehensive comparative analysis of the most prevalent and innovative synthetic strategies, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: A Comparative Overview of Synthetic Methods
| Synthetic Strategy | Key Features | Typical Yields | Reaction Time | Key Advantages | Primary Disadvantages |
| Method A: Classical N-Alkylation | Two-step process involving synthesis of precursors and subsequent N-alkylation with a base in a solvent. | Good to Excellent | Several hours to overnight | Well-established, reliable, versatile. | Requires isolation of intermediates, longer reaction times. |
| Method B: Phase-Transfer Catalysis (PTC) | Heterogeneous reaction conditions using a phase-transfer catalyst, often solvent-free. | High to Excellent | 1-6 hours | Shorter reaction times, often solvent-free (greener), simplified work-up. | Catalyst cost, potential for side reactions if not optimized. |
| Method C: Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | High to Excellent | 5-20 minutes | Dramatically reduced reaction times, often higher yields, enhanced purity. | Requires specialized microwave reactor, scalability can be a concern. |
| Method D: One-Pot Synthesis | Condensation and bromination in a single reaction vessel. | Good to High | Varies | Procedural simplicity, time and resource efficient. | Can be challenging to optimize, potential for side-product formation. |
The Foundational Precursors: Synthesis of 4-bromopyrazole and 4-chlorobenzyl Halides
A robust synthesis of the target molecule is predicated on the efficient preparation of its key precursors: 4-bromopyrazole and a suitable 4-chlorobenzyl halide.
Synthesis of 4-bromopyrazole
4-Bromopyrazole is a crucial intermediate, and its synthesis can be achieved through several methods. A common laboratory-scale preparation involves the bromination of pyrazole. Other innovative methods include a one-pot, three-component electrocatalytic synthesis from acetylacetone, hydrazine, and diethyl bromomalonate, which offers an eco-friendly alternative.[1] For the purpose of this guide, we will consider the direct bromination of pyrazole.
Synthesis of 4-chlorobenzyl Chloride
The alkylating agent, 4-chlorobenzyl chloride, is typically synthesized from 4-chlorotoluene via free-radical chlorination.[2][3] This reaction is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). Careful control of the reaction conditions is necessary to favor side-chain chlorination over undesired ring chlorination.[2]
Method A: The Classical Approach - N-Alkylation of 4-bromopyrazole
This widely-used, two-step methodology first involves the deprotonation of 4-bromopyrazole with a suitable base, followed by nucleophilic substitution with 4-chlorobenzyl chloride.
Reaction Mechanism: The reaction proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the pyrazole nitrogen, generating a pyrazolate anion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired N-alkylated product.
Experimental Protocol:
-
To a solution of 4-bromopyrazole (1.0 eq.) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.
-
Add a solution of 4-chlorobenzyl chloride (1.0-1.2 eq.) in the same solvent dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Discussion: This method is highly reliable and its versatility allows for the use of various bases and solvents, enabling optimization for specific laboratory setups. However, the requirement for anhydrous conditions when using strong bases like NaH, and the often-lengthy reaction times, are notable drawbacks.
Method B: A Greener Alternative - Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a more efficient and environmentally friendly approach to the N-alkylation of pyrazoles.[1][4] This method facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution of the reactants) through the use of a phase-transfer catalyst, such as a quaternary ammonium salt.
Causality Behind Experimental Choices: The phase-transfer catalyst, typically tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the pyrazolate anion, transporting it into the organic phase where it can react with the alkylating agent. This circumvents the need for a homogeneous solution and can often be performed without a solvent.[1]
Experimental Protocol:
-
In a round-bottom flask, thoroughly mix 4-bromopyrazole (1.0 eq.), powdered potassium hydroxide (KOH, 3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).
-
To this solid mixture, add 4-chlorobenzyl chloride (1.1 eq.).
-
The reaction mixture is stirred vigorously at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for 1-6 hours, with progress monitored by TLC.
-
Upon completion, water is added to dissolve the inorganic salts, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product can often be purified by recrystallization or column chromatography.
Discussion: The PTC method significantly reduces reaction times and often eliminates the need for organic solvents, aligning with the principles of green chemistry.[5] The work-up is generally simpler compared to the classical method. However, the cost of the phase-transfer catalyst can be a consideration for large-scale synthesis.
Method C: The High-Speed Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[6][7][8] For the N-alkylation of pyrazoles, this technique can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.
Mechanism of Acceleration: Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase. This results in a significant acceleration of the reaction rate compared to conventional heating methods.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine 4-bromopyrazole (1.0 eq.), 4-chlorobenzyl chloride (1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent (e.g., DMF or ethanol).
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).
-
After the reaction is complete, the vessel is cooled, and the mixture is worked up in a similar manner to the classical method (extraction and purification).
Discussion: The primary advantage of microwave-assisted synthesis is the drastic reduction in reaction time.[9] This can be particularly beneficial for high-throughput synthesis and library generation in drug discovery. However, the requirement for specialized and often costly microwave equipment can be a limiting factor.
Method D: The Efficiency Champion - One-Pot Synthesis
A one-pot synthesis streamlines the entire process by forming the pyrazole ring and performing the N-alkylation in a single reaction vessel without the isolation of intermediates.[10][11][12] While a direct one-pot synthesis for the target molecule is not extensively reported, a conceptual protocol can be designed based on known transformations.
Conceptual Workflow:
Caption: Conceptual workflow for a one-pot synthesis.
Discussion: The one-pot approach offers significant advantages in terms of operational simplicity, reduced waste, and time savings. However, the optimization of reaction conditions to ensure high yields and minimize side products for all sequential steps can be challenging.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical N-alkylation remains a robust and reliable method, while phase-transfer catalysis offers a greener and more efficient alternative. For rapid synthesis, microwave-assisted methods are unparalleled. The development of a robust one-pot synthesis would represent a significant advancement in terms of efficiency and sustainability. The choice of the most appropriate method will ultimately depend on the specific needs and resources of the research setting. As the demand for novel heterocyclic compounds continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.
References
- BenchChem. (2025).
-
PrepChem. (n.d.). Preparation of 4-chlorobenzyl chloride. [Link]
- Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
-
ChemBK. (2025). 4-Chlorobenzyl chloride. [Link]
-
Diez-Barra, E., et al. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
MDPI. (2021). 4-Chlorobenzyl chloride. [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Organic Chemistry Portal. (2013). Pyrazole synthesis. [Link]
-
ResearchGate. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Scilit. (2012). Efficient one-pot synthesis of substituted pyrazoles. [Link]
-
National Institutes of Health. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]
-
ResearchGate. (2017). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:. [Link]
-
JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
MDPI. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
National Institutes of Health. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. [Link]
-
National Institutes of Health. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
DergiPark. (2017). Synthesis of Some New Pyrazoles. [Link]
-
Specialty Chemicals Magazine. (2012). Industrial Phase-Transfer Catalysis. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Efficient one-pot synthesis of substituted pyrazoles | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, a heterocyclic compound of interest in pharmaceutical research and development. As a substituted pyrazole, this molecule plays a role in the synthesis of various biologically active compounds.[1] Ensuring the purity, stability, and accurate quantification of this intermediate is paramount for drug safety and efficacy.
This document is intended for researchers, analytical scientists, and quality control professionals. It offers a detailed examination of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a framework for their cross-validation in accordance with international regulatory standards. The objective is to equip the reader with the necessary knowledge to select and implement the most appropriate analytical strategy for their specific needs.
Introduction to the Analyte and the Imperative for Robust Analysis
This compound is a halogenated pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] The presence of bromine and chlorine atoms in the structure of our target analyte makes it a valuable synthon for further chemical modifications, likely through cross-coupling reactions. Given its role as a potential pharmaceutical intermediate, stringent analytical control is necessary to ensure the quality and consistency of the final active pharmaceutical ingredient (API).
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or stability testing). Based on the structure of this compound, we can infer several key properties relevant to its analysis. The presence of aromatic rings (pyrazole and chlorophenyl) suggests strong ultraviolet (UV) absorbance, making HPLC-UV a suitable technique for quantification. The compound is also expected to have good solubility in common organic solvents used in liquid chromatography, such as acetonitrile and methanol.[3][4] Furthermore, its predicted boiling point suggests sufficient volatility for analysis by gas chromatography.[5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, an RP-HPLC method with UV detection is the logical first choice for assay and impurity determination. The underlying principle involves the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential hydrophobic interactions of the sample components with the stationary phase.
Rationale for Method Selection
The choice of RP-HPLC is justified by the analyte's molecular structure. The pyrazole and chlorophenyl rings provide chromophores that absorb UV radiation, allowing for sensitive detection.[6][7][8][9] The non-polar nature of the molecule, conferred by the aromatic rings and the halogen substituents, ensures good retention on a C18 column, enabling effective separation from more polar impurities.
Detailed Experimental Protocol for HPLC-UV Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Trace Analysis
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can serve as a confirmatory method for identity and for the detection of volatile impurities that may not be amenable to HPLC analysis.
Rationale for Method Selection
The predicted boiling point of compounds similar to our analyte suggests it is sufficiently volatile for GC analysis.[5] The mass spectrometer provides definitive structural information through fragmentation patterns, which is invaluable for impurity identification. The presence of bromine and chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, further aiding in the identification of the analyte and its related substances.[10][11]
Detailed Experimental Protocol for GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in ethyl acetate.
-
Dilute the stock solution to a working concentration of 10 µg/mL with ethyl acetate.
Workflow for GC-MS Method Development and Validation
Caption: Workflow for GC-MS method development and validation.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample. This is crucial when one method is intended to replace or be used as an alternative to another. The validation of each method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]
Key Validation Parameters
The following parameters must be evaluated for both the HPLC-UV and GC-MS methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC, this is demonstrated by peak purity analysis and resolution from other peaks. For GC-MS, it is confirmed by the uniqueness of the retention time and the mass spectrum.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5 concentrations.[13]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay, this is typically 80-120% of the test concentration.[13]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies on spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Comparative Performance Analysis
While direct experimental data for this compound is not publicly available, we can project the expected performance of the HPLC-UV and GC-MS methods based on their application to similar halogenated aromatic compounds.
Table 1: Projected Performance Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV | GC-MS | Justification |
| Specificity | High (with PDA) | Very High | MS provides structural confirmation. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity. |
| Range (Assay) | 80-120% of nominal | 80-120% of nominal | As per ICH guidelines.[13] |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods are capable of high accuracy. |
| Precision (%RSD) | < 1.0% | < 2.0% | HPLC generally offers slightly better precision. |
| LOD | ~0.01 µg/mL | ~0.001 µg/mL | GC-MS is typically more sensitive. |
| LOQ | ~0.03 µg/mL | ~0.003 µg/mL | Reflects the higher sensitivity of GC-MS. |
| Robustness | Good | Good | Both methods can be made robust with proper development. |
| Throughput | Moderate | Moderate to High | GC run times can often be shorter. |
| Application | Purity, Assay, Stability | Identification, Trace Impurities | Each method has its strengths. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between them depends on the specific analytical objective.
-
For routine quality control, including assay and purity determination, the proposed RP-HPLC-UV method is recommended. It is robust, precise, and widely available in QC laboratories. Its ability to analyze non-volatile impurities makes it ideal for stability studies.
-
For definitive identification, confirmation of structure, and the analysis of volatile or thermally stable trace impurities, the GC-MS method is superior. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling and in-depth investigations.
A comprehensive analytical strategy for this compound should leverage the strengths of both techniques. The HPLC-UV method should be established as the primary method for routine analysis and release testing, while the GC-MS method should be validated and used as a complementary technique for confirmatory purposes and specialized investigations. This dual-method approach, underpinned by a rigorous cross-validation study, will ensure the highest level of confidence in the quality and consistency of this important pharmaceutical intermediate.
References
-
ChemBK. (2024, April 9). 4-BROMO-1-METHYL-1H-PYRAZOLE. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Retrieved from [Link]
-
National Institutes of Health. (2022, August 11). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Bromopyrazole. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
bioRxiv. (2024, October 19). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Retrieved from [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Pyrazole-Based Inhibitors in Enzymatic Assays
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2][3] Its remarkable versatility in substitution and its ability to engage in various biological interactions have cemented its role as a cornerstone in drug discovery.[4][5] This is evidenced by the numerous FDA-approved drugs incorporating a pyrazole core, targeting a wide array of diseases. These include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a multitude of kinase inhibitors for oncology.[3][5]
The efficacy of these drugs hinges on their precise interaction with specific enzyme targets. Therefore, the rigorous, quantitative comparison of pyrazole-based inhibitors is not merely an academic exercise; it is a critical step in the drug development pipeline. This guide provides a framework for conducting head-to-head comparisons of these inhibitors in enzymatic assays, grounded in the principles of scientific integrity and practical, field-proven insights. We will move from foundational principles to detailed protocols and illustrative case studies, equipping you to generate robust, reliable, and publication-quality data.
Part 1: Foundational Principles of Enzymatic Inhibition
Before designing an experiment, a firm grasp of the underlying kinetics is essential. An enzymatic assay measures the rate of a reaction catalyzed by an enzyme. An inhibitor's function is to reduce this rate. The way it does so defines its mechanism and is crucial for its characterization.
Mechanisms of Reversible Inhibition
Reversible inhibitors bind to an enzyme non-covalently and can dissociate.[6] Understanding the type of inhibition is key to interpreting your results correctly.
-
Competitive Inhibition: The inhibitor directly competes with the substrate for the enzyme's active site. This inhibition can be overcome by increasing the substrate concentration. Kinetically, this increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[7][8][9]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). It can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition cannot be overcome by increasing substrate concentration. Kinetically, it reduces the Vₘₐₓ but does not affect the Kₘ.[8][9]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it. This type of inhibition is most effective at high substrate concentrations. Kinetically, it reduces both Vₘₐₓ and Kₘ.[6][8][10]
Figure 1: Mechanisms of Competitive and Non-competitive Inhibition.
Key Metrics for Inhibitor Potency: IC₅₀ and Kᵢ
-
IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[11][12] It is the most common metric for reporting inhibitor potency but is highly dependent on experimental conditions (e.g., substrate concentration).[11][13]
-
Kᵢ (Inhibition Constant): This is the dissociation constant of the enzyme-inhibitor complex. It represents the true binding affinity of the inhibitor for the enzyme and is an intrinsic property, independent of substrate concentration.[11]
For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation , which underscores the importance of knowing the substrate concentration ([S]) and the enzyme's Kₘ for that substrate.[11]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Part 2: Designing a Robust Head-to-Head Comparison Study
A successful comparison relies on meticulous experimental design. The goal is to create a self-validating system where the only significant variable is the inhibitor being tested.
Causality Behind Experimental Choices
-
Enzyme Concentration: Should be kept low and constant, in the linear range of the assay, to ensure the inhibitor concentration is not depleted by binding to the enzyme (i.e., not in a "tight-binding" regime).
-
Substrate Concentration: The choice here is critical. For comparing IC₅₀ values of competitive inhibitors, it is standard practice to run the assay with the substrate concentration equal to its Kₘ. This provides a standardized condition for comparison and ensures the assay is sensitive to competitive binders.
-
Buffer Conditions: pH, ionic strength, and co-factors must be optimized for enzyme stability and activity and kept consistent across all experiments.
-
Controls are Non-Negotiable:
-
Positive Control (No Inhibitor): Represents 100% enzyme activity (or 0% inhibition).
-
Negative Control (No Enzyme): Represents 0% enzyme activity (or 100% inhibition) and measures background signal.
-
Reference Inhibitor: Including a known, well-characterized inhibitor allows for assay validation and cross-experiment comparison.
-
Figure 2: General workflow for IC₅₀ determination in a plate-based assay.
Experimental Protocol: IC₅₀ Determination via 96-Well Plate Assay
This protocol provides a template for a typical absorbance-based enzymatic assay. It must be adapted for the specific enzyme and detection method (e.g., fluorescence, luminescence).
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X solution with all necessary co-factors.
-
Enzyme Stock: Prepare a 2X working solution of the enzyme in Assay Buffer. The final concentration in the well should be predetermined from enzyme titration experiments to be in the linear range of the assay.
-
Substrate Stock: Prepare a 2X working solution of the substrate in Assay Buffer. The final concentration in the well should ideally be at the Kₘ value.
-
Inhibitor Stocks: Prepare 100X stock solutions of each pyrazole inhibitor and the reference compound in a suitable solvent (e.g., DMSO). Then, create a 2X working dilution series (e.g., 10-point, 1:3 dilutions) in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the 2X inhibitor dilutions (or appropriate controls) to the wells of a 96-well plate according to your plate map.
-
Test Wells: 50 µL of 2X inhibitor dilutions.
-
Positive Control (0% Inhibition): 50 µL of Assay Buffer with the same final DMSO concentration as the test wells.
-
Negative Control (100% Inhibition): 50 µL of Assay Buffer.
-
-
Add 25 µL of the 2X Enzyme Stock to all wells except the Negative Control wells. Add 25 µL of Assay Buffer to the Negative Control wells.
-
Mix the plate gently and pre-incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the 2X Substrate Stock to all wells.
-
Mix the plate and incubate for a predetermined time (e.g., 30-60 minutes) during which the reaction rate is linear.
-
Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Part 3: Case Studies - Pyrazole-Based Inhibitors in Action
Let's examine three prominent examples of pyrazole-based drugs to illustrate these principles.
Case Study 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[14][15] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][16] While COX-1 is constitutively expressed and has protective roles (e.g., in the gut lining), COX-2 is induced at sites of inflammation.[16] Therefore, selective inhibition of COX-2 is desirable to reduce inflammation while minimizing gastrointestinal side effects.[16][17]
Figure 3: Selective inhibition of the COX-2 pathway by Celecoxib.
Comparative Inhibitory Data: A head-to-head comparison in enzymatic assays reveals Celecoxib's selectivity.
| Inhibitor | Target Enzyme | IC₅₀ | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-1 | ~15 µM | ~375 |
| COX-2 | ~0.04 µM | ||
| Ibuprofen | COX-1 | ~13 µM | ~0.5 |
| COX-2 | ~25 µM |
(Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.)
The data clearly demonstrates that Celecoxib is orders of magnitude more potent against COX-2 than COX-1, a critical feature for its therapeutic profile.[17]
Case Study 2: Allopurinol - A Xanthine Oxidase Inhibitor
Allopurinol is a cornerstone therapy for gout, a condition caused by high levels of uric acid.[18] It acts by inhibiting xanthine oxidase, the enzyme responsible for the final steps in purine metabolism that produce uric acid.[19][20][21] Allopurinol itself is a structural analog of hypoxanthine and acts as a competitive inhibitor.[18][22] It is also metabolized by the enzyme to oxypurinol, which is a more potent, long-lasting inhibitor.[18][20][22]
Comparative Inhibitory Data:
| Inhibitor | Target Enzyme | Kᵢ | Mechanism |
| Allopurinol | Xanthine Oxidase | ~700 nM | Competitive |
| Oxypurinol | Xanthine Oxidase | ~30 nM | Non-competitive (tight-binding) |
(Note: Kᵢ values are approximate. Data synthesized from multiple sources.)
An enzymatic comparison of allopurinol and its active metabolite, oxypurinol, reveals the latter's superior potency and different inhibitory mechanism, which accounts for the drug's sustained clinical effect.[22]
Case Study 3: Ruxolitinib - A Janus Kinase (JAK) Inhibitor
The pyrazole scaffold is a key feature in a vast number of protein kinase inhibitors used in oncology and immunology.[1][23][24] Kinases are a large family of enzymes, and achieving selectivity is a major challenge in drug design. Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[1] Profiling its activity against a panel of related kinases is essential to understand its therapeutic window and potential off-target effects.
Comparative Inhibitory Data (Selectivity Profile):
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Ruxolitinib | JAK1 | ~3.3 |
| JAK2 | ~2.8 | |
| JAK3 | ~428 | |
| TYK2 | ~19 |
(Data sourced from literature.[1])
This head-to-head comparison demonstrates that Ruxolitinib is highly potent against JAK1 and JAK2, with significantly less activity against the related JAK3, highlighting its specific selectivity profile.
Part 4: Data Analysis and Interpretation
-
Data Normalization: Raw data from the plate reader must be converted into percent inhibition.
-
% Inhibition = 100 * (1 - (Sample - Avg. Negative Control) / (Avg. Positive Control - Avg. Negative Control))
-
-
Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration. The resulting curve should be sigmoidal.
-
IC₅₀ Calculation: Use a non-linear regression model, typically a four-parameter logistic (4PL) fit, to analyze the dose-response curve. This will provide a calculated IC₅₀ value with confidence intervals.[25]
-
Selectivity Profiling: The ultimate goal is often not just potency but selectivity. An inhibitor should be tested against a panel of related enzymes (e.g., other kinases, other cyclooxygenases).[26][27] The ratio of IC₅₀ values between the off-target and the primary target provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity.
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. However, the true value of these compounds can only be unlocked through rigorous and well-designed enzymatic assays. By understanding the principles of enzyme kinetics, carefully planning experimental conditions, and using appropriate controls and reference compounds, researchers can confidently perform head-to-head comparisons. This systematic approach ensures the generation of high-quality, reproducible data that is essential for advancing promising molecules from the laboratory bench to clinical application.
References
-
Gothert, M. Mode of action of sildenafil. PubMed. Available at: [Link].
-
Patel, R. Celecoxib. StatPearls - NCBI Bookshelf. Available at: [Link].
-
Mandal, A. Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link].
- Sildenafil: What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. Google.
- Allopurinol: What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Google.
-
Starr, M. & Ghaffari, A. Allopurinol. StatPearls - NCBI Bookshelf. Available at: [Link].
-
Sildenafil. Wikipedia. Available at: [Link].
-
Celecoxib. Wikipedia. Available at: [Link].
-
Allopurinol. Wikipedia. Available at: [Link].
-
El-Gamal, M. I. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link].
-
El-Gamal, M. I., Al-Ameen, M. & Anbar, M. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link].
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. Available at: [Link].
-
What is the mechanism of Allopurinol?. Patsnap Synapse. Available at: [Link].
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link].
-
What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link].
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link].
-
Pertwee, R. G. Allopurinol for pain relief: more than just crystal clearance?. British Journal of Pharmacology. Available at: [Link].
-
Brehmer, D. et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link].
-
The mechanism of action of sildenafil and its subsequent potential... ResearchGate. Available at: [Link].
-
IC50 Determination. edX. Available at: [Link].
-
El-Gamal, M. I. et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link].
- The Definitive Guide To Sildenafil: Uses, Science, And Sourcing Insights. Google.
-
Enzyme kinetics and inhibition. Fiveable. Available at: [Link].
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link].
-
Li, Y. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link].
-
Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. PubMed. Available at: [Link].
-
IC50. Wikipedia. Available at: [Link].
-
Brehmer, U., Godl, K. & Muller, S. Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. Available at: [Link].
-
Osman, E. O. et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link].
-
La Mura, L. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link].
-
Shah, P. et al. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition. Available at: [Link].
-
Hilal, M. A. et al. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
-
Mohy El-Din, M. M. et al. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link].
-
Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Semantic Scholar. Available at: [Link].
-
Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link].
-
Gritsan, A. M. et al. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. Available at: [Link].
-
Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link].
-
Cravatt, B. F., Wright, A. T. & Kozarich, J. W. Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Available at: [Link].
-
Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link].
-
Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link].
-
Adibekian, A. et al. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. Available at: [Link].
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link].
-
Gao, Y. et al. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link].
-
Papalia, G. A. et al. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link].
-
measuring enzyme inhibition by drugs. YouTube. Available at: [Link].
-
Amato, R. et al. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. Allopurinol - Wikipedia [en.wikipedia.org]
- 19. droracle.ai [droracle.ai]
- 20. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Allopurinol for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking the ADME-Tox Profile of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole Against Established Drugs
In the landscape of modern drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount. A promising lead candidate with high target affinity can ultimately fail in clinical trials due to unfavorable pharmacokinetic or safety profiles. This guide presents a comprehensive framework for benchmarking the ADME-Tox properties of a novel pyrazole derivative, 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole, against a panel of well-characterized drugs: Celecoxib, Ibuprofen, and Ketoconazole.
This document is designed for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind the experimental choices. By following this strategic approach, research teams can generate a robust data package to inform the progression of this and other novel chemical entities.
Introduction: The Critical Role of Early ADME-Tox Profiling
The journey of a drug from a laboratory concept to a therapeutic reality is fraught with challenges, with a significant number of candidates failing due to poor ADME-Tox profiles.[1] Early-stage in vitro and in silico screening can significantly mitigate these risks, saving both time and resources.[1][2] The subject of our investigation, this compound, belongs to the pyrazole class of compounds, which are prevalent in many pharmaceuticals.[3][4][5] A systematic evaluation of its ADME-Tox properties is therefore essential.
To provide context to the experimental data, we have selected three benchmark drugs:
-
Celecoxib : A selective COX-2 inhibitor, structurally related with its pyrazole core.
-
Ibuprofen : A non-selective COX inhibitor, representing a widely used NSAID with a different chemical scaffold.
-
Ketoconazole : An antifungal agent known for its significant drug-drug interactions and off-target effects, serving as a valuable reference for potential liabilities.
This guide will detail the methodologies for assessing key ADME-Tox parameters, present the expected data in a comparative format, and provide the scientific rationale for each experimental design.
In Silico Profiling: A First Look at Physicochemical Properties
Before embarking on laboratory-based assays, in silico tools can provide valuable initial predictions of a compound's ADME-Tox properties based on its chemical structure.[6][7][8][9] For this compound, these computational models can estimate parameters such as aqueous solubility, lipophilicity (LogP), and potential for metabolic liabilities. While these are predictions, they are instrumental in guiding the design of subsequent in vitro experiments.
Comparative ADME-Tox Data at a Glance
The following tables summarize the key ADME-Tox parameters for our benchmark drugs. The corresponding columns for this compound are intentionally left blank, representing the data to be generated using the methodologies outlined in this guide.
Table 1: Comparative Permeability and Distribution Properties
| Parameter | This compound | Celecoxib | Ibuprofen | Ketoconazole |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | To be determined | 22.70 ± 1.51[10] | 0.579 ± 0.052[11] | Not available in searched literature |
| Plasma Protein Binding (%) | To be determined | 97 - 98.5[2][12][13] | ~99[6][14][15][16][17] | ~99[18][19][20][21][22] |
Table 2: Comparative Metabolism and Safety Profiles
| Parameter | This compound | Celecoxib | Ibuprofen | Ketoconazole |
| Metabolic Stability (HLM t₁/₂) | To be determined | ~11 hours (in vivo)[23] | 2 - 4 hours (in vivo)[14] | Moderate (10-30 min in vitro)[12] |
| Primary Metabolizing Enzymes | To be determined | CYP2C9[20][23][24][25] | CYP2C8, CYP2C9[13] | CYP3A4 |
| Cytotoxicity (HepG2 IC₅₀, µM) | To be determined | 23.8[26] | >1000 (significant toxicity at 1mg/mL)[18][27] | 50.3 (racemic)[28][29][30] |
| hERG Inhibition (IC₅₀, µM) | To be determined | 6.0[16][25] | >30 | 1.7 - 1.92[27] |
Methodologies: A Step-by-Step Guide to ADME-Tox Assays
The following section provides detailed protocols for the key in vitro ADME-Tox assays. The rationale behind each experimental choice is explained to ensure a thorough understanding of the data being generated.
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting in vivo oral absorption of drugs.[22][23][28][29] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® supports and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study:
-
The test compound (and benchmarks) is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To assess active efflux, the experiment is also performed in the B-to-A direction.
-
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor chamber.
Causality Behind Experimental Choices:
-
The 21-25 day culture period is crucial for the Caco-2 cells to express the necessary transporter proteins and form tight junctions, providing a more physiologically relevant model.
-
Measuring bidirectional transport allows for the calculation of an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its oral absorption.
Caption: Workflow for the Caco-2 Permeability Assay.
Distribution: Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[18] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the unbound fraction of a drug in plasma.
Experimental Protocol:
-
Preparation: The test compound is added to human plasma at a clinically relevant concentration.
-
Dialysis: The plasma containing the compound is loaded into one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the drug concentration is measured by LC-MS/MS.
-
Data Analysis: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Causality Behind Experimental Choices:
-
Equilibrium dialysis is preferred as it minimizes the effects of protein leakage and non-specific binding that can occur with other methods like ultrafiltration.
-
Using human plasma is essential for the most clinically relevant data, as protein binding can vary significantly between species.
Metabolism: Liver Microsomal Stability Assay
This assay provides an early indication of a compound's metabolic clearance by the liver, a primary site of drug metabolism.[1] Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.
Experimental Protocol:
-
Incubation: The test compound is incubated with HLM in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining concentration of the parent compound in each sample is measured by LC-MS/MS.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Causality Behind Experimental Choices:
-
The inclusion of NADPH is critical as it is an essential cofactor for CYP enzyme activity.
-
Monitoring the disappearance of the parent compound over time allows for the calculation of key kinetic parameters that can be used in pharmacokinetic modeling.
Caption: Workflow for the Liver Microsomal Stability Assay.
Toxicity: Cytotoxicity and hERG Inhibition Assays
4.4.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[12][13] The HepG2 human liver cancer cell line is commonly used as it retains many of the metabolic functions of primary hepatocytes.
Experimental Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.
-
Data Analysis: The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is calculated.
Causality Behind Experimental Choices:
-
The use of a concentration range allows for the determination of a dose-response relationship and a precise IC₅₀ value.
-
HepG2 cells are a relevant cell line for initial toxicity screening as the liver is a primary organ for drug-induced toxicity.
4.4.2. hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[7][15][16][24][27] Therefore, assessing a compound's potential for hERG inhibition is a critical safety screen.
Experimental Protocol:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the electrical current flowing through the hERG channels in individual cells.
-
Compound Application: The test compound is applied to the cells at various concentrations.
-
Current Measurement: The hERG channel current is measured before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined.
Causality Behind Experimental Choices:
-
The patch-clamp technique is the "gold standard" for assessing ion channel function as it provides a direct measure of the channel's electrical activity.
-
Determining the IC₅₀ for hERG inhibition allows for a quantitative assessment of the risk of cardiotoxicity.
Conclusion: A Data-Driven Path Forward
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the ADME-Tox properties of this compound. By generating high-quality in vitro data and comparing it against established drugs like Celecoxib, Ibuprofen, and Ketoconazole, researchers can make informed decisions about the future development of this novel compound. Early identification of potential liabilities or favorable properties is key to a successful and efficient drug discovery program. The methodologies and comparative data presented herein provide a solid foundation for the preclinical assessment of this and other new chemical entities.
References
-
U.S. Food and Drug Administration. (n.d.). nda 20-998. accessdata.fda.gov. [Link]
-
Yao, J. A., et al. (2005). Inhibition of the HERG K+ channel by the antifungal drug ketoconazole depends on channel gating and involves the S6 residue F656. PubMed. [Link]
-
García-Contreras, L., et al. (1990). Serum binding of ketoconazole in health and disease. PubMed. [Link]
-
U.S. Food and Drug Administration. (2005). Pharmacology Review(s). accessdata.fda.gov. [Link]
-
Dumaine, R., et al. (1998). Blockade of HERG and Kv1.5 by ketoconazole. PubMed. [Link]
-
Daneshmend, T. K., & Warnock, D. W. (1988). Clinical pharmacokinetics of ketoconazole. PubMed. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
-
U.S. Food and Drug Administration. (1999). 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Zhou, Z., et al. (2008). Coexistence of hERG current block and disruption of protein trafficking in ketoconazole-induced long QT syndrome. PMC. [Link]
-
Paulson, S. K., et al. (1999). Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human. PubMed. [Link]
-
Frolov, R. V., et al. (2011). Inhibition of hERG potassium channels by celecoxib and its mechanism. PubMed. [Link]
-
Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PMC. [Link]
-
Lee, J., et al. (n.d.). Apparent permeability (Papp) in Caco-2 cells. ResearchGate. [Link]
-
Al-Sbiei, A., et al. (2015). Combining Celecoxib with Sorafenib Synergistically Inhibits Hepatocellular Carcinoma Cells In Vitro. Anticancer Research. [Link]
-
Lockwood, G. F., et al. (n.d.). Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. ResearchGate. [Link]
-
Frolov, R. V., et al. (2011). Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. PLOS One. [Link]
-
Frolov, R. V., et al. (2011). Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. PMC. [Link]
-
Dobson, P. D., & Kell, D. B. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC. [Link]
-
Lockwood, G. F., et al. (1983). Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. SciSpace. [Link]
-
Lockwood, G. F., et al. (1983). Pharmacokinetics of ibuprofen in man--III: Plasma protein binding. PubMed. [Link]
-
Legrand, V., et al. (1991). Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study. PMC. [Link]
-
Gascoigne, E. W., et al. (1985). Pharmacokinetics and dose proportionality of ketoconazole in normal volunteers. ASM Journals. [Link]
-
Wanwimolruk, S., et al. (1983). The binding of ibuprofen to plasma proteins. PubMed. [Link]
-
Al-Sbiei, A., et al. (2015). Combining Celecoxib with Sorafenib Synergistically Inhibits Hepatocellular Carcinoma Cells In Vitro. Anticancer Research. [Link]
-
Novotná, A., et al. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS One. [Link]
-
Novotná, A., et al. (n.d.). Effects of ketoconazole cis -enantiomers on CYP3A4 protein expression... ResearchGate. [Link]
-
Tang, C., et al. (n.d.). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. ResearchGate. [Link]
-
Davies, N. M. (1998). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. PubMed. [Link]
-
Dumaine, R., et al. (n.d.). Blockade of HERG and Kv 1 . 5 by Ketoconazole 1. Semantic Scholar. [Link]
-
Novotná, A., et al. (n.d.). (PDF) Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. ResearchGate. [Link]
-
Pashapour, S., et al. (2022). Investigating the cytotoxic effect of ibuprofen concentration in liver cancer cells (HepG2) and normal fibroblast (AGO). TMR Publishing Group. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. hrcak.srce.hr. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro-WuXi. [Link]
-
El-Awady, R., et al. (n.d.). Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. [Link]
-
Pashapour, S., et al. (n.d.). Viability percentage of HepG2 cancer cells after treatment with... ResearchGate. [Link]
-
Palkar, M. B., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. [Link]
-
Pashapour, S., et al. (2022). Investigating the cytotoxic effect of ibuprofen concentration in liver cancer cells (HepG2) and normal fibroblast (AGO). Scite. [Link]
-
Lemieux, M., et al. (2023). Differential Effects of Nonsteroidal Anti-Inflammatory Drugs in an In Vitro Model of Human Leaky Gut. NIH. [Link]
-
Frolov, R. V., et al. (n.d.). Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism. PLOS One. [Link]
-
Al-Said, M. S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Chen, Z., et al. (2004). Overexpression of cyclooxygenase-2 in human HepG2, Bel-7402 and SMMC-7721 hepatoma cell lines and mechanism of cyclooxygenase-2 selective inhibitor celecoxib-induced cell growth inhibition and apoptosis. PMC. [Link]
-
H-Y, C., & H-Y, L. (1993). Cytotoxicity of ketoconazole in malignant cell lines. PubMed. [Link]
-
U.S. Food and Drug Administration. (n.d.). NDA 20-998 Celecoxib (Celebrex). accessdata.fda.gov. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]
-
sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
Paulson, S. K., et al. (n.d.). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. ResearchGate. [Link]
-
Frolov, R. V., et al. (n.d.). Celecoxib accelerated kinetics of activation, inactivation and... ResearchGate. [Link]
-
K, S., & G, R. (2009). Celecoxib inhibits MDR1 expression through COX-2-dependent mechanism in human hepatocellular carcinoma (HepG2) cell line. PubMed. [Link]
-
Kelder, J., et al. (n.d.). (PDF) Prediction of Intestinal Epithelial Transport of Drug in (Caco-2) Cell Culture from Molecular Structure using 'in silico' Approaches During Early Drug Discovery. ResearchGate. [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Ibuprofen mediates histone modification to diminish cancer cell stemness properties via a COX2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenotech.com [xenotech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism | PLOS One [journals.plos.org]
- 11. Increasing the Transport of Celecoxib over a Simulated Intestine Cell Membrane Model Using Mesoporous Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tmrjournals.com [tmrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 17. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. pkCSM [biosig.lab.uq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. journals.physiology.org [journals.physiology.org]
- 26. Advances in Natural Products: Extraction, Bioactivity, Biotransformation, and Applications | Applied Sciences | MDPI [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. researchgate.net [researchgate.net]
Comparative Docking Analysis of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole and its Analogs Against Cyclooxygenase-2 (COX-2)
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] A significant portion of their therapeutic effect, particularly their anti-inflammatory action, is attributed to the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive comparative docking study of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole and a curated set of its analogs against the human Cyclooxygenase-2 (COX-2) enzyme. By elucidating the molecular interactions and binding affinities, this in-silico analysis aims to provide valuable insights for the rational design of more potent and selective COX-2 inhibitors.
The core compound, this compound, serves as our template. To explore the structure-activity relationship (SAR), we have selected three analogs with systematic modifications to the phenyl ring: a methyl group (Analogue 1), a fluoro group (Analogue 2), and the absence of any substituent (Analogue 3). For a benchmark comparison, we have included Celecoxib, a well-established and selective COX-2 inhibitor, in our analysis.[4][5]
The Rationale for Targeting COX-2
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Pyrazole-containing compounds have shown promise as selective COX-2 inhibitors.[6][7][8]
Experimental Design: A Step-by-Step In-Silico Protocol
This section outlines the detailed methodology for the comparative molecular docking study using the widely recognized software AutoDock Vina.
Step 1: Preparation of the Receptor (COX-2)
The three-dimensional crystal structure of human Cyclooxygenase-2 in complex with a selective inhibitor was obtained from the Protein Data Bank (PDB ID: 1CX2).[9][10][11] The following preparation steps were performed using AutoDockTools (ADT):
-
Removal of Non-essential Molecules: Water molecules and the co-crystallized ligand were removed from the protein structure.
-
Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein to correctly represent the protonation states of amino acid residues at physiological pH.
-
Assignment of Gasteiger Charges: Gasteiger partial charges were computed and assigned to all atoms of the protein.
-
Conversion to PDBQT Format: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina.
Step 2: Preparation of the Ligands
The 3D structures of this compound, its three analogs, and Celecoxib were generated from their respective SMILES (Simplified Molecular Input Line Entry System) strings using an online 3D structure generator.
-
This compound: Clc1ccc(Cn2cc(Br)cn2)cc1
-
Analogue 1 (4-methylphenyl): Cc1ccc(Cn2cc(Br)cn2)cc1
-
Analogue 2 (4-fluorophenyl): Fc1ccc(Cn2cc(Br)cn2)cc1
-
Analogue 3 (phenyl): c1ccc(Cn2cc(Br)cn2)cc1
-
Celecoxib: CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F[4]
The following preparation steps were performed for each ligand using AutoDockTools:
-
Torsion Tree Detection: The rotatable bonds in each ligand were detected to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT Format: The prepared ligands were saved in the PDBQT file format.
Step 3: Defining the Binding Site (Grid Box Generation)
A grid box was defined around the active site of COX-2 to encompass the region where the ligands are expected to bind. The dimensions and center of the grid box were set to cover the key amino acid residues known to be involved in inhibitor binding.
-
Grid Box Center: x = 33.5, y = 23.5, z = 20.5
-
Grid Box Dimensions: 25 x 25 x 25 Å
Step 4: Molecular Docking with AutoDock Vina
Molecular docking was performed using AutoDock Vina. The program systematically explores different conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose. The conformation with the lowest binding energy, representing the most stable binding mode, was selected for further analysis. The "exhaustiveness" parameter, which controls the thoroughness of the search, was set to 8.
Results: Binding Affinities and Molecular Interactions
The docking results, including the binding affinities (in kcal/mol) and the key interacting residues, are summarized in the table below. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Val523, Phe518, Arg513, Tyr385 |
| Analogue 1 (4-methylphenyl) | -8.2 | Val523, Phe518, Arg513, Tyr385 |
| Analogue 2 (4-fluorophenyl) | -8.7 | Val523, Phe518, Arg513, Tyr385, Ser353 |
| Analogue 3 (phenyl) | -8.1 | Val523, Phe518, Arg513, Tyr385 |
| Celecoxib (Reference) | -10.2 | Val523, Phe518, Arg513, His90, Gln192 |
Discussion and Comparative Analysis
The results of our comparative docking study provide valuable insights into the structure-activity relationship of this compound and its analogs as potential COX-2 inhibitors.
Celecoxib , as expected, exhibited the highest binding affinity (-10.2 kcal/mol), which is consistent with its known potent and selective inhibition of COX-2.[12] Its sulfonamide group forms crucial hydrogen bonds with residues like His90 and Gln192, while the trifluoromethyl group occupies a hydrophobic side pocket, contributing to its high affinity and selectivity.
Among the pyrazole derivatives, Analogue 2 , featuring a 4-fluorophenyl group, displayed the most favorable binding energy (-8.7 kcal/mol). The fluorine atom, being highly electronegative, appears to form a favorable interaction, potentially a hydrogen bond, with the side chain of Ser353 in the active site. This additional interaction likely contributes to its enhanced binding affinity compared to the parent compound.
The parent compound, This compound , showed a strong binding affinity of -8.5 kcal/mol. The chlorophenyl group occupies a hydrophobic pocket within the active site, and the pyrazole core interacts with key residues.
Analogue 1 (4-methylphenyl) and Analogue 3 (phenyl) exhibited slightly lower binding affinities (-8.2 kcal/mol and -8.1 kcal/mol, respectively) compared to the parent compound. This suggests that the electronic nature of the substituent on the phenyl ring plays a significant role in modulating the binding affinity. The electron-withdrawing chloro and fluoro groups appear to be more favorable for binding than the electron-donating methyl group or the unsubstituted phenyl ring in this particular scaffold.
The primary interactions for all the studied pyrazole derivatives involved hydrophobic interactions with residues such as Val523 and Phe518, and a potential hydrogen bond or electrostatic interaction with Arg513 and Tyr385. These residues are known to be critical for the binding of various inhibitors to the COX-2 active site.
Visualizing the Interactions
To better understand the binding modes of these compounds, the docked poses were visualized using PyMOL. The following diagrams illustrate the key interactions.
Experimental Workflow Diagram
Caption: Workflow of the comparative molecular docking study.
Hypothetical Signaling Pathway Modulation
Inhibition of COX-2 by these pyrazole derivatives would interrupt the conversion of arachidonic acid to prostaglandin H2 (PGH2). This, in turn, would reduce the production of various pro-inflammatory prostaglandins (PGE2, PGI2, etc.), thereby alleviating inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound and its analogs are promising candidates for COX-2 inhibition. The presence of an electron-withdrawing group at the para-position of the phenyl ring, particularly a fluorine atom, enhances the binding affinity. These in-silico findings provide a solid foundation for the future synthesis and biological evaluation of these compounds. Further studies could explore a wider range of substitutions on both the phenyl and pyrazole rings to optimize the inhibitory activity and selectivity. Additionally, molecular dynamics simulations could be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate the binding free energies with higher accuracy.
References
-
PubChem. Celecoxib. National Center for Biotechnology Information. [Link]
-
YouTube. Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]
-
University of California, Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]
-
Wikipedia. Celecoxib. [Link]
-
RCSB PDB. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
Medium. Visualizing protein-protein docking using PyMOL. [Link]
-
ResearchGate. How can PyMOL be exploited for seeing ligand-protein interactions? [Link]
-
PubChem. Celecoxib-d7. National Center for Biotechnology Information. [Link]
-
NCBI. 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. [Link]
-
YouTube. How to visualize protein-ligand interactions by PyMOL || Protein Surface creation. [Link]
-
ResearchGate. Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? [Link]
-
PubChem. 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole. National Center for Biotechnology Information. [Link]
-
ChemDoodle 3D. Molecular Modeling and Graphics Software. [Link]
-
RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
NovoPro Bioscience Inc. Convert SMILES to 3D structure. [Link]
-
PubMed Central. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]
-
CORE. Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. [Link]
-
CCDC. How to generate a 3D molecular structure from a SMILES string. [Link]
-
Matter Modeling Stack Exchange. How to interpret the affinity in a protein docking - ligand. [Link]
-
SAMSON. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. celecoxib. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. [Link]
-
PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
Wikipedia. Scoring functions for docking. [Link]
-
Leskoff. SMILES to Structure. [Link]
-
PubMed Central. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
-
PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. National Center for Biotechnology Information. [Link]
-
PubMed Central. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. [Link]
-
PubChem. 1H-Pyrazole, 4-bromo-1-(fluoromethyl)-. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. National Center for Biotechnology Information. [Link]
-
SpectraBase. 1-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl). [Link]
-
MySkinRecipes. 4-Bromo-1-(3-fluorophenyl)-1H-pyrazole. [Link]
Sources
- 1. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]
- 2. celecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. echemi.com [echemi.com]
- 10. Celecoxib-d4 | C17H14F3N3O2S | CID 46780205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ChemDoodle 3D | Molecular Modeling and Graphics Software [chemdoodle.com]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of a novel small molecule, using the hypothetical compound 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole as a case study. In the absence of pre-existing public domain data on its biological targets, we will proceed with a de novo target identification and validation workflow. This guide is designed to be a dynamic and logical application of modern pharmacological techniques, moving from broad, unbiased screening to specific, quantitative validation of target engagement.
Our hypothetical starting point is that this compound (hereafter referred to as 'Compound-X') has demonstrated potent anti-proliferative effects in a human neuroblastoma cell line, SH-SY5Y, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The challenge is to identify its direct molecular target and validate this interaction to understand its mechanism of action.
Phase 1: Unbiased Target Identification using Chemical Proteomics
When the target of a bioactive compound is unknown, an unbiased approach is essential to survey a wide range of potential protein interactions within the cellular proteome. Chemical proteomics is a powerful tool for this purpose. Given that many pyrazole-containing scaffolds are known to interact with kinases, a logical first step is to investigate the kinome. However, a broader approach is often more revealing. For our case study, we will employ a competitive chemical proteomics approach to identify the cellular targets of Compound-X.
Kinobeads Competition Binding Assay
The Kinobeads assay is a chemoproteomic method used to profile the interactions of small molecules with a large number of endogenously expressed protein kinases.[1] It utilizes a resin "kinobeads" that is functionalized with multiple, non-selective ATP-competitive kinase inhibitors, which can bind a significant portion of the cellular kinome.[2] By incubating cell lysates with increasing concentrations of a free test compound (Compound-X) prior to incubation with the kinobeads, one can identify the targets of the test compound through competition.[3] Proteins that bind to Compound-X will be unable to bind to the kinobeads, and this depletion can be quantified by mass spectrometry.[4]
This method allows for the unbiased identification of kinase targets in a near-native state from cell lysates.[1] It provides a quantitative measure of target affinity by generating dose-response curves for each identified protein, from which an apparent dissociation constant (Kd) can be derived.[4]
Caption: Workflow for Kinobeads competition binding assay.
-
Cell Lysis: Culture SH-SY5Y cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a Bradford assay.
-
Competition: Aliquot the cell lysate and incubate with a range of concentrations of Compound-X (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate-compound mixture and incubate for 1 hour at 4°C with gentle rotation to allow for binding of kinases not occupied by Compound-X.
-
Washing: Pellet the kinobeads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified kinase across the different concentrations of Compound-X. Plot the abundance of each kinase as a function of Compound-X concentration to generate dose-response curves and calculate the IC50 for binding.
From this experiment, let's hypothesize that we identify Monoamine Oxidase B (MAO-B) as a high-affinity target of Compound-X, with an IC50 of 50 nM. MAO-B is an enzyme that breaks down dopamine and other neurotransmitters.[5] While not a kinase, some kinobead sets can pull down other ATP- or cofactor-binding proteins. This unexpected finding highlights the power of unbiased approaches.
Phase 2: Target Validation and Direct Engagement Studies
The identification of a putative target requires rigorous validation through orthogonal assays to confirm direct binding and functional relevance. We will now focus on validating the interaction between Compound-X and MAO-B. For comparison, we will introduce a well-characterized MAO-B inhibitor, Selegiline , as a positive control.[6]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context.[7] The principle is that a ligand binding to its target protein stabilizes the protein structure, leading to an increase in its melting temperature (Tm).[8] This thermal shift can be measured in intact cells or cell lysates.[9]
Confirming that Compound-X can bind to and stabilize MAO-B in intact SH-SY5Y cells provides strong evidence of target engagement in a physiological environment.[10] Comparing the thermal shift induced by Compound-X to that of Selegiline will allow for a direct comparison of their target engagement capabilities in cells.[11]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact SH-SY5Y cells with a saturating concentration of Compound-X (e.g., 10 µM), Selegiline (e.g., 10 µM), or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and quantify the amount of soluble MAO-B using a specific antibody via Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble MAO-B at each temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.
| Compound | Tm of MAO-B (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.5 | - |
| Compound-X (10 µM) | 60.5 | +8.0 |
| Selegiline (10 µM) | 59.0 | +6.5 |
These hypothetical results would indicate that both Compound-X and Selegiline bind to and stabilize MAO-B in intact cells, with Compound-X showing a slightly greater thermal stabilization effect at the tested concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique for the direct measurement of the thermodynamic parameters of binding interactions in solution.[12] It measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13][14]
ITC provides a label-free, in-solution measurement of the direct binding of Compound-X to purified, recombinant MAO-B.[15] This allows for a precise quantification of the binding affinity and a deeper understanding of the thermodynamic drivers of the interaction, which is crucial for structure-activity relationship (SAR) studies.[16]
-
Protein Preparation: Express and purify recombinant human MAO-B. Dialyze the protein extensively against the ITC running buffer.
-
Compound Preparation: Dissolve Compound-X and Selegiline in the final dialysis buffer.
-
ITC Experiment: Load the purified MAO-B into the sample cell of the calorimeter and Compound-X or Selegiline into the injection syringe. Titrate the compound into the protein solution in a series of small injections.
-
Data Analysis: Integrate the heat changes associated with each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
| Compound | Binding Affinity (Kd) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound-X | 35 nM | 1.05 | -12.5 | 2.3 |
| Selegiline | 80 nM | 0.98 | -10.2 | 1.1 |
These data would confirm a direct, high-affinity interaction between Compound-X and MAO-B, with a stoichiometry of approximately 1:1. The binding of Compound-X is shown to be more potent (lower Kd) than Selegiline and is primarily driven by a favorable enthalpic change.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique for studying biomolecular interactions.[17] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip.[18] SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), in addition to the equilibrium dissociation constant (KD).[19]
SPR provides valuable kinetic information about the binding interaction, which is complementary to the thermodynamic data from ITC.[20] Understanding the on- and off-rates of a compound can be critical for predicting its pharmacological effects in vivo.[21]
-
Chip Preparation: Immobilize purified recombinant MAO-B onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of Compound-X or Selegiline over the chip surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the chip surface to remove the bound compound.
-
Data Analysis: Fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate KD (kd/ka).
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| Compound-X | 2.5 x 10^5 | 8.75 x 10^-3 | 35 |
| Selegiline | 1.1 x 10^5 | 8.8 x 10^-3 | 80 |
These results would corroborate the ITC data, confirming the higher affinity of Compound-X for MAO-B. The kinetic data further reveal that the higher affinity of Compound-X is primarily due to a faster on-rate compared to Selegiline, while both compounds exhibit similar off-rates.
Conclusion
This guide has outlined a systematic and robust workflow for the de novo identification and validation of the mechanism of action for a novel bioactive compound, this compound (Compound-X). Through a hypothetical case study, we have demonstrated how a combination of unbiased chemical proteomics and orthogonal biophysical and cell-based target engagement assays can be used to:
-
Identify a putative target (MAO-B) from a complex cellular proteome.
-
Confirm direct binding of the compound to the target in a cellular environment (CETSA).
-
Quantify the thermodynamics (ITC) and kinetics (SPR) of the binding interaction.
-
Objectively compare the target engagement profile of the novel compound with a known alternative (Selegiline).
This multi-faceted approach provides a high degree of confidence in the identified mechanism of action, which is a critical step in the drug discovery and development process. The principles and techniques described herein are broadly applicable to other novel compounds with unknown targets, providing a solid foundation for mechanistic studies.
References
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. National Center for Biotechnology Information. [Link]
-
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
-
Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]
-
Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]
-
BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. ACS Publications. [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. [Link]
-
Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
bioRxiv. (2019, April 5). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NCBI. [Link]
-
ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Parkinson's Foundation. [Link]
-
PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. NCBI. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]
-
National Institutes of Health. (2016, October 18). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. NCBI. [Link]
Sources
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. annualreviews.org [annualreviews.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. portlandpress.com [portlandpress.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. youtube.com [youtube.com]
- 21. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
A Guide to the Synthesis and Anticipated Biological Activity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole: A Framework for Reproducible Research
For researchers, scientists, and professionals in drug development, the reproducibility of published data is the cornerstone of scientific advancement. This guide addresses the synthesis and potential biological activities of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole. In the absence of specific published data for this exact molecule, we present a scientifically grounded, proposed synthesis protocol and a hypothesis of its biological relevance, drawing parallels from structurally similar compounds. This document serves as a comprehensive framework for researchers to not only synthesize the target compound but also to validate its potential therapeutic activities, thereby establishing a benchmark for future reproducible studies.
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[1][2][3][4] The specific substitution pattern of a 4-bromo group and a (4-chlorophenyl)methyl group at the 1-position of the pyrazole ring suggests the potential for novel biological effects, making it a compound of interest for further investigation.
Proposed Synthesis of this compound
The proposed synthesis is an N-alkylation of 4-bromopyrazole with 1-chloro-4-(chloromethyl)benzene. This method is adapted from a reliable protocol for the synthesis of 1-benzyl-4-bromo-1H-pyrazole and is a common strategy for the N-functionalization of pyrazoles.[5]
Reaction Scheme
Caption: Proposed reaction scheme for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation: To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL/mmol of pyrazole) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the pyrazole anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-chloro-4-(chloromethyl)benzene (1.1 eq) in anhydrous DMF (2 mL/mmol) dropwise.
-
Reaction Progression: Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the pyrazole ring, forming the nucleophilic pyrazole anion.
-
Dimethylformamide (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.
-
Excess Base and Alkylating Agent: A slight excess of the base and alkylating agent is used to ensure the complete consumption of the starting pyrazole.
Anticipated Biological Activities and a Framework for Validation
The diverse biological activities of pyrazole derivatives provide a strong rationale for investigating the therapeutic potential of this compound.[3][4] The presence of halogen atoms (bromine and chlorine) can enhance lipophilicity and potentially improve membrane permeability and target engagement.
Hypothesized Activities
Based on the activities of related pyrazole compounds, this compound is hypothesized to exhibit:
-
Anticancer Activity: Many substituted pyrazoles have demonstrated potent antiproliferative effects against various cancer cell lines.[1][2]
-
Antibacterial and Antifungal Activity: The pyrazole scaffold is present in several antimicrobial agents.[4]
-
Anti-inflammatory Activity: Certain pyrazole derivatives are known to inhibit inflammatory pathways.[6]
Proposed Experimental Workflow for Biological Validation
Caption: A proposed workflow for the synthesis, characterization, and biological validation of this compound.
Comparison with Alternative Pyrazole Derivatives
To provide context for the potential of this compound, a comparison with known, biologically active pyrazole derivatives is essential.
| Compound | Reported Synthesis Method | Reported Biological Activity | Reference |
| Celecoxib | Multi-step synthesis involving cyclocondensation | Selective COX-2 inhibitor (Anti-inflammatory) | [3] |
| Rimonabant | Multi-step synthesis | Cannabinoid receptor 1 (CB1) inverse agonist (Anti-obesity) | [3] |
| Various Polysubstituted Pyrazoles | Cyclocondensation of α,β-unsaturated ketones with hydrazine | Anticancer, with some compounds showing GI50 values in the low micromolar range.[1][2] | [1][2] |
| Proposed Compound | N-alkylation of 4-bromopyrazole | Hypothesized: Anticancer, Antimicrobial, Anti-inflammatory | This Guide |
This guide provides a foundational framework for the synthesis and biological evaluation of this compound. By following the proposed protocols and validation workflow, researchers can contribute to the growing body of knowledge on pyrazole derivatives and ensure that their findings are robust and reproducible.
References
-
Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]
-
Fahmy, H. H., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed, 26927048. [Link]
-
Ben-Harb, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(24), 4569. [Link]
-
Ben-Harb, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, PMC6943265. [Link]
-
Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. [Link]
-
Pharmaffiliates. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]
-
ACS Publications. (n.d.). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. [Link]
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
PubChem. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole proper disposal procedures
An Expert Guide to the Safe Disposal of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Chemical Profile and Hazard Identification
This compound is a halogenated organic compound. Due to the presence of both bromine and chlorine atoms on an aromatic heterocyclic scaffold, it must be classified and handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related analogs like 4-bromopyrazole and other substituted pyrazoles indicate a consistent hazard profile.[1][2][3]
Primary Hazards Include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) categorizes compounds with carbon-halogen bonds as Halogenated Organic Compounds (HOCs), which are subject to stringent disposal regulations.[5][6] Therefore, this compound must be disposed of as regulated hazardous waste.
Prerequisites for Handling and Disposal
Before generating or handling waste containing this compound, ensure the following safety measures are in place.
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling relies on a multi-layered approach to minimize exposure. The following table summarizes the required controls and PPE.
| Control Type | Requirement | Rationale |
| Engineering | Chemical Fume Hood | All handling, weighing, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes or contact with airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A fully buttoned lab coat. | Prevents direct skin contact, which can cause irritation.[4] |
| Respiratory | Not required if handled exclusively in a fume hood. If hood is unavailable, a NIOSH-approved respirator with appropriate particulate filters is mandatory.[1] | Ensures protection from respiratory tract irritation.[1] |
Waste Container Setup
Proper waste containment is the first step in compliant disposal.
-
Container Type: Use a sturdy, chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass is appropriate.
-
Segregation: This waste stream must be segregated as "Halogenated Organic Waste." [8] Do not mix with non-halogenated solvents (like hexane or acetone), aqueous waste, or solid waste.[9] Cross-contamination increases disposal costs and complexity.
-
Labeling: The container must be labeled before any waste is added. Use a standardized hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" and any solvents used.
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
Associated hazards (e.g., "Irritant," "Toxic").
-
Systematic Waste Collection and Disposal Workflow
Follow this step-by-step protocol for routine generation of waste containing the title compound.
Step 1: Waste Generation and Collection
-
All waste, including residual amounts in reaction flasks, contaminated silica gel, and the first rinse of any container, must be collected.[10]
-
Collect liquid waste directly into the designated, labeled "Halogenated Organic Waste" container.
-
For solid waste (e.g., contaminated filter paper, weighing boats), double-bag it in clear plastic bags, label it, and store it in a designated solid waste accumulation area.
Step 2: Container Management
-
Keep the waste container securely capped at all times, except when adding waste.[10][11] This prevents the release of vapors and is a key regulatory requirement.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which must be under the control of the operator.
-
Ensure the waste container is within a secondary containment bin to capture any potential leaks.[10]
Step 3: Arranging for Disposal
-
Once the waste container is 75% full or has been accumulating for six months, submit a pickup request to your institution's Environmental Health & Safety (EHS) department.[12]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]
-
Your EHS office will transport the waste for final disposal, which for halogenated organic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]
The entire process can be visualized through the following decision workflow:
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. 4-Bromo-1-methyl-1H-pyrazole | CAS#:25676-75-9 | Chemsrc [chemsrc.com]
- 8. bucknell.edu [bucknell.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Definitive Guide to Personal Protective Equipment for Handling 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
As a Senior Application Scientist, my primary objective is to ensure that cutting-edge research is conducted with the highest standards of safety and efficacy. The compound 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is a halogenated pyrazole derivative, a class of compounds with significant pharmacological potential but also requiring meticulous handling protocols.[1][2] This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety measure.
Immediate Safety Briefing: Hazard Profile
Before handling this compound, it is critical to understand its primary hazards. Based on aggregated GHS (Globally Harmonized System) data for this and structurally similar brominated pyrazoles, the primary risks are:
-
H315: Causes skin irritation. [3][4][5] Contact can lead to localized redness, inflammation, or dermatitis.
-
H318 / H319: Causes serious eye damage/irritation. [3][4][5][6] This is a critical risk. Accidental contact can result in severe, potentially irreversible damage to the cornea and other eye tissues.
-
H335: May cause respiratory irritation. [3][4][5][6] Inhalation of the powdered form can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.
These classifications mandate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a system designed to mitigate the specific risks identified above.[7][8] All handling of this compound must be conducted within a certified chemical fume hood.
A. Eye and Face Protection
Given the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient.[9][10]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required. They must conform to standards such as ANSI Z87.1 (US) or EN166 (EU).[6][11]
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing vigorous operations (e.g., sonicating a solution) that could increase splash risk, a full-face shield must be worn in addition to chemical splash goggles.[12][13] This provides a secondary layer of protection for the entire face.
B. Skin and Body Protection
To prevent skin contact (H315), a comprehensive barrier is necessary.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is the minimum requirement.
-
Gloves: The choice of glove material is critical. Nitrile gloves provide excellent protection against incidental contact with many solvents and solids.[12][13]
-
Protocol: Always wear two pairs of nitrile gloves ("double-gloving"). This provides a safeguard against undetected micro-tears and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.
-
Inspection: Before use, always inspect gloves for any signs of degradation or puncture.[11]
-
Replacement: Gloves should be replaced immediately if contamination is suspected or after a maximum of two hours of continuous use.
-
C. Respiratory Protection
To mitigate the risk of respiratory irritation (H335) from airborne particulates, all weighing and initial handling of the solid compound must be performed in a fume hood or a ventilated balance enclosure.
-
Standard Operations: For handling small quantities within a properly functioning fume hood, specific respiratory protection is not typically required.
-
Emergency or High-Risk Scenarios: In the event of a significant spill outside of a containment device, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary for cleanup personnel.[11]
Operational Protocols: Integrating Safety into Your Workflow
The following step-by-step procedures embed safety directly into common laboratory tasks.
Protocol 1: Weighing and Preparing Stock Solutions
-
Preparation: Before retrieving the chemical, ensure the analytical balance is inside a ventilated enclosure or a chemical fume hood. Lay down a disposable, absorbent bench liner.
-
Don PPE: Follow the prescribed sequence for donning PPE as detailed in the workflow diagram below.
-
Handling: Use a micro-spatula to carefully transfer the desired amount of solid from the stock bottle to a tared weigh boat. Avoid any actions that could generate dust.
-
Dissolution: Place the weigh boat directly into the receiving flask. Using a wash bottle, carefully rinse any remaining solid from the boat into the flask with the chosen solvent.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes into a dedicated solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.
Protocol 2: Waste Disposal
Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.[6][14]
-
Identify Waste Streams: Prepare separate, clearly labeled, and sealable waste containers for:
-
Solid Halogenated Waste: Contaminated consumables (gloves, wipes, weigh boats).
-
Liquid Halogenated Waste: Unused solutions or reaction mixtures.
-
-
Transfer: Conduct all waste transfers inside a chemical fume hood.
-
Container Management: Never overfill waste containers. Leave at least 10% headspace to accommodate expansion. Keep containers securely sealed when not in use.
-
Documentation: Log all waste additions in a designated waste logbook for regulatory compliance.
Visualized Workflows: Ensuring Procedural Integrity
Visual diagrams provide an unambiguous, at-a-glance reference for critical safety procedures.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Step-by-step process for safe chemical waste disposal.
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in lab) | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | None Required |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | None (in fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | None (in fume hood) |
| Large Scale Work (>1g) | Goggles + Full Face Shield | Double Nitrile Gloves | Lab Coat | None (in fume hood) |
| Spill Cleanup | Goggles + Full Face Shield | Heavy-duty Nitrile Gloves | Lab Coat / Apron | Required (P95/P100) |
This guide provides a robust framework for handling this compound. Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-bromo-1-methyl-. PubChem Compound Summary for CID 167433. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Summary for CID 16375. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 1178169-30-6|4-Bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. hsa.ie [hsa.ie]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

